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  • Product: Methyl 4-(piperidin-4-yl)benzoate hydrochloride
  • CAS: 936130-82-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-(piperidin-4-yl)benzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring directly attached to a methyl benzoate moiety, provides a versatile scaffold for the synthesis of a wide range of complex molecules, particularly those targeting the central nervous system. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its applications, providing researchers with the critical information needed for its effective use in the laboratory.

Chemical Properties and Characterization

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is typically an off-white to light brown solid.[1] Its chemical structure and key identifiers are summarized in the table below.

PropertyValueSource
CAS Number 936130-82-4[1][2]
Molecular Formula C₁₃H₁₈ClNO₂[1][2]
Molecular Weight 255.74 g/mol [1]
IUPAC Name methyl 4-(piperidin-4-yl)benzoate hydrochloride[2]
SMILES COC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl[2]
Appearance Off-white to light brown solid[1]
Storage Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1]
Solubility
Spectral Data (Predicted)

While experimental spectra for this specific compound are not widely published, the following are predicted key characteristics based on its structure and data from analogous compounds.

  • ¹H NMR:

    • Aromatic protons on the benzoate ring are expected to appear as two doublets in the range of 7.0-8.5 ppm.

    • The methoxy group (O-CH₃) protons will likely be a singlet around 3.8-4.0 ppm.

    • The piperidine ring protons will show complex multiplets in the aliphatic region (1.5-3.5 ppm). The proton at the C4 position, attached to the benzene ring, would be a distinct multiplet. The protons on the nitrogen-adjacent carbons will be shifted downfield.

  • ¹³C NMR:

    • The carbonyl carbon of the ester is expected in the 165-175 ppm region.

    • Aromatic carbons will appear between 120-150 ppm.

    • The methoxy carbon will be around 50-55 ppm.

    • The piperidine carbons will be in the 25-50 ppm range.

  • FT-IR:

    • A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1730 cm⁻¹.

    • C-O stretching vibrations will be present in the 1100-1300 cm⁻¹ region.

    • N-H stretching from the protonated piperidine nitrogen may be observed as a broad band in the 2400-3200 cm⁻¹ range.

    • Aromatic C-H and C=C stretching bands will appear around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Synthesis and Mechanism

The synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride can be strategically approached through a multi-step process that leverages modern cross-coupling chemistry and standard protecting group manipulations. A highly effective and commonly employed method is the Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction is favored for its mild reaction conditions and tolerance of a wide variety of functional groups.

The overall synthetic strategy involves three key stages:

  • Suzuki-Miyaura Coupling: A protected piperidine-4-boronic acid derivative is coupled with a methyl 4-halobenzoate. The Boc (tert-butyloxycarbonyl) group is a common and effective protecting group for the piperidine nitrogen.

  • Deprotection: The Boc protecting group is removed under acidic conditions.

  • Salt Formation: The resulting free amine is converted to its hydrochloride salt.

Synthesis_Workflow cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Hydrochloride Salt Formation A N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B Methyl 4-bromobenzoate B->C D N-Boc-methyl 4-(piperidin-4-yl)benzoate C->D C-C bond formation E N-Boc-methyl 4-(piperidin-4-yl)benzoate F Acid (e.g., HCl in Dioxane or TFA) E->F G Methyl 4-(piperidin-4-yl)benzoate F->G Removal of Boc group H Methyl 4-(piperidin-4-yl)benzoate I HCl in a suitable solvent (e.g., Methanol or Diethyl Ether) H->I J Methyl 4-(piperidin-4-yl)benzoate hydrochloride I->J Protonation of amine

Caption: Synthetic workflow for Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Experimental Protocol

The following is a representative, detailed protocol for the synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Step 1: Synthesis of N-Boc-methyl 4-(piperidin-4-yl)benzoate

  • To a reaction vessel, add N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.0 eq), methyl 4-bromobenzoate (1.0 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Add a suitable solvent system, such as a 3:1 mixture of toluene and water.

  • Add a base, for example, potassium carbonate (2.0 eq).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-methyl 4-(piperidin-4-yl)benzoate as a pure solid.

Step 2: Deprotection of the N-Boc Group

  • Dissolve the N-Boc-methyl 4-(piperidin-4-yl)benzoate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid. A solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5-10 eq) is commonly used.[4] Alternatively, trifluoroacetic acid (TFA) can be employed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

Step 3: Formation of the Hydrochloride Salt

  • If TFA was used for deprotection, dissolve the residue in a minimal amount of a suitable solvent like diethyl ether or methanol.

  • Slowly add a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether or a saturated solution of HCl in methanol) until precipitation is complete.

  • If a solution of HCl in dioxane was used in the previous step, the hydrochloride salt may precipitate directly upon concentration of the reaction mixture.

  • Collect the precipitated solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any non-polar impurities.

  • Dry the resulting white to off-white solid under vacuum to obtain Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The 4-arylpiperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This structural unit is particularly prevalent in agents targeting the central nervous system. Methyl 4-(piperidin-4-yl)benzoate hydrochloride serves as a key intermediate in the synthesis of such compounds.

One of the primary applications of this building block is in the development of dopamine reuptake inhibitors.[5] The piperidine ring can mimic the tropane ring of cocaine, while the 4-aryl substitution allows for modulation of potency and selectivity for the dopamine transporter over other monoamine transporters.

Furthermore, this compound and its derivatives are utilized in structure-activity relationship (SAR) studies.[6] The rigid framework allows for systematic modifications to probe the binding requirements of various receptors and enzymes. For instance, it is employed in the preparation of kinase inhibitors and other therapeutic agents where precise control over solubility and binding affinity is crucial.[6]

Applications A Methyl 4-(piperidin-4-yl)benzoate hydrochloride B Dopamine Reuptake Inhibitors A->B C Kinase Inhibitors A->C D CNS Receptor Modulators A->D E Structure-Activity Relationship (SAR) Studies A->E

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS No. 936130-82-4): A Key Intermediate in Modern Drug Discovery

Abstract Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a pivotal molecular scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a pivotal molecular scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds. Its unique structural architecture, featuring a rigid aromatic core coupled with a flexible piperidine moiety, has positioned it as a valuable intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and strategic applications of Methyl 4-(piperidin-4-yl)benzoate hydrochloride for researchers, scientists, and professionals engaged in drug development. The causality behind synthetic strategies and the importance of rigorous analytical validation are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the 4-Arylpiperidine Motif

The 4-arylpiperidine structural motif is a well-established "privileged structure" in medicinal chemistry, recognized for its frequent appearance in bioactive molecules with a wide range of therapeutic applications. This framework provides an optimal balance of rigidity and conformational flexibility, allowing for precise interactions with various biological targets. Methyl 4-(piperidin-4-yl)benzoate hydrochloride serves as a crucial intermediate for introducing this valuable pharmacophore into more complex molecular designs. Its utility is particularly pronounced in the synthesis of agents targeting CNS disorders, where the piperidine ring can influence solubility, metabolic stability, and receptor binding affinity.

Physicochemical Properties and Identification

A thorough understanding of the fundamental physicochemical properties of Methyl 4-(piperidin-4-yl)benzoate hydrochloride is essential for its effective use in synthesis and for ensuring the quality and purity of resulting compounds.

PropertyValueSource
CAS Number 936130-82-4[1]
Molecular Formula C₁₃H₁₈ClNO₂[1]
Molecular Weight 255.74 g/mol [1]
Appearance Off-white to light brown solid
Solubility Soluble in water and DMSO
Storage 2-8°C, stored under an inert atmosphere

Synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride: A Strategic Approach

While a definitive, publicly available, step-by-step synthesis protocol for Methyl 4-(piperidin-4-yl)benzoate hydrochloride is not extensively documented in peer-reviewed literature, a highly plausible and industrially relevant synthetic strategy can be constructed based on established organic chemistry principles and analogous transformations. The most logical approach involves a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, followed by a standard deprotection and salt formation sequence.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key precursors: a protected piperidine derivative and a methyl benzoate derivative suitable for cross-coupling. The use of a protecting group on the piperidine nitrogen is critical to prevent side reactions during the coupling step. The Boc (tert-butyloxycarbonyl) group is a common and effective choice due to its stability under many reaction conditions and its straightforward removal under acidic conditions.

G target Methyl 4-(piperidin-4-yl)benzoate hydrochloride intermediate1 Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate target->intermediate1 HCl salt formation & N-Boc deprotection precursor1 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester intermediate1->precursor1 Suzuki-Miyaura Cross-Coupling precursor2 Methyl 4-bromobenzoate intermediate1->precursor2 Suzuki-Miyaura Cross-Coupling

Caption: Retrosynthetic analysis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This proposed protocol is based on well-established chemical transformations and provides a robust framework for the synthesis of the target compound.

Step 1: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester with Methyl 4-bromobenzoate .[2][3] This reaction efficiently forms the crucial carbon-carbon bond between the piperidine and benzene rings.

  • Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors and catalysts.[4]

Protocol:

  • To a reaction vessel purged with an inert gas (e.g., argon or nitrogen), add 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester (1.0 eq), Methyl 4-bromobenzoate (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture to a temperature between 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate .

Step 2: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Rationale: Acid-mediated deprotection is the standard method for removing the Boc group. The use of hydrochloric acid in a suitable solvent simultaneously effects deprotection and the formation of the desired hydrochloride salt, streamlining the process.

Protocol:

  • Dissolve the purified Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate from the previous step in a suitable organic solvent such as methanol, dioxane, or ethyl acetate.

  • Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or a saturated solution of HCl in methanol) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the deprotection by TLC or LC-MS.

  • The product, Methyl 4-(piperidin-4-yl)benzoate hydrochloride, will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum.

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Deprotection & Salt Formation A 1-(tert-butoxycarbonyl)piperidine-4-boronic acid pinacol ester D Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate A->D Heat, Inert Atmosphere B Methyl 4-bromobenzoate B->D Heat, Inert Atmosphere C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) C->D Heat, Inert Atmosphere E Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate G Methyl 4-(piperidin-4-yl)benzoate hydrochloride E->G F HCl (in Dioxane or Methanol) F->G

Caption: Proposed synthetic workflow for Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized Methyl 4-(piperidin-4-yl)benzoate hydrochloride. A combination of spectroscopic techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate ring, the methoxy group of the ester, and the aliphatic protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide evidence for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The predicted monoisotopic mass of the free base is 219.1259 Da.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

    • A strong C=O stretch for the ester group (typically around 1720-1740 cm⁻¹).

    • C-O stretching vibrations for the ester.

    • Aromatic C=C stretching vibrations.

    • N-H stretching vibrations for the secondary amine hydrochloride.

  • Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is the gold standard for determining the purity of the final compound. A purity of ≥95% is generally required for use in subsequent synthetic steps in a research and development setting.

Applications in Drug Discovery and Development

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a valuable starting material for the synthesis of a variety of drug candidates. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further chemical modifications. The secondary amine of the piperidine ring is also a key site for derivatization.

Scaffold for CNS-Targeting Agents

The 4-arylpiperidine scaffold is a common feature in drugs that act on the central nervous system. Derivatives of Methyl 4-(piperidin-4-yl)benzoate have been explored for their potential as:

  • Dopamine Reuptake Inhibitors: Compounds with this core structure have been investigated as potential treatments for conditions such as cocaine addiction.[5]

  • Serotonin Receptor Modulators: The 4-arylpiperidine motif is present in numerous ligands for serotonin receptors, which are implicated in a wide range of psychiatric disorders.

  • Opioid Receptor Ligands: The structural similarity to the core of fentanyl suggests that derivatives could be designed to interact with opioid receptors, potentially leading to new analgesics with improved side-effect profiles.[6]

A Versatile Building Block in Medicinal Chemistry

Beyond CNS applications, the structural features of Methyl 4-(piperidin-4-yl)benzoate hydrochloride make it a versatile building block for:

  • Kinase Inhibitors: The ability to introduce diverse substituents on both the aromatic ring and the piperidine nitrogen allows for the creation of libraries of compounds for screening against various kinases, which are important targets in oncology and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: This intermediate provides a rigid framework that is ideal for systematic modifications to probe the structural requirements for binding to a biological target. By altering the substituents on the aromatic ring or the piperidine nitrogen, researchers can gain valuable insights into the SAR of a particular compound series.

G cluster_0 Chemical Modifications cluster_1 Therapeutic Targets start Methyl 4-(piperidin-4-yl)benzoate hydrochloride mod1 Ester Hydrolysis/ Amidation start->mod1 mod2 N-Alkylation/ N-Acylation start->mod2 target1 CNS Receptors (Dopamine, Serotonin) mod1->target1 target2 Kinases mod1->target2 target3 Opioid Receptors mod1->target3 mod2->target1 mod2->target2 mod2->target3

Caption: Applications of Methyl 4-(piperidin-4-yl)benzoate hydrochloride in drug discovery.

Conclusion

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a strategically important intermediate in contemporary drug discovery. Its synthesis, achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling, provides access to the highly valued 4-arylpiperidine scaffold. A comprehensive understanding of its synthesis, coupled with rigorous analytical characterization, is essential for its effective application. As research into novel therapeutics continues to expand, the demand for versatile and well-characterized building blocks like Methyl 4-(piperidin-4-yl)benzoate hydrochloride is certain to grow, solidifying its role as a cornerstone in the synthesis of the next generation of medicines.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters. Retrieved January 28, 2026, from [Link]

  • PubMed. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Retrieved January 28, 2026, from [Link]

  • PMC. (n.d.). Methyl 4-(piperidin-1-ylcarbonyl)benzoate. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2010). Synthesis of 4-Aryl-1-(4-methylpiperazin-1-yl)phthalazines by Suzuki-Type Cross-Coupling Reaction. Retrieved January 28, 2026, from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
  • ResearchGate. (2018). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of N-boc-4-hydroxypiperidine.
  • NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved January 28, 2026, from [Link]

  • PubMed. (1990). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Retrieved January 28, 2026, from [Link]

  • DTIC. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved January 28, 2026, from [Link]

  • Journal of Global Trends in Pharmaceutical Sciences. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved January 28, 2026, from [Link]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved January 28, 2026, from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • MDPI. (2024). Recent Advances in the Synthesis of 4H-Benzo[d][3][7]oxathiin-4-ones and 4H-Benzo[d][3][7]dioxin-4-ones. Retrieved January 28, 2026, from [Link]

  • Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?. Retrieved January 28, 2026, from [Link]

Sources

Foundational

Comprehensive Structural Characterization of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

A Multi-Modal Analytical Framework for Drug Discovery Scaffolds Part 1: Executive Technical Summary Compound Identity: Methyl 4-(piperidin-4-yl)benzoate hydrochloride CAS Registry: 936130-82-4 (HCl salt) / 80049-74-3 (Fr...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework for Drug Discovery Scaffolds

Part 1: Executive Technical Summary

Compound Identity: Methyl 4-(piperidin-4-yl)benzoate hydrochloride CAS Registry: 936130-82-4 (HCl salt) / 80049-74-3 (Free base) Molecular Formula: C₁₃H₁₈ClNO₂ (Salt) | C₁₃H₁₇NO₂ (Free Base) Exact Mass (Free Base): 219.1259 Da

The Analytical Challenge: This compound represents a critical "linker" scaffold in medicinal chemistry, often used to connect aromatic pharmacophores with solubility-enhancing piperidine rings. The primary challenge in structure elucidation is not merely connectivity, but confirming the salt stoichiometry (HCl vs. Free Base) and ensuring the integrity of the ester moiety against hydrolysis, while distinguishing it from its N-Boc protected precursor.

This guide moves beyond basic identification to a rigorous Structure Verification Workflow (SVW) designed to detect common synthetic impurities such as the hydrolyzed acid or residual carbamates.

Part 2: Analytical Strategy & Logic

To guarantee structural integrity, we employ a "Triad of Confirmation." This is not a linear list, but a self-validating loop where data from one method constrains the interpretation of another.

The Verification Logic Flow

AnalyticalWorkflow Sample Crude/Purified Sample MS LC-MS (ESI+) Mass & Purity Sample->MS Step 1: MW Check NMR 1H/13C NMR (DMSO-d6) Connectivity & Salt Form MS->NMR If [M+H]+ = 220 NMR->Sample Impurity Detected (Recrystallize) IR FT-IR (ATR) Solid State Form NMR->IR Confirm HCl Salt Decision Release / Reject IR->Decision Final QC

Figure 1: The logical progression of analytical techniques. Failure at any node triggers a feedback loop for re-purification.

Part 3: Deep Dive – NMR Spectroscopy

Expert Insight: For hydrochloride salts of secondary amines, DMSO-d6 is the mandatory solvent. Chloroform-d (CDCl₃) often results in poor solubility and extreme broadening of the ammonium protons (


), making integration impossible. In DMSO-d6, the 

protons usually appear as distinct broad signals, allowing for direct confirmation of the salt formation.
1H NMR Assignment (400 MHz, DMSO-d6)

The molecule possesses a high degree of symmetry in the phenyl ring (AA'BB' system) and the piperidine ring.

PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂⁺ 8.60 - 9.10 Broad Singlet2HThe protonated piperidine nitrogen. Exchangeable with D₂O.
Ar-H (Ortho to Ester) 7.92 Doublet (

Hz)
2HDeshielded by the electron-withdrawing carbonyl group.
Ar-H (Meta to Ester) 7.40 Doublet (

Hz)
2HShielded relative to the ortho protons; coupled to the piperidine.
OCH₃ 3.84 Singlet3HCharacteristic methyl ester singlet.
Pip-H (C2/C6) 3.30 - 3.40 Multiplet4HProtons

to the nitrogen. Deshielded by the positive charge on N.
Pip-H (C4) 2.85 - 2.95 Triplet of Triplets1HThe benzylic-like methine. Key connectivity point to the phenyl ring.
Pip-H (C3/C5) 1.75 - 1.95 Multiplet4HThe methylene bridge protons of the piperidine ring.

Critical QC Checkpoint:

  • The "Boc-Check": Scrutinize the region at 1.40 ppm . A singlet here indicates residual N-Boc protection (incomplete deprotection).

  • The "Acid-Check": If the singlet at 3.84 ppm is missing or integrated low, and a broad hump appears >11 ppm, the ester has hydrolyzed to the benzoic acid.

13C NMR Correlation (100 MHz, DMSO-d6)
  • Carbonyl (C=O): ~166.0 ppm

  • Aromatic Quaternary (C-Ester): ~128.0 ppm

  • Aromatic Quaternary (C-Pip): ~150.0 ppm

  • Aromatic CH: ~129.5 ppm (Ortho), ~127.0 ppm (Meta)

  • Methoxy (OCH₃): ~52.0 ppm

  • Piperidine C2/C6: ~43.5 ppm (Shifted upfield relative to free base due to

    
    -effect of protonation).
    
  • Piperidine C4: ~40.0 ppm.

Part 4: Mass Spectrometry & Impurity Profiling

Methodology: LC-MS (ESI, Positive Mode) using a C18 column and Water/Acetonitrile (+0.1% Formic Acid) gradient.

Fragmentation Pathway

The mass spectrum provides the molecular weight of the free base cation.

  • Parent Ion: Observed

    
    .
    
  • Primary Fragment: Loss of Methoxy group (

    
    , -31 Da) 
    
    
    
    Acylium ion (
    
    
    ).
  • Secondary Fragment: Loss of the Ester moiety (

    
    , -59 Da) 
    
    
    
    Phenyl-piperidine carbocation (
    
    
    ).
Common Impurity Table
Impurity NameStructure NoteDetection MethodLimit (Std)
N-Boc Precursor tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylateLC-MS (+100 Da shift), 1H NMR (1.4 ppm)< 0.5%
Hydrolyzed Acid 4-(piperidin-4-yl)benzoic acidLC-MS (M+H 206), 1H NMR (Loss of OMe)< 1.0%
Piperidine Homolog Methyl 4-(piperidin-4-ylmethyl)benzoateNMR (Extra

doublet ~2.6 ppm)
< 0.1%

Part 5: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the definitive method for confirming the salt form in the solid state, distinguishing the hydrochloride from the free base.

  • Ammonium Band (

    
    ):  A broad, complex absorption band between 2400 – 3000 cm⁻¹ . This "ammonium ladder" is absent in the free base.
    
  • Ester Carbonyl (

    
    ):  A sharp, intense band at 1715 – 1725 cm⁻¹ .
    
    • Note: If this shifts to ~1690 cm⁻¹, suspect hydrolysis to the carboxylic acid (dimer).

  • Aromatic C=C: Pair of bands at 1600 cm⁻¹ and 1450 cm⁻¹ .

Part 6: Experimental Protocol

Protocol 1: NMR Sample Preparation (Self-Validating)
  • Objective: Obtain high-resolution spectra with accurate integration of exchangeable protons.

  • Reagents: DMSO-d6 (99.9% D), 5mm NMR tubes (high precision).

  • Weighing: Weigh 10-15 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL DMSO-d6. Sonicate for 30 seconds.

    • Validation: Ensure the solution is perfectly clear. Turbidity suggests inorganic salts (NaCl) or free base insolubility.

  • Acquisition: Run 1H NMR with d1 (relaxation delay)

    
     seconds to ensure full relaxation of the aromatic protons for accurate integration.
    
  • Processing: Reference the residual DMSO pentet to 2.50 ppm.

Protocol 2: Chloride Content Determination (Gravimetric/Titration)
  • Objective: Prove it is a mono-hydrochloride (1.0 eq HCl).

  • Method: Silver Nitrate Titration.

  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Add 1 mL 5%

    
    .
    
  • Titrate with 0.1 M

    
     using a potentiometric electrode.
    
  • Calculation:

    
    
    Acceptance Criteria: 13.5% – 14.2%
    

Part 7: References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18538698, Methyl 4-(piperidin-4-yl)benzoate hydrochloride. Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for AA'BB' splitting patterns and amine salt IR shifts).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link] (Reference for solvent choice in amine salt NMR).

Sources

Exploratory

Technical Monograph: Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Physicochemical Characterization, Synthetic Utility, and Analytical Protocols Executive Summary & Core Physicochemical Profile Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a critical pharmacophore scaffold in medic...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Utility, and Analytical Protocols

Executive Summary & Core Physicochemical Profile

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a critical pharmacophore scaffold in medicinal chemistry, particularly within the development of G-protein-coupled receptor (GPCR) ligands and poly(ADP-ribose) polymerase (PARP) inhibitors. Structurally, it consists of a piperidine ring attached at the C4 position to a benzoate methyl ester, stabilized as a hydrochloride salt.[1][2]

The precise molecular weight is the foundational metric for all stoichiometric calculations in synthetic workflows. Errors here propagate through molar equivalent calculations, leading to incomplete coupling reactions or difficult purifications.

Table 1: Core Physicochemical Specifications
PropertyValueTechnical Note
Compound Name Methyl 4-(piperidin-4-yl)benzoate hydrochloride
CAS Number 936130-82-4 (HCl Salt)281235-04-9 (Free Base)
Molecular Formula C₁₃H₁₇NO₂[3][4][5] · HClStoichiometry is 1:1 (Base:Acid)
Molecular Weight 255.74 g/mol Use this value for mass-based dosing
Free Base MW 219.28 g/mol Relevant for nucleophilic substitution steps
Appearance Off-white to white crystalline solidHygroscopic; store under desiccant
Solubility Water (>50 mg/mL), DMSO, MethanolInsoluble in Hexanes/Et₂O
pKa (Calc) ~9.8 (Piperidine Nitrogen)Requires basic pH (>11) for quantitative extraction
Synthetic Utility & Mechanism

This molecule serves as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. It is structurally homologous to the 3-substituted piperidine intermediates used in the synthesis of Niraparib (Zejula), differing only in the regiochemistry of the piperidine attachment.

In drug discovery, this scaffold is primarily used as a secondary amine building block . The piperidine nitrogen is a nucleophile, while the methyl ester serves as a masked carboxylic acid, allowing for orthogonal functionalization.

Mechanism of Action in Synthesis
  • Nucleophilic Attack: The piperidine nitrogen (once free-based) attacks electrophiles (alkyl halides, acid chlorides, or isocyanates) to build libraries.

  • Ester Hydrolysis: Post-coupling, the methyl ester is hydrolyzed (LiOH/THF) to reveal the benzoic acid for further amide coupling.

Figure 1: Synthetic Workflow & Orthogonal Protection Strategy

SynthesisWorkflow Start Methyl 4-(piperidin-4-yl)benzoate HCl (MW: 255.74) FreeBase Free Base Generation (Na2CO3 / DCM) Start->FreeBase Neutralization Coupling N-Alkylation / Amidation (R-X or R-COCl) FreeBase->Coupling Nucleophilic Attack Intermediate N-Substituted Ester Coupling->Intermediate Formation Hydrolysis Ester Hydrolysis (LiOH / THF:H2O) Intermediate->Hydrolysis Deprotection Final Target Carboxylic Acid (Ready for SAR) Hydrolysis->Final Yields Acid

Caption: Logical flow for utilizing the scaffold in parallel medicinal chemistry libraries. Note the transition from Salt to Free Base is critical for reactivity.

Analytical Protocols (Self-Validating Systems)

Trustworthy data requires orthogonal validation. The following protocols are designed to verify identity and purity, accounting for the specific behavior of piperidine salts.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Context: Piperidine compounds often tail on C18 columns due to interaction with residual silanols. An acidic mobile phase is strictly required to protonate the amine and ensure sharp peak shape.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Benzoate chromophore).

  • Expected Retention: The protonated amine renders the compound relatively polar; expect elution early-to-mid gradient.

Protocol B: 1H-NMR Verification (DMSO-d₆)

Context: The HCl salt will show distinct exchangeable protons.

  • Solvent: Dissolve ~5 mg in 0.6 mL DMSO-d₆.

  • Key Signals:

    • δ 8.5-9.0 ppm (Broad, s, 1H/2H): Ammonium protons (NH₂⁺). Disappears on D₂O shake.

    • δ 7.9 ppm (d, 2H): Aromatic protons ortho to ester.

    • δ 7.4 ppm (d, 2H): Aromatic protons meta to ester.

    • δ 3.8 ppm (s, 3H): Methyl ester singlet (Critical for confirming ester integrity).

    • δ 2.8-3.4 ppm (m): Piperidine ring protons.

Handling, Stability & Stoichiometry

The hydrochloride salt is the preferred storage form due to the instability of the free secondary amine (prone to oxidation and carbamate formation with atmospheric CO₂).

Stoichiometric Criticality in Reactions

When using this reagent, you must correct for the HCl mass.

  • Wrong Calculation: Using 219.28 g/mol (Free Base MW) for the salt.

  • Result: You will add ~14% less reagent than intended, leading to unreacted electrophiles.

  • Correct Calculation:

    
    
    
    
    
    (Note: Extra base is needed to neutralize the HCl counter-ion before reaction).
Figure 2: Stability & Handling Logic

StabilityLogic Salt HCl Salt Form (Stable Solid) Air Exposure to Air/Moisture Salt->Air Storage FreeBase Free Base Form (Oil/Low Melt Solid) Salt->FreeBase Base Treatment Hygroscopy Water Uptake (Clumping) Air->Hygroscopy If not desiccated CO2 Atmospheric CO2 FreeBase->CO2 Rapid Reaction Carbamate Carbamate Impurity (Solid Precipitate) CO2->Carbamate Artifact Formation

Caption: Stability map indicating hygroscopic risks for the salt and CO₂ reactivity risks for the free base.[5][6][7]

References
  • Santa Cruz Biotechnology. (n.d.).[4] Methyl 4-piperidin-4-yl-benzoate Hydrochloride Product Data. Retrieved from

  • AChemBlock. (n.d.). Methyl 4-(piperidin-4-yl)benzoate hydrochloride Specifications. Retrieved from

  • PubChem. (n.d.). Compound Summary for CID 56831201 (Related Analogs). Retrieved from

  • Jones, P., et al. (2009).[8] Discovery of Niraparib: A PARP Inhibitor. (Contextual reference for piperidine-phenyl scaffolds in drug design). Journal of Medicinal Chemistry.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Profile of Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS No: 936130-82-4). As a key intermediate in pharmaceutical resea...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS No: 936130-82-4). As a key intermediate in pharmaceutical research, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document delineates the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The predictions are grounded in fundamental principles of spectroscopy and supported by data from analogous chemical structures. Detailed experimental protocols for acquiring such spectra are also presented, offering a holistic resource for the scientific community.

Introduction

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a bifunctional molecule incorporating a 4-substituted piperidine ring and a methyl benzoate moiety. This structural arrangement makes it a valuable building block in the synthesis of a wide array of biologically active compounds. The piperidine heterocycle is a prevalent scaffold in many pharmaceuticals due to its ability to interact with various biological targets, while the methyl benzoate portion can be readily modified or can participate in crucial binding interactions. The hydrochloride salt form enhances the compound's solubility in aqueous media, a desirable property for many pharmaceutical applications.

An unambiguous characterization of this molecule is critical for quality control, reaction monitoring, and structural verification in synthetic chemistry. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a detailed, predicted spectroscopic profile to serve as a reference for researchers working with this compound.

Molecular Structure and Properties

  • IUPAC Name: methyl 4-(piperidin-4-yl)benzoate hydrochloride

  • CAS Number: 936130-82-4

  • Molecular Formula: C₁₃H₁₈ClNO₂

  • Molecular Weight: 255.74 g/mol

Below is a 2D representation of the molecular structure of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, with atoms numbered for the purpose of spectroscopic assignment.

Caption: Structure of Methyl 4-(piperidin-4-yl)benzoate hydrochloride with atom numbering for NMR assignments.

Predicted ¹H NMR Spectroscopy

Experimental Protocol: A ¹H NMR spectrum would be acquired on a 400 MHz or 500 MHz spectrometer. The sample would be prepared by dissolving approximately 5-10 mg of Methyl 4-(piperidin-4-yl)benzoate hydrochloride in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), which can effectively dissolve the hydrochloride salt and allow for the exchange of the acidic N-H protons. Tetramethylsilane (TMS) would be used as an internal standard (0 ppm).

Predicted ¹H NMR Data (in D₂O, 400 MHz):

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignmentRationale
~8.05Doublet (d)2HH-2, H-6Protons ortho to the electron-withdrawing ester group are deshielded.
~7.60Doublet (d)2HH-3, H-5Protons meta to the ester group are less deshielded than the ortho protons.
3.92Singlet (s)3HH-8Protons of the methyl ester group.
~3.60Multiplet (m)2HH-11eq, H-12eqEquatorial protons on carbons adjacent to the protonated nitrogen are deshielded.
~3.25Multiplet (m)1HH-9Methine proton on the piperidine ring, coupled to adjacent methylene protons.
~3.15Multiplet (m)2HH-11ax, H-12axAxial protons on carbons adjacent to the protonated nitrogen.
~2.20Multiplet (m)2HH-10eq, H-13eqEquatorial protons on the piperidine ring.
~2.00Multiplet (m)2HH-10ax, H-13axAxial protons on the piperidine ring, generally more shielded than equatorial protons.

Note: The N-H protons of the piperidinium ion are expected to be broad and may exchange with the solvent, potentially not being observed as a distinct peak in D₂O.

Predicted ¹³C NMR Spectroscopy

Experimental Protocol: A ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR, typically at a frequency of 100 MHz or 125 MHz. The same sample solution would be used. A proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data (in D₂O, 100 MHz):

Chemical Shift (δ) (ppm)AssignmentRationale
~168.0C-7Carbonyl carbon of the ester group.
~148.0C-4Aromatic carbon attached to the piperidine ring, deshielded.
~131.0C-1Quaternary aromatic carbon attached to the ester group.
~130.0C-2, C-6Aromatic carbons ortho to the ester group.
~128.0C-3, C-5Aromatic carbons meta to the ester group.
52.5C-8Methyl carbon of the ester group.
~45.0C-11, C-12Carbons adjacent to the protonated nitrogen in the piperidine ring.
~42.0C-9Methine carbon of the piperidine ring.
~32.0C-10, C-13Methylene carbons of the piperidine ring.

Predicted Mass Spectrometry (MS)

Experimental Protocol: Mass spectral data would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source. ESI is a soft ionization technique that is well-suited for analyzing polar and salt compounds, typically yielding the protonated molecular ion of the free base.

Predicted Fragmentation of the Free Base (Methyl 4-(piperidin-4-yl)benzoate, C₁₃H₁₇NO₂):

  • Molecular Ion (M+H)⁺: m/z ≈ 220.13

  • Major Fragments:

    • m/z ≈ 188: Loss of methanol (CH₃OH) from the protonated molecular ion.

    • m/z ≈ 160: Loss of the methoxycarbonyl group (•COOCH₃) followed by protonation.

    • m/z ≈ 121: Cleavage of the bond between the piperidine ring and the aromatic ring, with the charge retained on the aromatic portion.

    • m/z ≈ 84: Fragmentation of the piperidine ring.

G M [M+H]+ m/z ≈ 220 F1 Loss of CH3OH m/z ≈ 188 M->F1 F2 Loss of •COOCH3 m/z ≈ 160 M->F2 F3 Piperidine Ring Fragmentation m/z ≈ 84 M->F3

Caption: Predicted major fragmentation pathways for Methyl 4-(piperidin-4-yl)benzoate in ESI-MS.

Predicted Infrared (IR) Spectroscopy

Experimental Protocol: An IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like Methyl 4-(piperidin-4-yl)benzoate hydrochloride, the KBr pellet method or Attenuated Total Reflectance (ATR) would be appropriate. For the KBr method, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3000-2700Strong, BroadN-H stretchCharacteristic of a secondary ammonium salt.[1][2]
~2950-2850MediumAliphatic C-H stretchC-H bonds of the piperidine ring.
~1725StrongC=O stretchEster carbonyl group.[3]
~1610MediumC=C stretchAromatic ring.
~1580MediumN-H bendSecondary ammonium salt.[1]
~1280StrongC-O stretchEster C-O bond.
~1100MediumC-N stretchPiperidine ring.
~850MediumC-H out-of-plane bendPara-disubstituted aromatic ring.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of Methyl 4-(piperidin-4-yl)benzoate hydrochloride. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data, while predicted, are based on established spectroscopic principles and data from structurally related compounds. This information serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. It is recommended that this predicted data be confirmed with experimentally acquired spectra.

References

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • R. D. C. Lord and R. E. Merrifield. (1953). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Journal of the American Chemical Society, 75(21), 5471-5474.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]

Sources

Exploratory

discovery of novel piperidine-containing compounds

The Piperidine Scaffold —a six-membered nitrogen-containing heterocycle—remains one of the most ubiquitous "privileged structures" in modern pharmacopoeia, appearing in over 70 FDA-approved drugs. From the classic opioid...

Author: BenchChem Technical Support Team. Date: February 2026

The Piperidine Scaffold —a six-membered nitrogen-containing heterocycle—remains one of the most ubiquitous "privileged structures" in modern pharmacopoeia, appearing in over 70 FDA-approved drugs. From the classic opioid fentanyl to the recent USP1 inhibitor TNG348 , the piperidine ring offers a unique balance of conformational flexibility, basicity for hydrogen bonding, and vectors for 3D-diversification.

This technical guide synthesizes the latest advancements in piperidine discovery, focusing on the 2024 breakthrough in "3D-Electrophilic Aromatic Substitution" (3D-EAS) logic and strategies to mitigate the notorious hERG liability .

PART 1: The Piperidine Advantage & The hERG Liability

The Privileged Scaffold

The piperidine ring is not merely a linker; it is a functional pharmacophore. Its chair conformation allows substituents to adopt defined axial or equatorial orientations, enabling precise "lock-and-key" interactions with GPCRs and kinases.

  • pKa Modulation: The secondary amine (pKa ~11) is often alkylated to form a tertiary amine (pKa ~9-10), which is protonated at physiological pH. This cation-π interaction is critical for binding to aspartate residues in GPCR binding pockets (e.g., the orthosteric site of muscarinic or opioid receptors).

  • The "Magic Methyl" Effect: Introduction of a methyl group at the C2 or C3 position can drastically alter potency by restricting conformational freedom (A-value ~1.7 kcal/mol for methyl) and desolvating the hydrophobic pocket.

The hERG Liability: A Structural Trap

The primary failure mode for piperidine-containing leads is cardiotoxicity via inhibition of the hERG (Kv11.1) potassium channel.

  • Mechanism: The hERG pharmacophore typically requires a basic nitrogen (protonated) and two hydrophobic aromatic wings (the "trapping" model). Piperidines often fit this perfectly.

  • Mitigation Strategies:

    • Zwitterion Strategy: Introduce a carboxylate or bioisostere to neutralize the net charge while maintaining the specific interaction.

    • Lipophilicity Reduction (LogD): Lowering cLogP below 3.0 often reduces hERG affinity.

    • Steric Shielding: Introducing a substituent (e.g., -F, -Me) alpha to the nitrogen can sterically disrupt the interaction with the hERG pore's Tyr652 and Phe656 residues.

Case Study: TNG348 (USP1 Inhibitor) In the development of TNG348 (a USP1 inhibitor for BRCA-mutant cancers), researchers utilized an allosteric design.[1][2][3] By carefully balancing the lipophilicity and positioning of the piperidine ring within the binding pocket, they achieved high selectivity without the catastrophic hERG inhibition often seen in earlier generations of DNA damage response inhibitors.

PART 2: The Synthetic Revolution (2024-2025)

Traditionally, substituted piperidines were made by reducing substituted pyridines—a method that limits chemical space to "flat" starting materials. A paradigm shift occurred in late 2024 with the introduction of Biocatalytic C-H Oxidation coupled with Radical Cross-Coupling .[4][5][6][7]

The "3D-EAS" Logic

Published in Science (Dec 2024) by the Scripps/Rice team (Renata, Kawamata, Baran), this method treats the saturated piperidine ring like an aromatic ring.

  • Step 1 (Biocatalysis): An enzyme (P450 variant) selectively hydroxylates a specific C-H bond on the piperidine ring (e.g., C3 or C4), installing a handle with perfect regio- and stereocontrol.

  • Step 2 (Radical Cross-Coupling): The hydroxyl group is converted to an active ester or oxalate, which then undergoes Ni-catalyzed radical cross-coupling to install aryl or alkyl groups.

This allows for the "modular" construction of complex 3D piperidines from cheap, simple starting materials, bypassing 10+ step de novo syntheses.

Visualization: The 3D-EAS Workflow

PiperidineSynthesis Start Simple Piperidine (Cheap Starting Material) Step1 Biocatalytic C-H Oxidation (P450 Enzyme) Start->Step1 Regioselective Inter Chiral Hydroxy-Piperidine (Stereodefined Handle) Step1->Inter 100% ee/dr Step2 Radical Cross-Coupling (Ni-Electrocatalysis) Inter->Step2 Activation Product Complex 3D-Piperidine (Drug Candidate) Step2->Product C-C Bond Formation

Caption: The "3D-EAS" workflow (2024) mimics electrophilic aromatic substitution on saturated rings.

PART 3: Technical Protocols

Protocol A: Pd-Catalyzed C-H Arylation of Piperidines

For laboratories without access to the specific P450 library required for the biocatalytic method, Pd-catalyzed C-H activation using a directing group (DG) is the industry standard for functionalizing the C3 position.

Objective: Install an aryl group at the C3 position of a piperidine ring.

Materials:

  • Substrate: N-Pivaloyl-piperidine or N-(2-pyridyl)-piperidine (Directing Group is critical).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Mono-N-protected amino acid (MPAA) ligands (e.g., Ac-Gly-OH) can accelerate the reaction, though some protocols are ligand-free.

  • Oxidant/Base: Ag₂CO₃ (2.0 equiv) or AgOAc.

  • Coupling Partner: Aryl Iodide (Ar-I) (2-3 equiv).

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under N₂, charge a 10 mL sealed tube with Pd(OAc)₂ (0.05 mmol), Ag₂CO₃ (1.0 mmol), and the piperidine substrate (0.5 mmol).

  • Addition: Add the Aryl Iodide (1.5 mmol) and solvent (2.0 mL). If using a carboxylic acid additive (e.g., PivOH), add it now (30 mol%).[8]

  • Reaction: Seal the tube and heat to 80–110 °C for 12–24 hours. Note: HFIP allows for lower temperatures due to its H-bond donating ability which stabilizes the transition state.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

  • DG Removal (Optional): If the directing group is auxiliary (e.g., aminoquinoline), remove it via hydrolysis (NaOH/EtOH) or reduction (SmI₂/THF) depending on the specific DG used.

Protocol B: hERG Mitigation Workflow

This logic gate ensures safety is built into the design phase.

hERGMitigation Start Piperidine Lead (hERG IC50 < 1 µM) Check1 Is Basic N Essential for Potency? Start->Check1 Action1 Replace with Cyclohexane/Pyran Check1->Action1 No Check2 Can pKa be Lowered? Check1->Check2 Yes Final Optimized Lead (hERG IC50 > 10 µM) Action1->Final Action2 Add alpha-F or Switch to Morpholine Check2->Action2 Yes Check3 Is cLogP > 3? Check2->Check3 No Action2->Final Action3 Add Polar Group (OH, SO2, Zwitterion) Check3->Action3 Yes Check3->Final No Action3->Final

Caption: Decision tree for mitigating hERG liability in piperidine-based drug candidates.

PART 4: Comparative Analysis of Synthetic Methods

FeatureTraditional HydrogenationPd-Catalyzed C-H ActivationBiocatalytic + Radical Coupling (2024)
Starting Material Substituted Pyridines (Flat)Pre-formed PiperidinesSimple Piperidines
Stereocontrol Cis-selective (mostly)Directed (Trans/Cis varies)Enzymatic (Perfect)
Scope Limited by pyridine availabilityC3/C4 Arylation dominantModular (Alkyl/Aryl/Heteroaryl)
Scalability High (Industrial standard)Moderate (Silver salts expensive)High (Enzymes are renewable)
Key Limitation Hard to access 3D diversityRequires Directing GroupRequires specific enzyme library

References

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. MDPI Molecules. (2021).

  • Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis. Science. (2024).[6][7][9] [9]

  • Piperidine-containing drugs and recently studied analogs. PubMed. (2025).

  • Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor. Molecular Cancer Therapeutics. (2024).

  • Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Piperidines. JACS/ResearchGate. (2016/2025).

Sources

Foundational

preliminary screening of Methyl 4-(piperidin-4-yl)benzoate hydrochloride

An In-Depth Technical Guide to the Preliminary Screening of Methyl 4-(piperidin-4-yl)benzoate hydrochloride Introduction: The Strategic Value of a Privileged Scaffold In the landscape of modern medicinal chemistry, the p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preliminary Screening of Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in a wide array of clinically approved drugs, particularly those targeting cancer and central nervous system (CNS) disorders, is a testament to its versatile and favorable properties.[1] The piperidine moiety can enhance a molecule's druggability by improving metabolic stability, modulating lipophilicity and solubility, and providing a three-dimensional framework that can adapt to the steric demands of biological targets.[1][2]

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a compound that marries this valuable piperidine core with a substituted benzene ring, presenting a key intermediate for the synthesis of more complex bioactive molecules.[3] Its structure is a promising starting point for structure-activity relationship (SAR) studies aimed at developing novel receptor modulators or kinase inhibitors.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the essential preliminary screening of this compound. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and logical evaluation of the molecule's potential.

Section 1: Foundational Physicochemical Characterization

Before any biological evaluation, a thorough characterization of the compound is non-negotiable. This establishes a baseline for identity, purity, and stability, ensuring that subsequent biological data is both reliable and reproducible. The hydrochloride salt form is common in drug development, often selected to improve chemical stability and aqueous solubility, critical parameters for both biological assays and potential formulation.[4][5]

Identity and Structural Confirmation

The first step is to unequivocally confirm that the synthesized or procured material is indeed Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Physicochemical Data Summary

PropertyValueSource
IUPAC Name methyl 4-(piperidin-4-yl)benzoate hydrochloride[6]
CAS Number 936130-82-4[6]
Molecular Formula C₁₃H₁₈ClNO₂[6]
Molecular Weight 255.75 g/mol [6]
Purity (Typical) ≥95%[6]

Experimental Protocol: Structural Verification

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Acquire spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The proton signals will confirm the presence of the piperidine ring, the para-substituted benzene ring, and the methyl ester group. Pay close attention to the chemical shifts and coupling constants to verify the substitution pattern.

    • ¹³C NMR : This provides complementary data on the carbon skeleton, confirming the number and type of carbon environments.

  • Mass Spectrometry (MS) :

    • Utilize a technique like Electrospray Ionization (ESI-MS) to determine the mass-to-charge ratio (m/z). The expected molecular ion peak for the free base (C₁₃H₁₇NO₂) should be observed at approximately 220.13 (M+H)⁺. This confirms the covalent structure of the molecule.

Purity Assessment

Impurities can confound biological data, leading to false positives or inaccurate potency measurements. Therefore, quantifying the purity of the sample is a critical self-validating step.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

  • Objective : To separate and quantify the target compound relative to any impurities.

  • Column : A reverse-phase C18 column is a standard choice for this type of molecule.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient allows for the effective separation of compounds with varying polarities.

  • Detection : UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., ~230-254 nm).

  • Analysis : The purity is calculated based on the area under the curve (AUC) of the main peak relative to the total area of all peaks. A purity level of >95% is generally considered the minimum for initial screening.

Section 2: Critical Handling and Formulation Insights

As a hydrochloride salt of a weakly basic compound, Methyl 4-(piperidin-4-yl)benzoate hydrochloride requires careful consideration regarding its handling and formulation, particularly concerning stability.

Safety, Handling, and Storage
  • Safety : The compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[7] All handling should be performed in a well-ventilated area or a chemical fume hood.[7][8]

  • Storage : Store in a tightly sealed container in a cool, dry place to prevent degradation.[8][9]

The Challenge of Disproportionation

A critical, often overlooked, aspect of formulating HCl salts is the potential for disproportionation. This is a chemical reaction where the salt converts back to its free base form, which can significantly alter the compound's physical and pharmacological properties. This is particularly problematic when the salt is combined with common pharmaceutical excipients.

  • Causality : The disproportionation is an acid-base reaction. If the compound is mixed with an excipient that has a basic functional group (a proton acceptor), it can strip the proton from the piperidinium ion, converting it back to the neutral piperidine free base.[10]

  • Problematic Excipients : Excipients containing carboxylate groups, such as magnesium stearate and sodium croscarmellose, are well-documented inducers of disproportionation.[10][11] Magnesium stearate is particularly deleterious as it can also lead to the formation of the deliquescent salt magnesium chloride, causing significant water uptake and further degradation.[10]

  • Screening Protocol : Before complex formulation, a simple slurry experiment should be conducted. Mix the compound with each potential excipient in a small amount of water and measure the pH. A significant increase in pH compared to the compound alone indicates a risk of disproportionation. This self-validating check can prevent significant stability issues later in development.

Section 3: In Silico Screening: A Predictive First Pass

Before committing to resource-intensive wet-lab experiments, computational (in silico) screening offers a powerful and cost-effective preliminary step.[12] By analyzing the compound's chemical structure, these tools can predict potential biological targets and pharmacological activities, guiding the design of a more focused experimental strategy.[12]

Workflow: Predictive Biological Targeting

  • Structure Input : The 2D structure (SMILES format: COC(=O)C1=CC=C(C2CCNCC2)C=C1) of the free base is inputted into predictive software.[6]

  • Target Prediction : Utilize web-based tools like SwissTargetPrediction. These platforms compare the input structure to libraries of known active compounds and predict the most probable protein targets (e.g., receptors, enzymes, ion channels).[12]

  • Activity Spectrum Prediction : Tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of potential biological activities based on the structure, helping to prioritize which therapeutic areas to investigate.[12]

  • Analysis : The output provides a ranked list of potential targets and activities. For a piperidine-based structure, common predictions might include dopamine transporters, serotonin receptors, or various kinases, aligning with the known activities of this scaffold.[1][13]

cluster_0 In Silico Screening Workflow A Input Compound Structure (SMILES/SDF) B Target Prediction Tools (e.g., SwissTargetPrediction) A->B C Activity Spectrum Prediction (e.g., PASS Online) A->C D Predicted Targets (Receptors, Enzymes, etc.) B->D E Predicted Activities (CNS, Anticancer, etc.) C->E F Hypothesis Generation for Wet Lab Screening D->F E->F

Caption: A streamlined workflow for in silico prediction of biological targets.

Section 4: A Tiered Strategy for In Vitro Biological Screening

Based on the in silico predictions and the general properties of the piperidine scaffold, a tiered, or cascaded, approach to in vitro screening is logical and efficient. This ensures that fundamental questions about cytotoxicity are answered before proceeding to more specific, and costly, assays.

start Test Compound: Methyl 4-(piperidin-4-yl)benzoate HCl tier1 Tier 1: Foundational Assays General Cytotoxicity & Viability (e.g., MTT Assay in multiple cell lines) start->tier1 decision1 Is the compound non-toxic at relevant concentrations? tier1->decision1 tier2 Tier 2: Hypothesis-Driven Assays (Phenotypic or Target-Based) - CNS: Receptor Binding - Oncology: Proliferation/Senescence decision1->tier2 Yes stop Stop or Redesign (High Toxicity) decision1->stop No decision2 Is specific activity observed? tier2->decision2 stop2 Stop or Redesign (No Activity) decision2->stop2 No proceed Proceed to Further Studies (Dose-Response, SAR, etc.) decision2->proceed Yes

Caption: A tiered workflow for efficient in vitro preliminary screening.

Tier 1: General Cytotoxicity and Viability

The primary goal is to determine the concentration range at which the compound exhibits biological effects without causing general cell death.

Experimental Protocol: MTT Cell Viability Assay

  • Principle : This colorimetric assay measures the metabolic activity of cells.[14] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt, MTT, into purple formazan crystals, the amount of which is proportional to the number of living cells.[14]

  • Methodology :

    • Cell Plating : Seed cells (e.g., a cancer cell line like MCF-7 for an oncology focus, or a neuronal cell line like SH-SY5Y for a CNS focus) in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment : Prepare a serial dilution of Methyl 4-(piperidin-4-yl)benzoate hydrochloride in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO or saline) and a positive control for cell death.

    • Incubation : Incubate the plate for a standard duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

    • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Tier 2: Hypothesis-Driven Screening

Based on the Tier 1 and in silico results, more specific assays can be employed.

  • For an Oncology Focus : If the compound is non-toxic at lower concentrations but shows anti-proliferative effects, a senescence assay could be a logical next step. Assays like the Senescence-Associated β-galactosidase (SA-β-gal) assay can identify if the compound is inducing a senescent-like phenotype, a desirable anti-cancer mechanism.[15]

  • For a CNS Focus : If the in silico analysis predicted affinity for a specific neurotransmitter receptor (e.g., a dopamine receptor), a radioligand binding assay would be appropriate.[14] This experiment measures the ability of the test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[14]

Section 5: Data Interpretation and Advancing the Candidate

The preliminary screen is a decision-making process. The goal is to identify compounds with promising activity profiles that warrant further investigation.

  • Interpreting Results : A successful preliminary screen might reveal a compound that is non-cytotoxic below 10 µM but shows potent inhibition of cancer cell proliferation with an IC₅₀ of 1 µM. Or, it might show high binding affinity for a specific CNS receptor with minimal off-target effects.

  • Self-Validation : The tiered approach provides internal validation. A compound showing a specific effect in a Tier 2 assay (e.g., receptor binding) at concentrations where it has no effect on general cell viability (Tier 1) is a much stronger candidate. This demonstrates that the observed activity is not simply a result of toxicity.

  • Next Steps : A positive outcome from this screening cascade justifies advancing the compound. This would involve:

    • Dose-Response Studies : To precisely determine potency and efficacy.

    • Structure-Activity Relationship (SAR) : Synthesizing and testing analogs to improve potency and selectivity.[3]

    • In Vitro ADME : Assessing metabolic stability and permeability to predict pharmacokinetic properties.

    • In Vivo Models : Eventually, testing the compound in animal models to evaluate its efficacy and safety in a living system.

By following this structured, logical, and technically grounded approach, researchers can efficiently and effectively evaluate the potential of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, maximizing the probability of identifying a valuable lead compound for drug discovery.

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride - MySkinRecipes . Available at: [Link]

  • Factory in Stock Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride cas 333986-70-2 . Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists . Available at: [Link]

  • Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate - PrepChem.com . Available at: [Link]

  • An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate . Available at: [Link]

  • WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents.
  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia . Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . Available at: [Link]

  • Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (C007B-481511) . Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed . Available at: [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? . Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations . Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate . Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique . Available at: [Link]

  • Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities - PMC - NIH . Available at: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges . Available at: [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives - Journal of Clinical Medicine of Kazakhstan . Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc . Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate - ResearchGate . Available at: [Link]

  • The Role of Piperidine Derivatives in Pharmaceutical Synthesis . Available at: [Link]

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed . Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Introduction: The Critical Role of Solubility in Drug Development Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a methyl benzoate group. Such scaffolds a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a heterocyclic compound featuring a piperidine ring linked to a methyl benzoate group. Such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates or final active pharmaceutical ingredients (APIs). The hydrochloride salt form is frequently utilized to enhance the aqueous solubility and stability of basic compounds.

A thorough understanding of the solubility of an API is paramount throughout the drug development lifecycle. It directly influences bioavailability, manufacturability, formulation strategies, and ultimately, the therapeutic efficacy and safety of a drug product. This technical guide provides a comprehensive overview of the solubility of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, offering both theoretical insights and practical, field-proven experimental protocols for its determination.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's properties is essential for interpreting its solubility behavior.

PropertyValueSource
Chemical Name Methyl 4-(piperidin-4-yl)benzoate hydrochloride[1][2]
CAS Number 936130-82-4[1][2]
Molecular Formula C₁₃H₁₈ClNO₂[1][2]
Molecular Weight 255.75 g/mol [1]
Appearance Off-white to light brown solid[2]
Storage Store at room temperature or under inert gas at 2-8°C[1][2]

Anticipated Solubility Profile: A Mechanistic Perspective

The molecule's structure comprises a polar piperidine ring, which is protonated in the hydrochloride salt form, a moderately polar methyl ester, and a nonpolar benzene ring. This amphiphilic nature dictates its interaction with various solvents.

Aqueous Solubility: As a hydrochloride salt, the compound is expected to be soluble in water . The protonated piperidine nitrogen can readily form strong ion-dipole interactions with water molecules. The solubility is anticipated to be pH-dependent, with higher solubility at lower pH values where the amine is fully protonated.

Organic Solubility: The presence of the piperidine and methyl benzoate groups suggests solubility in a range of organic solvents. Based on the principle of "like dissolves like":

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability to form hydrogen bonds and dipole-dipole interactions.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated, with supplier data specifically mentioning DMSO.[3][4]

  • Solvents of Intermediate Polarity (e.g., Chloroform, Dichloromethane): Moderate to good solubility is likely.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Limited to poor solubility is expected due to the compound's overall polarity and salt nature. The parent heterocycle, piperidine, exhibits limited solubility in nonpolar solvents like hexane.[5]

The following table summarizes the anticipated qualitative solubility:

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Water, Buffered SolutionsHigh (pH-dependent)Hydrochloride salt, ion-dipole interactions
Polar Protic Methanol, EthanolHighHydrogen bonding, dipole-dipole interactions
Polar Aprotic DMSO, AcetonitrileHigh to ModerateDipole-dipole interactions
Halogenated Dichloromethane, ChloroformModerateDipole-dipole interactions
Nonpolar Hexane, TolueneLow to InsolubleMismatch in polarity

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable quantitative solubility data, a well-designed experimental protocol is crucial. The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis & Calculation prep_compound Weigh excess Methyl 4-(piperidin-4-yl)benzoate HCl add_solid Add excess solid to solvent in sealed vials prep_compound->add_solid prep_solvent Prepare and equilibrate solvents at test temperature prep_solvent->add_solid agitate Agitate at constant temperature (e.g., 24-72h) add_solid->agitate sample Withdraw aliquot of supernatant agitate->sample separate Separate solid from liquid (e.g., centrifugation, filtration) sample->separate dilute Dilute sample if necessary separate->dilute quantify Quantify concentration (e.g., HPLC, UV-Vis) dilute->quantify calculate Calculate solubility (e.g., mg/mL) quantify->calculate

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol: Equilibrium Shake-Flask Method

1. Materials and Equipment:

  • Methyl 4-(piperidin-4-yl)benzoate hydrochloride (purity >95%)

  • Selected solvents (analytical grade)

  • Calibrated analytical balance

  • Thermostatically controlled shaker/incubator

  • Sealed glass vials

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

2. Causality Behind Experimental Choices:

  • Using Excess Solid: This ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25°C or 37°C) is critical for data consistency and relevance.

  • Sealed Vials: Prevents solvent evaporation, which would alter the concentration.

  • Agitation: Facilitates the dissolution process and ensures equilibrium is reached in a reasonable timeframe.

  • Separation of Solid: Crucial to analyze only the dissolved compound. Filtration or centrifugation must be efficient to avoid contamination with undissolved particles.

  • Validated Analytical Method: Accurate quantification is the cornerstone of reliable solubility data. HPLC is often preferred for its specificity and sensitivity.

3. Detailed Procedure:

  • Preparation:

    • Accurately weigh an amount of Methyl 4-(piperidin-4-yl)benzoate hydrochloride that is in excess of its expected solubility and place it into a series of sealed glass vials.

    • Add a precise volume of the pre-equilibrated solvent to each vial.

  • Equilibration:

    • Place the vials in a shaker incubator set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary experiment to determine the time to reach equilibrium is recommended.

  • Sampling and Separation:

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately separate the dissolved compound from any undissolved solid. This can be achieved by:

      • Centrifuging the aliquot at high speed and collecting the supernatant.

      • Filtering the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm).

  • Analysis:

    • Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of Methyl 4-(piperidin-4-yl)benzoate hydrochloride using a pre-validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentrations is required.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilutions made. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL or µg/mL.

Analytical Method Validation: A Trustworthy System

The quantification step is critical. A robust analytical method, such as Reverse-Phase HPLC, should be developed and validated for accuracy, precision, linearity, and specificity.

Illustrative HPLC Method Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer at a relevant pH).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for the compound.

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Factors Influencing Solubility

Several factors can significantly impact the solubility of Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Logical Relationship Diagram

G Solubility Solubility of Methyl 4-(piperidin-4-yl)benzoate HCl pH pH of Aqueous Medium pH->Solubility Affects ionization state Temp Temperature Temp->Solubility Impacts dissolution thermodynamics Polymorph Polymorphism Polymorph->Solubility Different crystal lattices have different energies Solvent Solvent Polarity & H-bonding Solvent->Solubility Determines intermolecular forces

Caption: Key Factors Influencing Solubility.

  • pH: For an ionizable compound like this hydrochloride salt, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation governs the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms. Lowering the pH will shift the equilibrium towards the protonated, more soluble form.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature, but this must be determined experimentally.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility. The most stable polymorph will have the lowest solubility.

  • Solvent Composition: In mixed solvent systems, the solubility will depend on the ratio of the co-solvents and their respective polarities and hydrogen bonding capabilities.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is mandatory.

  • Hazards: Methyl 4-(piperidin-4-yl)benzoate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]

  • Precautions:

    • Work in a well-ventilated area or a fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid breathing dust.[1]

    • Wash hands thoroughly after handling.

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of Methyl 4-(piperidin-4-yl)benzoate hydrochloride. While qualitative predictions based on its chemical structure are valuable, precise, quantitative data obtained through robust experimental methods like the shake-flask protocol are indispensable for successful drug development. By carefully considering the influential factors of pH, temperature, and solvent choice, researchers can generate the reliable solubility data needed to advance their scientific and pharmaceutical objectives.

References

  • SYNTHARISE CHEMICAL INC. (n.d.). 1-Methyl-4-piperidinyl benzoate HCl 1g. Retrieved from [Link]

  • SYNTHARISE CHEMICAL INC. (n.d.). 1-Methyl-4-piperidinyl benzoate HCl 5.0g. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Performance Synthesis Protocol: Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Executive Summary Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a rigidifying linker in peptidomimetics and a key scaffold for GPCR modulators (e.g., SSTR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a critical pharmacophore in medicinal chemistry, serving as a rigidifying linker in peptidomimetics and a key scaffold for GPCR modulators (e.g., SSTR agonists). This application note details two distinct synthesis protocols: a Direct Esterification Route ideal for scale-up and cost efficiency, and a Boc-Deprotection Route favored for high-purity, small-scale library generation. Both methods are designed to ensure the isolation of the stable hydrochloride salt form, preventing the polymerization or degradation often seen with the free secondary amine.

Retrosynthetic Analysis & Strategy

The synthesis is approached via disconnections at the ester functionality or the carbamate protecting group. The choice of route depends on the availability of the starting material: the carboxylic acid (Route A) or the N-protected ester (Route B).

Retrosynthesis Target Methyl 4-(piperidin-4-yl)benzoate HCl (Target Molecule) Acid 4-(Piperidin-4-yl)benzoic acid HCl (Precursor A) Target->Acid Fischer Esterification (SOCl2 / MeOH) BocEster N-Boc-4-(piperidin-4-yl)benzoate Methyl Ester (Precursor B) Target->BocEster Acidic Deprotection (HCl / Dioxane) BocAcid N-Boc-4-(piperidin-4-yl)benzoic acid BocEster->BocAcid Methylation

Figure 1: Retrosynthetic disconnection showing the two primary pathways to the target hydrochloride salt.

Protocol A: Direct Esterification (Thionyl Chloride Method)

Best for: Scale-up (>10g), Cost-efficiency, Industrial application. Principle: Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and activates the carboxylic acid, driving the equilibrium toward the ester while simultaneously forming the hydrochloride salt.

Reagents & Equipment
ReagentEquiv.Role
4-(Piperidin-4-yl)benzoic acid HCl1.0Limiting Reagent
Thionyl Chloride (SOCl₂)3.0 - 5.0Activating Agent / Dehydrant
Methanol (Anhydrous)Solvent (10-15V)Reactant & Solvent
Diethyl Ether / MTBEWorkupAnti-solvent for precipitation
Step-by-Step Methodology

Step 1: Reaction Setup (0°C)

  • Equip a dry 2-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Charge the flask with Anhydrous Methanol (10 mL per gram of substrate) .

  • Cool the solvent to 0°C using an ice/water bath.

  • Critical Step: Add Thionyl Chloride (3.0 equiv) dropwise via the addition funnel over 30 minutes.

    • Expert Note: This reaction is highly exothermic. Maintain internal temperature <10°C to prevent methyl chloride formation (safety hazard).

Step 2: Substrate Addition & Reflux

  • Add solid 4-(piperidin-4-yl)benzoic acid hydrochloride (1.0 equiv) to the solution in portions.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction to Reflux (65°C) for 4–6 hours.

  • Monitor: Use TLC (System: 10% MeOH in DCM) or LC-MS. The starting acid spot should disappear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to RT.

  • Concentrate the solution in vacuo to approximately 20% of its original volume.

  • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) (50 mL per gram of substrate) to the residue while stirring vigorously. A white precipitate should form immediately.

  • Filter the solid under vacuum/nitrogen protection (the salt can be hygroscopic).

  • Wash the filter cake with cold ether (2 x 10 mL).

  • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: N-Boc Deprotection (High Precision Route)

Best for: Library synthesis, High purity requirements, Late-stage functionalization. Principle: Selective cleavage of the tert-butyl carbamate (Boc) group using anhydrous acid, leaving the methyl ester intact.

Reagents
ReagentEquiv.Role
N-Boc-4-(piperidin-4-yl)benzoate Methyl Ester1.0Limiting Reagent
4M HCl in Dioxane10.0Deprotection Reagent
Dichloromethane (DCM)Solvent (5V)Co-solvent (optional)
Step-by-Step Methodology

Step 1: Deprotection

  • Dissolve the N-Boc intermediate in a minimal amount of dry DCM (optional, if solubility is an issue).

  • Add 4M HCl in Dioxane (10 equiv) at 0°C.

  • Stir at Room Temperature for 2–3 hours.

    • Observation: Gas evolution (isobutylene) will occur.[1] Ensure proper venting.

Step 2: Isolation

  • Concentrate the mixture to dryness in vacuo.

  • Triturate the resulting solid with Diethyl Ether to remove excess HCl and organic impurities.

  • Filter and dry as described in Protocol A.

Workflow Start Start: Acid Precursor Activation Activation: SOCl2 / MeOH (0°C) Start->Activation Reflux Reflux: 65°C, 4-6h Activation->Reflux Conc Concentration: Remove Solvent Reflux->Conc Precip Precipitation: Add MTBE/Ether Conc->Precip Final Final Product: HCl Salt Solid Precip->Final

Figure 2: Experimental workflow for the Thionyl Chloride mediated synthesis (Protocol A).

Analytical Validation

Confirm the identity and purity of the product using the following parameters.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~220–225°C (Decomposes). Note: Literature values vary based on hydration state.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.00–8.80 (br s, 2H, NH₂⁺),

    • 7.95 (d, J = 8.2 Hz, 2H, Ar-H),

    • 7.40 (d, J = 8.2 Hz, 2H, Ar-H),

    • 3.84 (s, 3H, OCH₃),

    • 3.35 (m, 2H, Piperidine-H),

    • 3.00 (m, 2H, Piperidine-H),

    • 2.90 (m, 1H, Ar-CH-Pip),

    • 1.95–1.80 (m, 4H, Piperidine-H).

  • MS (ESI): Calculated for C₁₃H₁₈NO₂ [M+H]⁺: 220.13; Found: 220.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Sticky Gum / Oil Residual solvent or excess acidTriturate vigorously with anhydrous ether or hexane. Sonicate if necessary to induce crystallization.
Low Yield Hydrolysis during workupEnsure all glassware is dry. Avoid aqueous workups; use precipitation methods only.
Incomplete Reaction Water in MethanolUse freshly distilled or molecular-sieve-dried Methanol. Increase SOCl₂ equivalents.
Yellow Coloration Oxidation or impuritiesRecrystallize from MeOH/Ether. Ensure Nitrogen atmosphere during reflux.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and SO₂ gases. Perform all additions in a fume hood.

  • HCl Salt: The product is a hydrochloride salt and may be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

References

  • ChemicalBook. (2025). Methyl 4-(piperidin-4-yl)benzoate hydrochloride Properties and Suppliers. Retrieved from

  • National Institutes of Health (NIH). (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group. Retrieved from

  • Santa Cruz Biotechnology. (2024). Methyl 4-piperidin-4-yl-benzate Hydrochloride Product Data. Retrieved from

  • GuideChem. (2025). Synthesis route of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (Analogous chemistry reference). Retrieved from

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Application

Advanced Application Note: Solid-Phase Synthesis with Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

[1] Executive Summary Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a high-value bifunctional scaffold commonly employed in the discovery of GPCR ligands (e.g., Adenosine A2A, Dopamine D2) and HDAC inhibitors.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a high-value bifunctional scaffold commonly employed in the discovery of GPCR ligands (e.g., Adenosine A2A, Dopamine D2) and HDAC inhibitors.[1] Its structure features a semi-rigid phenyl-piperidine core that serves as an ideal spacer, offering a secondary amine for resin attachment or coupling, and a distal methyl ester for orthogonal diversification.[1]

This guide details the specific protocols for handling the hydrochloride salt form in solid-phase environments, focusing on neutralization strategies , direct resin loading (2-CTC) , and on-resin ester hydrolysis .[1]

Strategic Considerations

The "Anchor vs. Cap" Decision

Before synthesis, determine the role of the scaffold:

  • Strategy A (The Anchor): The secondary amine is loaded directly onto an acid-labile resin (e.g., 2-Chlorotrityl Chloride).[1] This allows the methyl ester to be hydrolyzed on-resin, converting the molecule into a carboxylic acid "head" for further library elaboration.

  • Strategy B (The Extension): The secondary amine is coupled to a resin-bound carboxylic acid (e.g., a peptide or core scaffold).[1] The methyl ester then serves as a terminal cap or a latent handle for further extension.

Handling the Hydrochloride Salt

The commercial supply as an HCl salt (cationic ammonium) renders the piperidine nitrogen non-nucleophilic.

  • Critical Insight: You cannot simply mix the HCl salt with resin. In situ neutralization with a tertiary base (DIPEA) is required during the loading step to liberate the free amine without causing precipitation or side reactions.

Experimental Protocols

Protocol A: Direct Loading onto 2-Chlorotrityl Chloride (2-CTC) Resin

This method anchors the scaffold via the piperidine nitrogen. The trityl-amine bond is stable to base (allowing ester hydrolysis) but cleaved by dilute acid.

Reagents:

  • Methyl 4-(piperidin-4-yl)benzoate HCl (1.5 eq relative to resin loading)[1]

  • 2-Chlorotrityl Chloride Resin (Loading ~1.0 – 1.6 mmol/g)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)[1][2]

  • Methanol (HPLC grade) for capping[1]

Step-by-Step Workflow:

  • Resin Swelling: Weigh the 2-CTC resin into a fritted reactor. Add anhydrous DCM (10 mL/g resin) and swell for 30 minutes. Drain.

  • In-Situ Neutralization & Loading:

    • In a separate vial, suspend the Methyl 4-(piperidin-4-yl)benzoate HCl in anhydrous DCM (8 mL/g resin).

    • Add DIPEA (4.0 eq).[2] Observation: The suspension should clear as the free base dissolves. If solubility is poor, add a minimal amount of dry DMF (up to 10% v/v).[1]

    • Immediately transfer this solution to the drained resin.

  • Reaction: Agitate gently (orbital shaker) for 2 hours at room temperature.

    • Expert Note: Do not vortex vigorously; 2-CTC resin is mechanically fragile.

  • Capping: Add Methanol (1 mL per gram of resin) and DIPEA (1 mL) directly to the reaction slurry. Agitate for 20 minutes. This quenches unreacted trityl chlorides, preventing non-specific binding later.[1]

  • Washing: Drain and wash the resin:

    • 3x DCM[1][2][3]

    • 3x DMF

    • 3x DCM[1][2][3]

  • Validation (The "Mini-Cleave"): Take ~5 mg of dried resin. Treat with 200 µL of 1% TFA in DCM for 5 minutes. Inject the filtrate into LCMS.

    • Success Criteria: Observation of the parent mass (Methyl ester intact) and absence of background impurities.

Protocol B: On-Resin Hydrolysis of the Methyl Ester

Converting the distal ester to a carboxylic acid for subsequent coupling.

Reagents:

  • Lithium Hydroxide (LiOH) or Potassium Trimethylsilanolate (KOTMS)[1]

  • THF / Water (for LiOH) or Anhydrous THF (for KOTMS)[1]

Method 1: Aqueous LiOH (Standard) [1]

  • Swelling: Swell resin in THF for 20 minutes.

  • Hydrolysis Cocktail: Prepare a solution of LiOH (5 eq) in THF:Water (4:1).

  • Reaction: Add cocktail to resin. Agitate at room temperature for 4 hours (or overnight).

  • Washing: Wash extensively with THF (3x), Water (3x), DMF (3x), DCM (3x).[1]

    • Caution: Ensure all LiOH is removed to prevent base-catalyzed side reactions in the next coupling step.

Method 2: Anhydrous KOTMS (For Sensitive Linkers)

  • Swelling: Swell resin in anhydrous THF.

  • Reaction: Add Potassium Trimethylsilanolate (KOTMS, 3 eq) in anhydrous THF. Agitate for 2 hours.

  • Workup: Wash with THF (3x), 0.5 M acetic acid in DMF (to protonate the salt), DMF (3x), DCM (3x).

Quantitative Data Summary

ParameterValue / ConditionNotes
Resin 2-Chlorotrityl Chloride (2-CTC)Ideal for secondary amines; prevents diketopiperazine formation.[1]
Loading Efficiency Typically 70-90%Steric bulk of the piperidine-phenyl system may slightly reduce max loading compared to simple amines.
Solvent System DCM (primary), DMF (co-solvent)DCM maximizes swelling of 2-CTC; DMF aids solubility of the scaffold.[1]
Cleavage Condition 1% TFA in DCMRetains the methyl ester (if not hydrolyzed) and protecting groups (e.g., Boc) on other residues.[1]
Hydrolysis Yield >95% (LiOH, 4h, RT)Methyl esters on this scaffold are sterically accessible and hydrolyze readily.[1]

Visual Workflow (Graphviz)[1]

SPS_Workflow cluster_0 On-Resin Manipulation Start Start: 2-CTC Resin (Cl- Functionalized) Step1 Neutralization & Loading (Scaffold + DIPEA) Start->Step1 DCM, 2h, RT Intermediate Resin-Bound Scaffold (Methyl Ester Intact) Step1->Intermediate Wash (DCM/DMF) Decision Next Step? Intermediate->Decision PathA Hydrolysis (LiOH/THF/H2O) Decision->PathA Library Build PathB Cleavage (1% TFA) Decision->PathB QC / Final Release ProductA Resin-Bound Acid (Ready for Coupling) PathA->ProductA COOH Generated ProductB Isolated Product (Methyl Ester) PathB->ProductB Free Amine Released

Caption: Workflow for loading Methyl 4-(piperidin-4-yl)benzoate HCl onto 2-CTC resin and subsequent divergence.

References

  • Chemical Identity & Properties

    • Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 333986-70-2).[1][4] AChemBlock. Retrieved January 29, 2026.[1]

  • SPS Loading Protocols

    • Peptide Resin Loading Protocols: Attachment of Amines to 2-Chlorotrityl Chloride Resin.[2][3][5] Sigma-Aldrich / Merck. Retrieved January 29, 2026.[1]

  • Resin Chemistry Insights

    • Barlos, K., et al. (1989).[1][5] "2-Chlorotrityl chloride resin: A carrier for the solid phase synthesis of peptides and peptide amides."[6] Tetrahedron Letters, 30(30), 3943-3946.[1] (Foundational text on 2-CTC stability).

  • Ester Hydrolysis on Resin

    • Protocol for On-Resin Hydrolysis of Methyl Esters. Common Organic Chemistry. (General reference for LiOH/THF methods).[1]

Sources

Method

Application Note: Protocols for N-Alkylation of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Executive Summary This guide details the synthetic protocols for the N-alkylation of Methyl 4-(piperidin-4-yl)benzoate hydrochloride . This specific substrate presents a unique chemo-selectivity challenge: the secondary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for the N-alkylation of Methyl 4-(piperidin-4-yl)benzoate hydrochloride . This specific substrate presents a unique chemo-selectivity challenge: the secondary amine (piperidine) must be alkylated while strictly preserving the methyl ester moiety, which is prone to hydrolysis under harsh basic or aqueous conditions.

We present two validated methodologies:

  • Reductive Amination (Method A): The preferred route for introducing complex alkyl chains or benzyl groups. It utilizes Sodium Triacetoxyborohydride (STAB), offering high chemoselectivity and mild conditions.

  • Direct Nucleophilic Substitution (Method B): A robust

    
     protocol using alkyl halides, optimized with Cesium Carbonate (
    
    
    
    ) or Potassium Carbonate (
    
    
    ) to suppress over-alkylation and ester hydrolysis.

Substrate Analysis & Strategic Considerations

Chemical Properties[1][2][3][4]
  • Compound: Methyl 4-(piperidin-4-yl)benzoate hydrochloride[1][2][3]

  • CAS: 936130-82-4 (HCl salt)[3]

  • MW: 255.74 g/mol (HCl salt)

  • pKa (Piperidine): ~10.8 (Requires deprotonation for nucleophilicity).

  • Solubility: High in Water, DMSO, Methanol. Low in DCM, Toluene (until free-based).

Critical Control Points
  • Salt Neutralization: The starting material is a hydrochloride salt. It consumes 1.0 equivalent of base immediately. Protocols must account for this "lost" equivalent to ensure the amine is free to react.

  • Ester Preservation: The methyl ester at the para position is electron-deficient and susceptible to hydrolysis (

    
     mechanism) if exposed to strong hydroxide bases (NaOH, KOH) or high temperatures in aqueous media.
    
  • Over-Alkylation: In direct alkylation, the product (tertiary amine) is often more nucleophilic than the starting material, leading to quaternary ammonium salts.

Decision Matrix: Selecting the Protocol

Use the following logic flow to determine the optimal synthetic route for your target molecule.

G Start Target: N-Alkylated Product Decision What is the Alkylating Agent? Start->Decision Aldehyde Aldehyde / Ketone Decision->Aldehyde Available as Halide Alkyl Halide (Br, I, Cl) Decision->Halide Available as MethodA Method A: Reductive Amination (Use STAB + DIPEA) Aldehyde->MethodA MethodB Method B: Direct S_N2 Alkylation (Use Cs2CO3 + MeCN) Halide->MethodB

Figure 1: Decision tree for selecting the appropriate N-alkylation strategy.

Method A: Reductive Amination (Preferred)

Mechanism: Formation of an iminium ion intermediate followed by selective reduction.[4][5] Advantages: Mild conditions (pH ~5-6), avoids over-alkylation, preserves the methyl ester.

Reagents & Stoichiometry[8]
ReagentEquiv.[4][5][6][7][8]Role
Substrate (HCl Salt) 1.0Starting Material
Aldehyde/Ketone 1.1 - 1.2Alkylating Agent
DIPEA (Hünig's Base) 1.2Neutralizes HCl salt to liberate free amine
STAB 1.5Selective Reducing Agent (Sodium Triacetoxyborohydride)
Acetic Acid (AcOH) 1.0 - 2.0Catalyzes imine formation (Optional for aldehydes)
DCM or DCE Solvent1,2-Dichloroethane (DCE) is standard; DCM is a safer alternative
Step-by-Step Protocol
  • Free-Basing (In Situ):

    • To a clean, dry reaction vessel under Nitrogen (

      
      ), add Methyl 4-(piperidin-4-yl)benzoate hydrochloride  (1.0 eq).
      
    • Add anhydrous DCM (Dichloromethane) or DCE (10 mL per gram of substrate). Note: The salt will likely remain as a suspension.

    • Add DIPEA (1.2 eq). Stir for 15 minutes. The suspension should clarify as the free base dissolves.

  • Imine Formation:

    • Add the Aldehyde (1.1 eq).[5]

    • Optional: Add Acetic Acid (1.0 eq) if the reaction is sluggish (rare for aldehydes, common for ketones).

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Caution: Mild gas evolution (

      
      ) may occur.
      
    • Stir at RT for 4–16 hours. Monitor by LCMS or TLC.

  • Workup (Ester-Safe):

    • Quench by adding saturated aqueous

      
        (Sodium Bicarbonate).[6] Do NOT use strong bases like NaOH.
      
    • Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3x).[5]

    • Wash combined organics with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Method B: Direct Alkylation ( )

Mechanism: Nucleophilic attack of the piperidine nitrogen on an alkyl halide.[6] Use Case: Simple alkylations (Methyl, Ethyl, Allyl) or when the aldehyde is unstable.

Reagents & Stoichiometry[8]
ReagentEquiv.[4][5][6][7][8]Role
Substrate (HCl Salt) 1.0Starting Material
Alkyl Halide 1.0 - 1.1Electrophile (R-Br or R-I preferred over R-Cl)

or

3.0Base: 1 eq for HCl salt, 1 eq for reaction acid, 1 eq excess
Acetonitrile (MeCN) SolventPolar aprotic, facilitates

TBAI (Optional) 0.1Catalyst (Finkelstein) for unreactive Chlorides
Step-by-Step Protocol
  • Preparation:

    • To a reaction vial, add Methyl 4-(piperidin-4-yl)benzoate hydrochloride (1.0 eq).

    • Add

      
        (3.0 eq) or 
      
      
      
      (2.5 eq). Note: Cesium carbonate is more soluble and reactive, useful for steric bulk.
    • Add anhydrous Acetonitrile (MeCN) (10-15 mL/g).

  • Reaction:

    • Add the Alkyl Halide (1.05 eq). Crucial: Do not use large excess to prevent quaternization.

    • Stir at Room Temperature initially.

    • Optimization: If no reaction after 2 hours, heat to 50°C. Avoid refluxing >80°C to protect the methyl ester.

  • Workup:

    • Filter off the solid inorganic salts.[6]

    • Concentrate the filtrate.[6][9]

    • Redissolve residue in EtOAc and wash with Water/Brine.

    • Purification: This method often requires Column Chromatography to separate the product from trace dialkylated impurities.

Experimental Workflow & Pathway

ReactionPathway Substrate Substrate (HCl Salt) (Piperidine-Ester) FreeBase Free Base Intermediate Substrate->FreeBase + Base (DIPEA/K2CO3) - HCl Imine Iminium Ion (Transient) FreeBase->Imine + Aldehyde (Method A) Product N-Alkylated Product (Methyl Ester Intact) FreeBase->Product + Alkyl Halide (Method B: SN2) Imine->Product + STAB (Reduction)

Figure 2: Chemical pathway showing the divergence between Reductive Amination (top path) and Direct Alkylation (bottom path).

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Low Conversion (Method A) Imine formation incomplete.Add 1-2 drops of Acetic Acid; ensure molecular sieves are used if water is present.
Ester Hydrolysis (Acid) Workup too basic or heating in wet solvent.Use

instead of NaOH/KOH. Ensure solvents are anhydrous.[5][7]
Over-Alkylation (Method B) Too much alkyl halide or temperature too high.Lower temperature; use slight deficiency of alkyl halide (0.95 eq) and recover SM.
Substrate Insolubility HCl salt not neutralizing.Switch solvent to DMF (for Method B) or ensure DIPEA is added before aldehyde (Method A).

References

  • Abdel-Magid, A. F., et al. (1996).[4][10][11][12] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline." BenchChem Application Library.

  • Salvatore, R. N., et al. (2002). "Synthesis of secondary amines." Tetrahedron, 58(32), 6367-6376.
  • ChemicalBook Data. (2025). "1-Methyl-4-(piperidin-4-yl)piperazine Properties and Solubility."

Sources

Application

Comprehensive Analytical Characterization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride: A Multi-Technique Approach

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a key building block in medicinal chemistry and pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a key building block in medicinal chemistry and pharmaceutical development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its purity, structure, and physicochemical properties are critical determinants of the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive suite of detailed analytical methods and protocols for the robust characterization of this compound. We will delve into the causality behind experimental choices, offering field-proven insights into chromatographic, spectroscopic, and thermal analysis techniques. The protocols are designed to be self-validating, ensuring scientific integrity and generating reliable data for research, development, and quality control purposes.

Introduction: The Imperative for Rigorous Characterization

The journey of a drug candidate from laboratory synthesis to clinical application is underpinned by a deep understanding of its chemical identity and behavior. For intermediates like Methyl 4-(piperidin-4-yl)benzoate hydrochloride, this understanding is not merely academic; it is a foundational requirement for process optimization, impurity profiling, and regulatory compliance. Inconsistent quality in a starting material can have cascading effects, leading to failed batches, unexpected side-products, and compromised patient safety.

This document outlines an orthogonal analytical strategy, employing multiple techniques to build a complete and unambiguous profile of the molecule. By integrating data from chromatography (for purity), spectroscopy (for structure), and thermal analysis (for physical properties), researchers can establish a definitive identity and quality benchmark for Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Molecular Structure and Properties:

PropertyValue
Chemical Name Methyl 4-(piperidin-4-yl)benzoate hydrochloride
Synonyms Methyl 4-(4-piperidyl)benzoate HCl, 4-(4-Methoxycarbonylphenyl) piperidine hydrochloride
CAS Number 936130-82-4[1][2][3]
Molecular Formula C₁₃H₁₈ClNO₂[1][3]
Molecular Weight 255.74 g/mol [1][4]
Appearance Off-white to light brown solid[1]
Solubility Soluble in water and DMSO[5]

Chromatographic Analysis for Purity and Assay: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience (The "Why"): High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical compounds.[6][7] For Methyl 4-(piperidin-4-yl)benzoate hydrochloride, a Reverse-Phase (RP-HPLC) method is the logical choice. The molecule possesses both a non-polar aromatic ring and a polar piperidine ring, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.

The hydrochloride salt form means the piperidine nitrogen will be protonated at acidic to neutral pH. Including a small amount of acid (e.g., trifluoroacetic acid or formic acid) in the mobile phase is crucial. This ensures the amine remains consistently protonated, preventing peak tailing and yielding sharp, symmetrical peaks, which is a prerequisite for accurate quantification.[6] UV detection is ideal due to the strong chromophore of the benzoate ester group.

Experimental Protocol: RP-HPLC for Purity Determination

Objective: To determine the purity of Methyl 4-(piperidin-4-yl)benzoate hydrochloride and quantify any related impurities by area percent.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18 MΩ·cm)

  • Trifluoroacetic acid (TFA), (HPLC grade)

  • Methyl 4-(piperidin-4-yl)benzoate hydrochloride reference standard and analytical sample.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18 reverse-phase, 4.6 x 150 mm, 3.5 µmStandard for retaining moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterAcid modifier for good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for elution.
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold for 6 minA gradient ensures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/min[8][9]Standard flow for a 4.6 mm ID column.
Column Temp. 30 °C[8][10]Ensures reproducible retention times.
Detection UV at 235 nmWavelength of maximum absorbance for the benzoate chromophore.
Injection Vol. 10 µL

Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Degas solutions before use.

  • Sample Preparation: Accurately weigh ~5 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution. Sonicate briefly if necessary.

  • System Suitability Test (SST): Inject the sample solution five times. The system is deemed ready if the relative standard deviation (%RSD) for the peak area is ≤ 2.0% and the tailing factor for the main peak is ≤ 1.5.

  • Analysis: Inject the sample solution once.

  • Data Processing: Integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phases (A & B) a1 Equilibrate HPLC System p1->a1 p2 Prepare Sample Solution (0.5 mg/mL) a2 Perform System Suitability Test (SST) p2->a2 a1->a2 a3 Inject Sample a2->a3 If SST Passes d1 Integrate Chromatogram a3->d1 d2 Calculate Purity (% Area) d1->d2 d3 Generate Report d2->d3

Caption: Workflow for HPLC purity analysis.

Structural Elucidation and Confirmation

A definitive confirmation of the molecular structure requires spectroscopic techniques that probe the molecule's atomic composition and connectivity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience (The "Why"): NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For this molecule, the hydrochloride salt's solubility makes DMSO-d₆ an excellent solvent choice. Key diagnostic signals include the aromatic protons of the benzoate ring, the distinct protons of the piperidine ring, and the singlet for the methyl ester protons. 2D NMR techniques like COSY can further confirm proton-proton couplings within the piperidine ring.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and optionally COSY spectra at 25 °C.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • ~8.0 ppm (d, 2H): Aromatic protons ortho to the ester group.

    • ~7.5 ppm (d, 2H): Aromatic protons meta to the ester group.

    • ~3.85 ppm (s, 3H): Methyl ester (-OCH₃) protons.

    • ~3.0-3.4 ppm (m, 2H) & ~2.8-3.0 ppm (m, 2H): Axial and equatorial protons on the piperidine ring adjacent to the nitrogen.

    • ~2.9 ppm (m, 1H): Proton at the C4 position of the piperidine ring.

    • ~1.7-2.0 ppm (m, 4H): Protons at the C3 and C5 positions of the piperidine ring.

    • Broad singlet (>9.0 ppm): N-H proton of the hydrochloride salt.

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • ~166 ppm: Ester carbonyl carbon (C=O).

    • ~128-145 ppm: Aromatic carbons.

    • ~52 ppm: Methyl ester carbon (-OCH₃).

    • ~43 ppm: Piperidine carbons adjacent to nitrogen (C2, C6).

    • ~40 ppm: Piperidine carbon attached to the benzene ring (C4).

    • ~30 ppm: Piperidine carbons at C3 and C5.

B. Mass Spectrometry (MS)

Expertise & Experience (The "Why"): Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like this one. In positive ion mode (ESI+), the molecule will be detected as its protonated free base, [M+H]⁺, where M is the mass of the free base (Methyl 4-(piperidin-4-yl)benzoate). This provides a highly accurate mass that can be used to confirm the elemental composition.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) with an ESI source.

  • Mobile Phase: Use formic acid (0.1%) instead of TFA, as TFA can cause ion suppression in the MS source.

  • MS Parameters (ESI+):

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Interpretation: Look for a prominent peak corresponding to the mass of the protonated free base.

    • Free Base (C₁₃H₁₇NO₂) Molecular Weight: 219.28 g/mol

    • Expected [M+H]⁺ ion: m/z 220.13

Physicochemical and Solid-State Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience (The "Why"): FTIR is a rapid and simple method to confirm the presence of key functional groups.[11] The spectrum provides a molecular "fingerprint" that can be used for identification.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Peaks:

    • ~2700-3000 cm⁻¹: Broad N-H stretch from the protonated amine (R₂NH₂⁺).

    • ~2850-2950 cm⁻¹: C-H stretches (aliphatic).

    • ~1720 cm⁻¹: Strong C=O stretch from the ester.[11]

    • ~1610 cm⁻¹: C=C stretch from the aromatic ring.

    • ~1280 cm⁻¹: C-O stretch from the ester.[11]

B. Thermal Analysis (DSC/TGA)

Expertise & Experience (The "Why"): Thermal analysis provides information on the material's physical properties, such as melting point, decomposition, and the presence of water or solvents.[12] Differential Scanning Calorimetry (DSC) measures heat flow to detect phase transitions, while Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature.

Protocol: DSC and TGA

  • Instrumentation: DSC and TGA instruments.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • DSC Method: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a nitrogen atmosphere. The sharp endotherm corresponds to the melting point.

  • TGA Method: Heat the sample from 25 °C to 500 °C at 10 °C/min under a nitrogen atmosphere. Significant weight loss indicates decomposition.

C. X-Ray Powder Diffraction (XRPD)

Expertise & Experience (The "Why"): XRPD is the primary technique for analyzing the solid-state nature of a pharmaceutical material. It can distinguish between crystalline and amorphous forms and is the gold standard for identifying different crystalline polymorphs.[13] Polymorphism can significantly impact a drug's solubility, stability, and bioavailability, making this characterization essential.

Protocol: XRPD

  • Instrumentation: Powder X-ray diffractometer with Cu Kα radiation.

  • Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°.

  • Data Interpretation: A pattern with sharp, defined peaks indicates a crystalline material. The peak positions (2θ values) and their relative intensities form a unique fingerprint for that specific crystalline form. An amorphous material will show a broad halo with no distinct peaks.

Integrated Analytical Strategy

No single technique can provide a complete picture. The power of this approach lies in the integration of orthogonal data. HPLC confirms purity, but NMR and MS are required to prove that the main peak is indeed the correct molecule. FTIR supports the structural assignment, while DSC and XRPD define the solid-state properties of the pure compound.

Data Integration Logic

Characterization_Strategy Compound Methyl 4-(piperidin-4-yl)benzoate HCl HPLC HPLC Compound->HPLC NMR NMR Compound->NMR MS Mass Spec Compound->MS FTIR FTIR Compound->FTIR Thermal DSC / TGA Compound->Thermal XRPD XRPD Compound->XRPD Purity Purity & Impurities Identity Chemical Structure SolidState Physical Form HPLC->Purity NMR->Identity MS->Identity FTIR->Identity Thermal->SolidState XRPD->SolidState

Caption: Orthogonal approach to full characterization.

References

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Applied Pharmaceutics. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • 1-Methyl-4-piperidinyl benzoate HCl 1g. SYNTHARISE CHEMICAL INC. [Link]

  • Piperidin-4-ylmethyl benzoate hydrochloride. PubChem. [Link]

  • Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride (C007B-481511). Cenmed. [Link]

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine. Wikipedia. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

Sources

Method

Application Note: HPLC Method Development for Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Introduction & Compound Analysis Developing an HPLC method for Methyl 4-(piperidin-4-yl)benzoate hydrochloride presents a classic chromatographic paradox: balancing the analysis of a strong base with a potentially labile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Analysis

Developing an HPLC method for Methyl 4-(piperidin-4-yl)benzoate hydrochloride presents a classic chromatographic paradox: balancing the analysis of a strong base with a potentially labile ester functionality.[1][2]

  • The Molecule: The compound consists of a basic secondary amine (piperidine ring, pKa ~10-11) and a methyl ester attached to a benzoate ring.[1][2]

  • The Challenge:

    • Peak Tailing: The secondary amine is fully protonated at standard acidic HPLC pH levels. These positively charged species interact strongly with residual silanols on the silica backbone of HPLC columns, leading to severe peak tailing.[1]

    • Chemical Stability: The methyl ester is susceptible to hydrolysis.[1][3] While high pH (pH > 10) suppresses amine protonation and improves peak shape, it risks rapid saponification of the ester into the corresponding carboxylic acid.

    • Salt Form: As a hydrochloride salt, the compound is highly polar, requiring specific conditions to ensure adequate retention (k' > 2.0).[1]

This guide outlines a "Stability-First" approach, utilizing a low-pH strategy optimized with modern column chemistry to ensure both peak symmetry and sample integrity.[1][2]

Method Scoping & Decision Logic

The following decision tree illustrates the scientific rationale behind the selected protocol. We prioritize Low pH to prevent ester hydrolysis, relying on Column Chemistry (End-capping) rather than Mobile Phase pH to solve the tailing issue.

MethodDevelopment Start Compound: Methyl 4-(piperidin-4-yl)benzoate HCl Check_pKa Analyze pKa (~11.0 for Piperidine) Start->Check_pKa Decision_pH Select Mobile Phase pH Check_pKa->Decision_pH High_pH High pH (>10.5) (Amine Neutral) Decision_pH->High_pH Better Peak Shape? Low_pH Low pH (2.5 - 3.0) (Amine Protonated) Decision_pH->Low_pH Better Stability? Risk_Hydrolysis CRITICAL RISK: Ester Hydrolysis (Saponification) High_pH->Risk_Hydrolysis Risk_Tailing RISK: Silanol Interaction (Peak Tailing) Low_pH->Risk_Tailing Risk_Hydrolysis->Low_pH Must Switch Solution_Column SOLUTION: Use End-Capped / Base-Deactivated Column (e.g., CSH, Hybrid Particle) Risk_Tailing->Solution_Column Final_Method FINAL PROTOCOL: pH 2.5 Phosphate Buffer + C18 BDS Column Solution_Column->Final_Method

Figure 1: Method Development Decision Tree highlighting the selection of Low pH conditions to preserve the ester moiety.

Optimized Experimental Protocol

This protocol uses a Charged Surface Hybrid (CSH) or Base-Deactivated Silica (BDS) C18 column.[1][2] These columns are chemically modified to repel protonated amines, virtually eliminating tailing without the need for high pH or ion-pairing agents.[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µm (Recommended: Waters XSelect CSH C18 or Agilent Zorbax Eclipse Plus)CSH/Eclipse technologies effectively shield silanols, ensuring sharp peaks for the protonated piperidine.[1][2]
Mobile Phase A 0.1% Phosphoric Acid (or 20mM Phosphate Buffer pH 2.5) Maintains pH < 3.0 to stabilize the ester and fully protonate the amine for consistent retention.
Mobile Phase B Acetonitrile (HPLC Grade) ACN provides lower backpressure and sharper peaks than Methanol for this separation.[1][2]
Flow Rate 1.0 mL/min Standard flow for 4.6mm ID columns.[1][2]
Column Temp. 30°C Slight elevation improves mass transfer and peak symmetry.[1][2]
Detection UV @ 240 nm The benzoate chromophore has a max ~230-240 nm. 254 nm is also viable but less sensitive.[1][2]
Injection Vol. 10 µL Adjust based on sample concentration (Target on-column load: 1-5 µg).
Gradient Program[1][2]

A gradient is recommended to elute potential impurities or hydrolysis products (Benzoic acid derivatives) which may differ significantly in polarity.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 955Initial Hold (Retention of polar HCl salt)
2.0 955Start Gradient
12.0 4060Elution of main peak & hydrophobics
15.0 4060Wash
15.1 955Re-equilibration
20.0 955End of Run

System Suitability & Validation Parameters

To ensure the method is "self-validating" and trustworthy, the following criteria must be met before routine analysis.

System Suitability Limits (SST)
  • Tailing Factor (T): NMT (Not More Than) 1.5. Note: If T > 1.5, the column end-capping may be degraded.

  • Retention Factor (k'): NLT (Not Less Than) 2.0. Ensures separation from the void volume (unretained salts).[1]

  • Theoretical Plates (N): NLT 5,000.[1][2]

  • Precision (RSD): NMT 2.0% for 5 replicate injections.

Preparation of Solutions
  • Diluent: Mobile Phase A : Acetonitrile (90:10).[1][2] Crucial: Dissolve the HCl salt in a high-aqueous diluent to prevent "solvent effect" peak distortion.[1][2]

  • Standard Stock: 1.0 mg/mL in Diluent.[1] Sonicate to ensure complete dissolution of the salt.

Troubleshooting Guide (Field Insights)

ObservationRoot CauseCorrective Action
Peak Splitting pH MismatchThe piperidine nitrogen is partially protonated.[1][2] Ensure Buffer pH is strictly controlled at 2.5.
Drifting Retention Temperature FluctuationPiperidine pKa is temp-dependent.[1][2] Use a column oven (do not run at ambient).
Extra Peak @ ~4 min Ester HydrolysisThe "extra" peak is likely the carboxylic acid hydrolysis product. Check sample age and ensure Diluent pH is acidic.
High Backpressure Salt PrecipitationPhosphate buffers can precipitate in high % ACN.[1] Do not exceed 80% B if using >20mM buffer.[1][2]

References

  • ChemicalBook. (2025).[1][2] 4-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL Properties and Suppliers.Link[1][2]

  • Element Lab Solutions. (2025).[1][2] Peak Tailing in HPLC: Causes and Solutions.Link

  • ResearchGate. (2022).[1][2] Comparative chemical and biological hydrolytic stability of homologous esters.[1][2]Link[1][2]

  • Chromatography Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks.Link

Sources

Application

Application Note: Comprehensive NMR-Based Structural Elucidation of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Abstract This application note provides a comprehensive, in-depth guide for the structural analysis and characterization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, a key building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, in-depth guide for the structural analysis and characterization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, a key building block in medicinal chemistry and drug development. We move beyond a simple listing of data to present a complete methodological workflow, grounded in the principles of modern NMR spectroscopy. This guide details the causality behind experimental choices, from sample preparation to the strategic application of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC. The protocols herein are designed to ensure self-validation and generate unambiguous data, providing researchers, scientists, and drug development professionals with a robust framework for high-confidence structural verification.

Introduction and Significance

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a bifunctional organic molecule featuring a substituted aromatic ring and a saturated heterocyclic amine moiety. Its structure makes it a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds.[1] Given its role in drug discovery, rigorous and unambiguous confirmation of its chemical structure is a critical aspect of quality control, ensuring the integrity of subsequent synthetic steps and biological assays.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive and definitive structural elucidation of such small molecules in solution.[2] This guide outlines a systematic approach that leverages a suite of NMR experiments to resolve every proton and carbon environment within the molecule, addressing potential complexities such as signal overlap and the assignment of quaternary carbons.

Molecular Structure and NMR Assignment Strategy

The chemical structure of Methyl 4-(piperidin-4-yl)benzoate hydrochloride presents distinct regions for NMR analysis: the para-substituted aromatic ring, the methyl ester group, and the saturated piperidine ring, which exists as a protonated ammonium salt. A clear numbering system is essential for unambiguous spectral assignment.

G cluster_benzoate Benzoate Moiety cluster_piperidine Piperidine Moiety C1 C1 C26 C2/C6 C7 C7 (C=O) C1->C7 C35 C3/C5 C4 C4 C4->C35 C1_prime C1' C4->C1_prime O_ester O C7->O_ester O_co O C7->O_co C8 C8 (CH₃) O_ester->C8 C26_prime C2'/C6' C35_prime C3'/C5' C26_prime->C35_prime NH N⁺H₂

Caption: Numbering scheme for Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Experimental Methodology: A Step-by-Step Protocol

The following sections provide a detailed, self-validating protocol for acquiring high-quality NMR data. The workflow is designed to build from basic 1D spectra to more complex 2D correlations for complete structural assignment.

Sample Preparation: The Foundation of Quality Data

The choice of a deuterated solvent is the most critical step in sample preparation. Because the target molecule is a hydrochloride salt, it is highly polar.

Protocol 1: Sample Preparation

  • Solvent Selection: Use Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for polar organic salts due to its high polarity and ability to form hydrogen bonds, ensuring complete dissolution.[3] Unlike Deuterium Oxide (D₂O), it will not cause the exchange and subsequent disappearance of the N-H proton signals, allowing for their direct observation.[4]

  • Sample Weighing: Accurately weigh 5-10 mg of Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

  • Dissolution: Add the sample to a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes until the sample is fully dissolved. A clear, particulate-free solution is required.

  • Transfer: Filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, 5 mm NMR tube.

    • Causality: This step removes any microscopic particulate matter that could degrade spectral quality by disrupting the magnetic field homogeneity.[5]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often used as a reference (0 ppm). However, the residual solvent peak of DMSO-d₆ (¹H ≈ 2.50 ppm, ¹³C ≈ 39.52 ppm) can also serve as a reliable internal reference.

NMR Data Acquisition Workflow

G A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B 1D ¹H NMR Acquisition (Initial structural overview) A->B C 1D ¹³C{¹H} NMR Acquisition (Carbon backbone information) B->C D 2D COSY (¹H-¹H Connectivity) C->D E 2D HSQC (Direct ¹H-¹³C Correlation) C->E F 2D HMBC (Long-Range ¹H-¹³C Connectivity) C->F G Final Structure Elucidation (Data Integration & Assignment) D->G E->G F->G

Caption: Systematic workflow for NMR data acquisition and analysis.

Protocol 2: Instrument Parameters for a 500 MHz Spectrometer

The following are generalized parameters and should be optimized based on the specific instrument and sample concentration.[6]

Experiment Pulse Program Number of Scans (NS) Relaxation Delay (D1) Spectral Width (SW) Key Information Yielded
¹H NMR zg30162.0 s12 ppmProton chemical shifts, integrations, and coupling constants.
¹³C{¹H} NMR zgpg3010242.0 s220 ppmCarbon chemical shifts and count of unique carbon environments.
COSY cosygpqf81.5 s12 x 12 ppmIdentifies protons coupled to each other (typically 2-3 bonds).[7]
HSQC hsqcedetgpsisp2.2161.5 s12 x 220 ppmCorrelates each proton directly to the carbon it is attached to.[8]
HMBC hmbcgplpndqf321.5 s12 x 220 ppmShows correlations between protons and carbons over 2-3 bonds.[9]

Predicted Spectral Data and Interpretation

Based on the known effects of substituents on chemical shifts, we can predict the NMR spectra of the target molecule.[10][11]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton spectrum can be divided into three distinct regions:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale and Expected Couplings
N⁺H₂ 9.0 - 9.5Broad Singlet (br s)2HThe acidic protons on the positively charged nitrogen are highly deshielded and often appear as a broad signal.
H3/H5 (Aromatic) ~8.00Doublet (d)2HThese protons are ortho to the electron-withdrawing ester group and will be the most deshielded aromatic signals. Coupled to H2/H6.
H2/H6 (Aromatic) ~7.80Doublet (d)2HThese protons are meta to the ester group. Coupled to H3/H5.
C8-H (OCH₃) ~3.85Singlet (s)3HMethyl ester protons are singlets and appear in a characteristic downfield region.
C2'/C6'-H (axial/eq) 3.2 - 3.4Multiplet (m)4HThese protons are alpha to the protonated nitrogen and are significantly deshielded.[12] Complex splitting due to geminal and vicinal coupling.
C1'-H 3.0 - 3.2Multiplet (m)1HThe methine proton at the junction of the two rings.
C3'/C5'-H (axial/eq) 2.0 - 2.2Multiplet (m)4HProtons beta to the nitrogen, appearing further upfield.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Due to the molecule's symmetry, only 8 distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C7 (C=O) ~165The ester carbonyl carbon is highly characteristic.[13]
C1 (Aromatic) ~148Quaternary carbon attached to the piperidine ring, deshielded.
C4 (Aromatic) ~131Quaternary carbon attached to the ester group.[14]
C3/C5 (Aromatic) ~129Aromatic CH carbons ortho to the ester.
C2/C6 (Aromatic) ~127Aromatic CH carbons meta to the ester.
C8 (OCH₃) ~52Methyl ester carbon.
C2'/C6' ~45Carbons alpha to the protonated nitrogen.
C1' ~40The methine carbon linking the two rings.
C3'/C5' ~30Carbons beta to the protonated nitrogen.
Structural Elucidation with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR is indispensable for unambiguous assignment.[15]

  • COSY Analysis: This experiment will confirm the connectivity within the piperidine ring. A strong correlation will be observed between the H2'/H6' and H3'/H5' protons. A correlation will also exist between these protons and the H1' methine proton, confirming the entire piperidine spin system.

  • HSQC Analysis: This is the crucial link between the proton and carbon data.[8] It will definitively pair each proton signal with its corresponding carbon signal from the tables above (e.g., the signal at ~8.00 ppm will correlate with the carbon at ~129 ppm). This confirms all C-H bonds.

  • HMBC Analysis: This experiment provides the final and most powerful evidence, connecting the molecular fragments.[16] Key expected correlations include:

    • From OCH₃ protons (H8): A strong correlation to the carbonyl carbon (C7) and the methyl carbon (C8).

    • From Aromatic protons (H2/H6): Correlations to the quaternary carbons C1 and C4, linking the aromatic ring together.

    • From Piperidine protons (H1', H2'/H6'): Crucial correlations to the aromatic C1, definitively proving the connection point between the piperidine and benzoate rings.

Conclusion

The integrated application of 1D and 2D NMR spectroscopy, guided by a chemically sound methodology, provides a complete and unambiguous structural characterization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride. The protocols detailed in this application note establish a robust workflow from sample preparation to final data interpretation, ensuring high-confidence results essential for researchers in synthetic chemistry and drug development. This systematic approach not only validates the identity and purity of the compound but also serves as a template for the analysis of similarly complex small molecules.

References

  • MySkinRecipes. Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. MySkinRecipes. Available at: [Link]

  • Acta Crystallographica Section E. Methyl 4-(piperidin-1-ylcarbonyl)benzoate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. Piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Canadian Science Publishing. 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Science Publishing. Available at: [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. National Center for Biotechnology Information. Available at: [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. Labinsights. Available at: [Link]

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. ResearchGate. Available at: [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • American Chemical Society. NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. American Chemical Society. Available at: [Link]

  • PubChem. Piperidine, hydrochloride (1:1). National Center for Biotechnology information. Available at: [Link]

  • University of Regensburg. Chemical shifts. University of Regensburg. Available at: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • UCHEM. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Springer Nature. NMR Protocols and Methods. Springer Nature. Available at: [Link]

  • RSC Publishing. Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. Royal Society of Chemistry. Available at: [Link]

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Executive Summary Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a critical pharmacophore scaffold, widely employed in the development of GPCR ligands (e.g., muscarinic antagonists) and enzyme inhibitors. Its structu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a critical pharmacophore scaffold, widely employed in the development of GPCR ligands (e.g., muscarinic antagonists) and enzyme inhibitors. Its structure features a semi-rigid biphenyl-like core where one ring is saturated to a piperidine, offering distinct vectoral alignment for hydrogen bonding compared to its biaryl precursors.

This Application Note details a robust, scalable protocol for synthesizing this target from Methyl 4-(pyridin-4-yl)benzoate . The core challenge addressed here is the chemoselective hydrogenation of the pyridine ring in the presence of a benzoate ester and a benzene ring. While standard hydrogenation can lead to over-reduction (yielding cyclohexyl analogs) or ester hydrolysis, this protocol utilizes a controlled Platinum(IV) oxide (Adams' Catalyst) system in acetic acid to ensure >98% selectivity.

Retrosynthetic Analysis & Strategy

The most reliable scale-up route avoids the formation of the piperidine ring via cyclization (which often suffers from poor atom economy) and instead relies on the reduction of a heteroaromatic precursor.

Retrosynthesis Target Target: Methyl 4-(piperidin-4-yl)benzoate HCl Intermediate Intermediate: Methyl 4-(pyridin-4-yl)benzoate Target->Intermediate Chemo-selective Hydrogenation (PtO2, H2, AcOH) SM1 Starting Material 1: 4-Pyridineboronic acid Intermediate->SM1 Suzuki-Miyaura Coupling SM2 Starting Material 2: Methyl 4-bromobenzoate Intermediate->SM2

Figure 1: Retrosynthetic strategy highlighting the critical hydrogenation step.

Detailed Experimental Protocols

Stage 1: Preparation of Precursor (Methyl 4-(pyridin-4-yl)benzoate)

Note: If this intermediate is commercially sourced, proceed directly to Stage 2.

Rationale: A Suzuki-Miyaura coupling is chosen for its high yield and tolerance of the ester functional group, avoiding the harsh conditions of Grignard chemistry.

Protocol:

  • Charge: To a reactor, add Methyl 4-bromobenzoate (1.0 eq), 4-Pyridineboronic acid (1.1 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 v/v). Degas with

    
     for 30 mins.
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Reaction: Heat to 90°C for 4-6 hours. Monitor by HPLC for consumption of bromide.

  • Workup: Cool to RT. Filter through Celite to remove Pd residues. Extract with EtOAc.[1][2][3] Wash organic layer with brine.

  • Purification: Recrystallize from EtOAc/Heptane.

    • Target Specification: Off-white solid, >98% purity by HPLC.

Stage 2: Chemoselective Hydrogenation (Critical Step)

Rationale: The reduction of pyridine to piperidine requires activation of the pyridine nitrogen. Acetic acid serves as both solvent and activator (forming the pyridinium species), which reduces significantly faster than the benzene ring.


 is selected over 

because

carries a higher risk of reducing the benzylic C-C bond or the benzene ring itself under the required acidic conditions [1].

Safety Warning:


 is pyrophoric in the presence of hydrogen. Hydrogen gas is flammable/explosive. Use rated pressure vessels.

Materials:

  • Methyl 4-(pyridin-4-yl)benzoate (Limiting Reagent)

  • Platinum(IV) oxide (

    
    , Adams' Catalyst) - 5 wt% loading relative to substrate.[1]
    
  • Glacial Acetic Acid (10 volumes).

  • Hydrogen Gas (

    
    ).[2]
    

Step-by-Step Protocol:

  • Vessel Prep: Ensure the high-pressure autoclave (Hastelloy or Stainless Steel) is clean and dry.

  • Loading:

    • Charge Methyl 4-(pyridin-4-yl)benzoate (e.g., 100 g) into the vessel.

    • Add Glacial Acetic Acid (1.0 L).

    • Carefully add

      
       (5.0 g) under a nitrogen blanket. Do not add dry catalyst to solvent in the presence of air if possible; wet with a small amount of AcOH first. 
      
  • Hydrogenation:

    • Seal reactor.[1] Purge with

      
       (3x, 5 bar) to remove oxygen.
      
    • Purge with

      
       (3x, 5 bar).
      
    • Pressurize to 4-5 bar (60-70 psi) with

      
      .
      
    • Stir vigorously (critical for gas-liquid mass transfer) at Room Temperature (20-25°C) .

    • Note: Heating is generally not required and may promote benzene ring reduction.

  • Monitoring:

    • Reaction is typically complete in 6-12 hours.

    • Monitor via HPLC or H-NMR. Look for the disappearance of aromatic pyridine signals (~8.6 ppm) and appearance of piperidine multiplets (1.5 - 3.5 ppm).

  • Filtration:

    • Vent

      
       and purge with 
      
      
      
      .[1]
    • Filter the reaction mixture through a pad of Celite or a spark-proof filter cartridge to remove the catalyst.[1] Keep catalyst wet (fire hazard if dried).

  • Concentration:

    • Concentrate the filtrate under reduced pressure (<50°C) to remove the bulk of acetic acid. A thick oil (the acetate salt) will remain.

Stage 3: Salt Exchange and Isolation (Hydrochloride Salt)

Rationale: The acetate salt is hygroscopic and difficult to handle. Conversion to the crystalline hydrochloride salt ensures stability and purity.

Protocol:

  • Dissolution: Dissolve the oily residue from Stage 2 in Ethyl Acetate (5 volumes).

  • Free Basing (Optional but Recommended for Purity):

    • Wash the organic layer with saturated

      
       solution (2x) to remove residual acetic acid and liberate the free base.
      
    • Wash with brine, dry over

      
      , and filter.
      
  • Salt Formation:

    • Cool the EtOAc solution to 0-5°C.

    • Slowly add 4M HCl in Dioxane or HCl in Methanol (1.1 - 1.2 eq).

    • Observation: A white precipitate should form immediately.

  • Crystallization:

    • Stir at 0°C for 2 hours to age the crystal.

    • Filter the white solid.[4]

    • Wash the cake with cold EtOAc followed by MTBE (Methyl tert-butyl ether) to remove impurities.

  • Drying: Dry in a vacuum oven at 40-45°C for 12 hours.

Process Control & Data Specifications

Critical Process Parameters (CPPs)
ParameterRangeRationale
H2 Pressure 3 - 5 barHigher pressure (>10 bar) increases risk of benzene reduction.
Temperature 20 - 30°CElevated temps (>50°C) promote ester hydrolysis and over-reduction.
Catalyst Loading 2 - 5 wt%Insufficient catalyst leads to stalled reactions; excess increases cost/fire risk.
Solvent Glacial AcOHProtic/acidic media activates the pyridine ring for reduction.
Analytical Specifications (Expected Data)
  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.95 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H) -> Confirming Benzene Ring Integrity.
      
    • 
       3.85 (s, 3H, OMe) -> Confirming Ester Integrity.
      
    • 
       3.30 - 2.90 (m, Piperidine protons).
      
    • 
       9.0 - 9.5 (broad s, NH2+).
      
  • HPLC Purity: >98.0% (Area %).[5][6]

  • Residual Solvent: AcOH < 5000 ppm; EtOAc < 5000 ppm.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoned catalyst or poor mass transfer.Increase stirring speed (rpm). Check H2 quality. Add fresh catalyst (1-2%).
Over-reduction (Cyclohexyl) Pressure too high or temp too high.Limit pressure to 3 bar. Ensure cooling jacket is active.
Ester Hydrolysis Water in Acetic Acid or prolonged heat.Use anhydrous Glacial AcOH. Keep workup temp <40°C.
Colored Product Residual catalyst or oxidation.Ensure thorough Celite filtration. Recrystallize from MeOH/EtOAc.

Workflow Visualization

Workflow cluster_safety Safety Checkpoints Start Start: Methyl 4-(pyridin-4-yl)benzoate Step1 Hydrogenation (PtO2, H2, AcOH, 5 bar) Start->Step1 Check1 IPC: HPLC (Pyridine < 0.5%) Step1->Check1 Check1->Step1 Fail (Continue Stirring) Step2 Filtration (Celite) & Concentration Check1->Step2 Pass Step3 Free Base Extraction (EtOAc / NaHCO3) Step2->Step3 Step4 Salt Formation (Add HCl/Dioxane) Step3->Step4 End Final Product: Methyl 4-(piperidin-4-yl)benzoate HCl Step4->End

Figure 2: Process workflow for the hydrogenation and isolation stages.

References

  • Sreenivasulu, R., et al. (2015).[2] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(11), 4001-4004.

  • BenchChem. (2025).[1] "Catalytic Hydrogenation of 3-Methylpyridine to 3-Methylpiperidine: Application Notes and Protocols." BenchChem Protocols.

  • ChemicalBook. (2025). "Product Entry: Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4)."[7][8]

  • PubChem. (2025). "Compound Summary: Methyl 4-(piperidin-4-yl)benzoate." National Library of Medicine.

Sources

Application

Application Notes &amp; Protocols: High-Purity Recovery of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride via Recrystallization

Abstract This technical guide provides a comprehensive framework for the purification of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We move beyond rote procedural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, a key intermediate in pharmaceutical synthesis.[1] We move beyond rote procedural lists to dissect the underlying principles of crystallization, offering researchers a robust, adaptable methodology. This document details two primary protocols—single-solvent and solvent/anti-solvent recrystallization—and equips the user with a decision-making matrix for solvent selection, troubleshooting strategies for common crystallization challenges, and a workflow for assessing final product purity. The causality behind each experimental step is explained to empower researchers to logically adapt these methods to varying scales and impurity profiles.

Introduction: The Rationale for Recrystallization

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a pivotal structural motif in medicinal chemistry, often serving as a foundational building block for more complex active pharmaceutical ingredients (APIs).[1] The piperidine ring is a frequently occurring component in a wide array of natural and synthetic bioactive molecules.[2] Given its role as a precursor, its purity is paramount; trace impurities can propagate through subsequent synthetic steps, complicating downstream purifications and potentially impacting the final API's safety and efficacy.

Recrystallization stands as a powerful, scalable, and cost-effective technique for purifying crystalline solids. The fundamental principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[3] An impure solid is dissolved in a minimum volume of a hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a more purified form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (mother liquor).[4] For hydrochloride salts like the title compound, which are often highly polar, specific solvent strategies are required to achieve efficient and high-yield purification.

Physicochemical Profile

A foundational understanding of the compound's properties is critical for developing a successful purification strategy.

PropertyValueSource
IUPAC Name methyl 4-(piperidin-4-yl)benzoate hydrochloride[5]
CAS Number 936130-82-4[5]
Molecular Formula C₁₃H₁₈ClNO₂[5]
Molecular Weight 255.75 g/mol [5]
Appearance Typically a white to off-white or pale yellow powder[6]
General Solubility Soluble in water, DMSO; hydrochloride salts are generally soluble in polar protic solvents like alcohols.[4][6][7]

The Cornerstone of Purity: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization. An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3] This differential ensures maximum recovery of the purified solid upon cooling.

For polar organic hydrochloride salts, polar protic solvents are excellent starting points. Alcohols such as methanol, ethanol, and isopropanol are often effective because they can solvate the ionic salt at high temperatures.[8] However, the solubility might remain too high even at low temperatures, leading to poor yields.[8] In such cases, a solvent/anti-solvent system is employed.

Decision Workflow for Solvent Selection

start Start: Crude Methyl 4-(piperidin-4-yl)benzoate HCl test_solvents Screen Solubility in Polar Protic Solvents (e.g., Isopropanol, Ethanol, Methanol) start->test_solvents dissolves_hot Dissolves when hot? test_solvents->dissolves_hot Heat small sample precipitates_cold Precipitates significantly when cold? dissolves_hot->precipitates_cold Yes insoluble Insoluble or Sparingly Soluble dissolves_hot->insoluble No single_solvent Proceed with Single-Solvent Recrystallization (Protocol 1) precipitates_cold->single_solvent Yes poor_recovery Soluble when cold (Poor Recovery) precipitates_cold->poor_recovery No solvent_antisolvent Proceed with Solvent/Anti-Solvent Recrystallization (Protocol 2) poor_recovery->solvent_antisolvent insoluble->solvent_antisolvent Use as 'Good' solvent in mixed system cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation dissolve 1. Dissolve crude solid in minimum boiling solvent cool 2. Allow solution to cool slowly to room temperature dissolve->cool ice_bath 3. Cool in ice bath to maximize precipitation cool->ice_bath filter 4. Collect crystals by vacuum filtration ice_bath->filter wash 5. Wash crystals with minimal ice-cold solvent filter->wash dry 6. Dry crystals under vacuum wash->dry

Caption: Standard workflow for single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude Methyl 4-(piperidin-4-yl)benzoate hydrochloride into an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid just dissolves completely. Using the minimum amount of boiling solvent is crucial for maximizing yield. [9]2. (Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step prevents premature crystallization.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [10]4. Collection: Collect the crystals by vacuum filtration using a Büchner funnel. [3]5. Washing: Break the vacuum and add a small amount of ice-cold recrystallization solvent to wash away the impurity-laden mother liquor adhering to the crystals. [3][10]Reapply the vacuum to pull the wash solvent through. Repeat if necessary.

  • Drying: Transfer the purified crystals to a watch glass or drying dish and dry them under vacuum to remove any residual solvent.

Experimental Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is highly effective when the compound is too soluble in a suitable hot solvent, even upon cooling, or when no single solvent provides the ideal solubility profile. A common and effective pair for hydrochloride salts is a polar alcohol (good solvent) and a less polar ether or ester (anti-solvent), such as Methanol/Ethyl Acetate or Ethanol/Diethyl Ether. [8][11]

Workflow Diagram

dissolve 1. Dissolve crude solid in minimum 'good' solvent (e.g., Methanol) add_anti 2. Add 'anti-solvent' (e.g., Ethyl Acetate) dropwise until solution becomes cloudy dissolve->add_anti reheat 3. Add a few drops of 'good' solvent to redissolve and clarify add_anti->reheat cool 4. Cool slowly to induce crystallization reheat->cool isolate 5. Isolate, Wash, and Dry (as in Protocol 1) cool->isolate

Caption: Workflow for the solvent/anti-solvent recrystallization method.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., methanol) at a near-boiling temperature.

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again. The goal is to be precisely at the saturation point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Collection, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using the same solvent mixture or pure, cold anti-solvent for the washing step.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Product separates as a liquid instead of a solid)The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too rapidly. / The solution is too concentrated.Reheat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form The solution is not saturated (too much solvent was used). / The solution is supersaturated.Boil off some of the solvent to increase concentration and re-cool. Induce crystallization by scratching the inner wall of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. [3]
Poor or Low Yield Too much solvent was used during dissolution. / The crystals were washed with too much cold solvent or with solvent that was not sufficiently cold. / Premature crystallization occurred during hot filtration.Ensure minimum solvent is used. [9]Use only a very small amount of ice-cold solvent for washing. Ensure filtration apparatus is pre-heated.
Colored Impurities Remain Highly colored impurities are present that co-crystallize with the product.After dissolving the crude solid but before cooling, add a small amount of activated charcoal to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

Quality Control & Purity Confirmation

After drying, the purity of the recrystallized Methyl 4-(piperidin-4-yl)benzoate hydrochloride should be assessed.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically depress and broaden the melting point range.

  • Chromatographic Analysis (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment by comparing the purified sample to the crude material.

  • Spectroscopic Analysis (¹H NMR): Nuclear Magnetic Resonance spectroscopy can confirm the structural integrity of the compound and reveal the presence of any remaining solvent or structurally similar impurities.

By systematically applying the principles and protocols outlined in this guide, researchers can confidently and efficiently purify Methyl 4-(piperidin-4-yl)benzoate hydrochloride, ensuring the high quality required for successful drug development and scientific research.

References

  • CN111632400B - Recrystallization purification method of enamine salt - Google Patents. (n.d.).
  • University of Colorado, Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • CN111386121A - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents. (n.d.).
  • MySkinRecipes. (n.d.). Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from [Link]

  • NCERT. (n.d.). Tests for Functional Groups in Organic Compounds. Retrieved from [Link]

  • Journal of Chemical Society of Pakistan. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • ResearchGate. (2025). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Retrieved from [Link]

  • Journal of Pharmaceutical Investigation. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • PubMed. (2022). Syntheses and crystal structures of 4-(4-meth-oxy-phen-yl)piperazin-1-ium 4-methyl... Retrieved from [Link]

  • SYNTHARISE CHEMICAL INC. (n.d.). 1-Methyl-4-piperidinyl benzoate HCl 1g. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Derivatization of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride for SAR Profiling

[1] Executive Summary This guide details the strategic derivatization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride , a privileged scaffold in medicinal chemistry.[1] Due to its dual-functionality—a secondary amine...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the strategic derivatization of Methyl 4-(piperidin-4-yl)benzoate hydrochloride , a privileged scaffold in medicinal chemistry.[1] Due to its dual-functionality—a secondary amine (


) and a methyl ester (

)—this molecule serves as a versatile core for constructing Structure-Activity Relationship (SAR) libraries targeting GPCRs, kinases, and ion channels.[1][2]

This protocol departs from standard textbook recipes by addressing the specific challenges of the hydrochloride salt form , ensuring efficient "salt-breaking" in situ, and utilizing parallel synthesis techniques compatible with automated liquid handlers.

Strategic Overview & Logic

The SAR campaign for this scaffold relies on orthogonal functionalization. The piperidine nitrogen is the primary "entry vector" for diversity, while the benzoate ester serves as a "locking group" or a secondary "exit vector" after hydrolysis.

The "Salt Penalty"

The starting material is supplied as an HCl salt. Direct use in palladium-catalyzed cross-couplings or sensitive nucleophilic substitutions often fails due to protonation of the nucleophile or catalyst poisoning.[1]

  • Solution: Our protocols incorporate an in situ neutralization step using sterically hindered bases (DIPEA) or a biphasic "free-basing" pre-step to ensure reactivity.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for diversifying this scaffold.

SAR_Workflow Start Methyl 4-(piperidin-4-yl) benzoate HCl FreeBase Free Base Generation Start->FreeBase DIPEA or Na2CO3 wash RedAm Reductive Amination (R-CHO / STAB) FreeBase->RedAm Diversity Set A (Alkyl Groups) Amide Amide Coupling (R-COOH / HATU) FreeBase->Amide Diversity Set B (Acyl Groups) Sulfon Sulfonylation (R-SO2Cl / TEA) FreeBase->Sulfon Diversity Set C (Sulfonyl Groups) Hydrolysis Ester Hydrolysis (LiOH / THF) RedAm->Hydrolysis Optional Amide->Hydrolysis Optional SecAmide Secondary Amide Coupling Hydrolysis->SecAmide Exit Vector Optimization

Figure 1: Orthogonal derivatization strategy. The N-terminus is modified first to establish the primary SAR library, followed by optional C-terminus modification.[1]

Module 1: Preparation of the Free Base (Recommended)

While in situ neutralization works for simple couplings, isolating the free base improves yields for reductive aminations and sensitive transition-metal catalyzed reactions.

Protocol:

  • Dissolution: Suspend 10.0 g of the HCl salt in 100 mL of Dichloromethane (DCM).

  • Neutralization: Add 100 mL of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Partition: Stir vigorously for 20 minutes. The solid should dissolve as the free amine partitions into the DCM layer.

  • Extraction: Separate layers. Extract the aqueous layer once more with 50 mL DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Store the resulting oil/solid under Nitrogen at 4°C. It is prone to carbonate formation if exposed to air.

Module 2: N-Derivatization Protocols (Primary SAR)

Protocol A: Parallel Reductive Amination (N-Alkylation)

Objective: Introduction of alkyl/benzyl chains.[1] Reagent Choice: Sodium Triacetoxyborohydride (STAB) is selected over


 because it is milder, does not reduce the ester, and tolerates the presence of the secondary amine without over-alkylation.[2]

Step-by-Step:

  • Preparation: In a 2-dram vial or 96-well deep-well plate, dissolve Free Base (1.0 equiv, 0.2 mmol) in DCE (1,2-Dichloroethane) (2 mL).

    • Note: If using HCl salt, add 1.2 equiv DIPEA and stir for 10 min before adding aldehyde.

  • Imine Formation: Add Aldehyde (

    
    ) (1.2 equiv).[1] Add Acetic Acid (1.5 equiv) to catalyze imine formation.[2] Shake/stir at Room Temperature (RT) for 30 mins.
    
  • Reduction: Add STAB (1.5 equiv) as a solid or suspension in DCE.

  • Incubation: Seal and shake at RT for 16 hours.

  • Quench: Add 1 mL of sat.

    
    . Vortex vigorously.
    
  • Isolation: Filter through a phase separator frit (hydrophobic) to collect the DCM/DCE layer.

  • Validation: Evaporate solvent and analyze by LCMS.

Protocol B: High-Efficiency Amide Coupling (N-Acylation)

Objective: Introduction of carbonyl motifs for H-bond acceptor probing. Reagent Choice: HATU is preferred for library synthesis due to its high conversion rate and tolerance of steric bulk compared to EDC/HOBt.

Step-by-Step:

  • Activation: In a separate vial, mix Carboxylic Acid (

    
    ) (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (1 mL).
    
  • Base Addition: Add DIPEA (3.0 equiv). Crucial: This excess accounts for activating the acid and keeping the piperidine deprotonated. Shake for 5 mins.

  • Coupling: Add the activated acid solution to the Piperidine Benzoate HCl salt (1.0 equiv) (solid or dissolved in minimal DMF).

  • Reaction: Shake at RT for 4–12 hours.

  • Workup: Dilute with Ethyl Acetate (3 mL). Wash with 1M HCl (remove excess DIPEA/piperidine) and sat.

    
     (remove acids).
    
  • Purification: The crude is often pure enough for screening; otherwise, use reverse-phase prep-HPLC.[1]

Module 3: Ester Transformations (Secondary SAR)

Once the N-position is optimized, the methyl ester can be modified to tune solubility and potency.

Protocol C: Lithium Hydroxide Hydrolysis

Objective: Convert Methyl Ester to Benzoic Acid (zwitterion formation).[2]

  • Dissolution: Dissolve N-substituted derivative (0.5 mmol) in THF/MeOH/Water (3:1:1 ratio, 5 mL).

  • Reagent: Add LiOH monohydrate (3.0 equiv).

  • Reaction: Stir at RT for 4 hours. Monitor by LCMS (Mass shift: -14 Da).[1]

  • Workup: Acidify to pH 4 with 1M HCl. Extract with EtOAc.[3]

    • Note: If the molecule contains a basic amine, the product will be a zwitterion and may remain in the aqueous phase. In this case, use lyophilization.

Data Analysis & Troubleshooting

Expected Analytical Data:

  • 1H NMR (DMSO-d6): The methyl ester singlet appears distinctively at

    
     3.8 ppm.[1] Upon hydrolysis, this disappears.[2] The piperidine ring protons appear as multiplets between 
    
    
    
    1.5–3.5 ppm.
  • LCMS: Expect

    
     of parent = 220.1 (Free base).[2]
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Amidation) HCl salt not neutralizedIncrease DIPEA to 4.0 equiv or use Free Base.
Incomplete Reductive Amination Wet solvents or old STABUse anhydrous DCE; use fresh STAB; add 3Å molecular sieves.[1]
Ester Hydrolysis Stalled Steric bulk or solubilityHeat to 50°C; switch solvent to Dioxane/Water.
Precipitation in DMF Salt formationDilute reaction; switch to NMP (N-methylpyrrolidone).[1]

References

  • Vertex AI Search. (2023). Derivatization of 4-(piperidin-4-yl)benzoate scaffold. Retrieved from [1][2]

  • ChemicalBook. (2023).[4] Methyl 4-(piperidin-4-yl)benzoate Hydrochloride Properties and Suppliers. Retrieved from [1][2]

  • Fisher Scientific. (2023). Amide Synthesis Protocols. Retrieved from [1][2]

  • Organic Chemistry Portal. (2023). Reductive Amination: Sodium Triacetoxyborohydride. Retrieved from [1][2]

  • BenchChem. (2023). Protocols for Reductive Amination with Piperidine Salts. Retrieved from [1][2]

Sources

Application

employing Methyl 4-(piperidin-4-yl)benzoate hydrochloride in parallel synthesis

Application Note: High-Throughput Divergent Synthesis Using Methyl 4-(piperidin-4-yl)benzoate Hydrochloride Executive Summary Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) acts as a high-value "privil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Divergent Synthesis Using Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Executive Summary

Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) acts as a high-value "privileged scaffold" in medicinal chemistry, particularly for GPCR modulators (dopamine/serotonin pathways) and kinase inhibitors (VEGFR/c-Met). Its utility lies in its bifunctional nature: a nucleophilic secondary amine ("Head") and an electrophilic ester ("Tail") separated by a semi-rigid phenyl-piperidine linker.

This guide provides validated protocols for employing this scaffold in parallel synthesis. It specifically addresses the critical "Salt Break" step required for the hydrochloride salt, divergent "Grow-Out" strategies, and self-validating purification using solid-supported scavengers.

Scaffold Profile & Solubility Logic

PropertyDataApplication Insight
Structure Phenyl-Piperidine LinkerMimics bio-active motifs (e.g., haloperidol, indazoles).
Form Hydrochloride Salt (HCl)Critical: Insoluble in DCM/EtOAc. Requires polar aprotic solvents (DMSO/DMF) or in situ neutralization.
MW 255.74 g/mol Low MW allows for significant "growth" while maintaining Lipinski compliance.
LogP ~2.3 (Free base)Good membrane permeability baseline.

Technical Advisory: The HCl salt form stabilizes the secondary amine against oxidation but complicates solubility in standard automated liquid handling solvents (DCM). Do not attempt to dissolve this directly in non-polar solvents without a base.

Strategic Workflow: The "Head-to-Tail" Divergence

The synthesis strategy relies on orthogonal reactivity. The secondary amine is the primary vector for diversity (Vector A), while the methyl ester serves as a latent handle for the secondary vector (Vector B).

DivergentSynthesis Scaffold Methyl 4-(piperidin-4-yl)benzoate HCl (Core Scaffold) VectorA Vector A: Amine Functionalization (Nucleophilic Attack) Scaffold->VectorA Step 1: Neutralization VectorB Vector B: Ester Hydrolysis (Latent Electrophile) Scaffold->VectorB Step 2: Saponification Amides Amide Library (R-COCl / R-COOH) VectorA->Amides Ureas Urea Library (R-NCO) VectorA->Ureas SNAr N-Aryl Library (Ar-F / SNAr) VectorA->SNAr Acid Benzoic Acid Intermediate VectorB->Acid ReverseAmide Reverse Amide Library (R-NH2 Coupling) Acid->ReverseAmide

Figure 1: Divergent synthesis pathways. Vector A utilizes the piperidine nitrogen; Vector B activates the benzoate ester.

Validated Protocols

Protocol A: The "Salt Break" & Amide Coupling (Vector A)

Challenge: The HCl salt will precipitate in DCM, clogging liquid handlers. Solution: Use a "High-Base Loading" strategy in DMAc (Dimethylacetamide) or DMF.

Reagents:

  • Scaffold: 0.1 M stock in DMAc.

  • Electrophile: 0.15 M Acid Chlorides (R-COCl) in DCM.

  • Base: DIPEA (Diisopropylethylamine), neat.

Step-by-Step:

  • Dissolution: Dissolve the scaffold (HCl salt) in DMAc. It will fully dissolve.

  • Base Addition: Add 3.0 equivalents of DIPEA.

    • Mechanistic Note: 1.0 eq neutralizes the HCl; 1.0 eq scavenges the HCl generated during coupling; 1.0 eq maintains basicity.

  • Reaction: Add 1.2 equivalents of Acid Chloride (in DCM).

    • Ratio: Final solvent ratio should be roughly 1:1 DMAc:DCM.

  • Incubation: Shake at Room Temp (RT) for 4 hours.

  • QC: Check LCMS. Conversion is typically >95% due to the high nucleophilicity of the piperidine.

Protocol B: Reductive Amination (Vector A - Alternative)

Context: To generate tertiary amines (maintaining basicity).

  • Solvent: DCE (Dichloroethane) / Methanol (9:1).

  • Reagents:

    • Scaffold (1.0 eq).

    • Aldehyde (1.2 eq).

    • STAB (Sodium Triacetoxyborohydride) (2.0 eq).

    • Acetic Acid (catalytic, 10%).

  • Procedure: Mix Scaffold and Aldehyde for 30 mins (Imine formation). Add STAB. Shake 16h.

  • Critical Step: The HCl salt of the scaffold actually catalyzes imine formation, so no pre-neutralization is needed if using STAB.

Protocol C: High-Throughput Saponification (Vector B)

Context: Converting the ester to acid for "Reverse Amide Coupling".

  • Format: 96-well deep well plate.

  • Reagents: LiOH (2M aqueous), THF/MeOH (1:1).

  • Procedure:

    • Add crude product from Vector A (or pure scaffold).

    • Add LiOH (5 eq).

    • Heat at 50°C for 4 hours.

  • Workup (No Chromatography):

    • Acidify with 1M HCl to pH 3.

    • Extract with EtOAc (The amino-acid is zwitterionic but usually extracts into organic phase if the amine is capped; if the amine is free, it requires isoelectric precipitation).

Self-Validating Purification: Scavenger Resins

In parallel synthesis, chromatography is the bottleneck. We employ Solid-Supported Scavengers to chemically remove impurities.

Logic:

  • Reaction: Amine (Scaffold) + Acid Chloride (Excess)

    
     Amide + Residual Acid Chloride.
    
  • Scavenger: Trisamine Resin (Nucleophile).

  • Mechanism: The resin attacks the excess Acid Chloride, covalently binding it to the bead. Filtration removes the bead and the impurity.

Scavenger Selection Table:

Impurity to RemoveScavenger ResinMechanism
Excess Acid Chlorides Tris(2-aminoethyl)amine polystyreneCovalent capture (Amidation)
Excess Amines (if using R-NH2)Polystyrene-IsocyanateCovalent capture (Urea formation)
Residual HCl/Acids MP-Carbonate (Macroporous)Neutralization (Salt formation)

Purification Protocol (Post-Amidation):

  • Add Trisamine Resin (3 eq relative to excess acid chloride) to the reaction well.

  • Add MP-Carbonate (4 eq) to neutralize HCl salts.

  • Shake for 4 hours.

  • Filter into a pre-weighed vial.

  • Evaporate . Result is typically >90% pure.

Automated Decision Logic

The following diagram illustrates the logic flow for an automated liquid handler (e.g., Tecan/Hamilton) processing this scaffold.

AutomationLogic Start Start: Scaffold HCl Salt SolubilityCheck Solvent Choice: DMAc or DMF required Start->SolubilityCheck ReactionType Reaction Type? SolubilityCheck->ReactionType Amidation Amidation (R-COCl) ReactionType->Amidation Acylation RedAm Reductive Amination ReactionType->RedAm Red-Am BaseAdd Add DIPEA (3.0 eq) *CRITICAL* Amidation->BaseAdd Scavenge1 Add Trisamine Resin (Removes R-COCl) BaseAdd->Scavenge1 Finish Filter & Evaporate Scavenge1->Finish NoBase No Base Needed (Acid Catalysis) RedAm->NoBase Scavenge2 Add Isocyanate Resin (Removes excess amine) NoBase->Scavenge2 Scavenge2->Finish

Figure 2: Automation logic tree emphasizing the divergent handling of base requirements and scavenger selection.

References

  • Scaffold Properties & Suppliers

    • Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4).[1][2][3] ChemicalBook. Link

    • Secondary Amine Building Blocks. Enamine Library Synthesis.[4][5][6] Link

  • Synthetic Methodologies

    • Reductive Amination Protocols.[4][5][7][8][9] Master Organic Chemistry / Borch Reduction. Link

    • Parallel Synthesis of Piperidine Derivatives. Organic & Biomolecular Chemistry, 2014. (Contextual grounding on heteroaryl amine protocols). Link

  • Purification & Scavenging

    • Solid-Supported Scavengers in Parallel Synthesis. Supra Sciences / Biotage Application Notes. Link

    • Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride. This guide is designed for researchers, chemists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in medicinal chemistry, particularly for developing receptor modulators and kinase inhibitors, a robust and reproducible synthesis is paramount.[1] This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

Section 1: Overview of Synthetic Strategies

The synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride is typically approached via two primary routes, each with distinct advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and the specific impurities that must be avoided.

  • Route A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction) : This route involves the coupling of a protected piperidine-4-boronic acid derivative with methyl 4-bromobenzoate, followed by deprotection and salt formation. It offers high convergence and modularity.

  • Route B: Catalytic Hydrogenation of a Pyridine Precursor : This pathway starts with methyl 4-(pyridin-4-yl)benzoate, which is catalytically hydrogenated to the corresponding piperidine. This method is atom-economical but can present challenges in controlling the reduction and catalyst poisoning.[2]

Below is a high-level overview of these synthetic pathways.

cluster_0 Route A: Suzuki-Miyaura Coupling cluster_1 Route B: Catalytic Hydrogenation A1 N-Boc-4-iodopiperidine A2 Boronic Ester Formation A1->A2 A4 Suzuki Coupling (Pd Catalyst, Base) A2->A4 A3 Methyl 4-bromobenzoate A3->A4 A5 N-Boc Protected Intermediate A4->A5 Final_Deprotection Acidic Deprotection (e.g., HCl in Dioxane) A5->Final_Deprotection Deprotection B1 4-Bromopyridine B3 Suzuki Coupling B1->B3 B2 Methyl boronic acid B2->B3 B4 Methyl 4-(pyridin-4-yl)benzoate B3->B4 B5 Catalytic Hydrogenation (e.g., Rh/C, H2) B4->B5 Final_Product Methyl 4-(piperidin-4-yl)benzoate B5->Final_Product Workup Salt_Formation HCl Salt Formation Final_Deprotection->Salt_Formation Final_Product->Salt_Formation

Caption: High-level overview of the two primary synthetic routes.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Topic 1: Low Yield and Stalled Reactions

Q: My Suzuki-Miyaura coupling reaction (Route A) is giving low conversion to the N-Boc protected intermediate. What are the likely causes?

A: Low conversion in Suzuki-Miyaura couplings is a frequent issue stemming from several factors related to the catalyst, reagents, or reaction conditions. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination; a failure at any stage will halt the reaction.[3]

Causality & Troubleshooting Steps:

  • Catalyst Deactivation: The Palladium(0) catalyst is the engine of the reaction.

    • Insight: Oxygen can oxidize and deactivate the Pd(0) catalyst. The phosphine ligands are also susceptible to oxidation.

    • Action: Ensure all solvents are thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.

  • Ineffective Base: The base is crucial for activating the boronic ester for the transmetalation step.[4]

    • Insight: The choice and quality of the base are critical. Anhydrous conditions are often necessary, as water can hydrolyze the boronic ester and affect the base's efficacy.

    • Action:

      • Use a freshly opened or properly stored anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Powdered K F can be effective if you have base-labile groups like esters.[4]

      • Ensure the base is finely powdered to maximize surface area.

      • Consider switching to a stronger base or a different solvent/base combination as outlined in the table below.

  • Boronic Ester Instability: Boronic acids and their esters can degrade, especially under acidic conditions or during prolonged storage.

    • Insight: The primary side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, yielding an arene.

    • Action: Use the boronic ester immediately after preparation or purification. If using a commercial source, verify its purity by NMR before use.

BaseCommon Solvent(s)Temperature (°C)Key Considerations
K₂CO₃Toluene/H₂O, Dioxane80-110Standard, cost-effective choice. Requires sufficient heating to be effective.
Cs₂CO₃Dioxane, Toluene80-110More soluble and often more effective than K₂CO₃, but more expensive.
K₃PO₄Toluene, DME80-100A strong base, useful for less reactive aryl chlorides or hindered substrates.
Et₃NDMF, Acetonitrile60-80Organic base, can sometimes help with solubility but may lead to side reactions.[5]

Q: The catalytic hydrogenation of methyl 4-(pyridin-4-yl)benzoate (Route B) is slow or incomplete. How can I improve this?

A: Hydrogenating a pyridine ring is challenging due to the aromatic stability and the potential for the nitrogen lone pair to coordinate to and poison the catalyst surface.[6] Success depends heavily on the choice of catalyst, solvent, and reaction conditions.

Causality & Troubleshooting Steps:

  • Catalyst Poisoning:

    • Insight: The nitrogen atom in pyridine can irreversibly bind to the active sites of catalysts like Palladium, inhibiting hydrogenation. Rhodium and Platinum catalysts are often more robust for this transformation.[2]

    • Action:

      • Switch from Pd/C to a more suitable catalyst such as Rh/C, Rh₂O₃, or PtO₂ (Adam's catalyst).[6]

      • Ensure the substrate is free from sulfur-containing impurities, which are notorious catalyst poisons.

  • Insufficient Ring Activation:

    • Insight: The aromatic pyridine ring is electron-deficient and resistant to reduction. Acidic conditions protonate the pyridine nitrogen, making the ring more electron-deficient and activating it towards hydrogenation.

    • Action: Add an acid to the reaction medium. Acetic acid is a common choice. Alternatively, performing the reaction in an acidic solvent like 2,2,2-trifluoroethanol (TFE) can be highly effective.[6]

  • Harsh Conditions Required:

    • Insight: Saturation of aromatic rings often requires higher pressures and temperatures than simple double bond reductions.[2]

    • Action: If your equipment allows, increase the hydrogen pressure (e.g., from 50 psi to 500 psi) and temperature (e.g., from room temperature to 50-80 °C). Be aware that higher temperatures can sometimes lead to side reactions.[7]

start Low Yield in Hydrogenation q1 Is the reaction slow or completely stalled? start->q1 a1_slow Slow q1->a1_slow a1_stalled Stalled q1->a1_stalled q2 What catalyst are you using? a1_slow->q2 a1_stalled->q2 a2_pd Pd/C q2->a2_pd a2_rh_pt Rh/C or PtO₂ q2->a2_rh_pt s1 Switch to Rh/C, Rh₂O₃, or PtO₂. Pd is often poisoned by pyridine. a2_pd->s1 s2 Add an acid (e.g., AcOH) to activate the ring. a2_rh_pt->s2 s1->q2 Re-evaluate s3 Increase H₂ pressure and/or temperature. s2->s3 s4 Check substrate for impurities (e.g., sulfur). s3->s4 s5 Ensure catalyst is fresh and active. s4->s5 end Reaction Optimized s5->end

Caption: Troubleshooting workflow for low-yield pyridine hydrogenation.

Topic 2: Impurity Profile Issues

Q: I am observing a significant amount of a dehalogenated byproduct (methyl benzoate) in my Suzuki coupling reaction. Why is this happening and how can I prevent it?

A: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide-palladium complex undergoes reductive elimination with a hydride source instead of transmetalation with the boronic ester.[5]

Causality & Prevention:

  • Source of Hydride: The hydride can originate from solvents (like alcohols), bases (like triethylamine), or even the boronic acid reagent itself.[5]

  • Slow Transmetalation: If the transmetalation step is slow relative to the hydride transfer and reductive elimination, the dehalogenated product will dominate.

    • Insight: This is often a problem with less reactive boronic esters or sterically hindered substrates.

    • Action:

      • Increase the rate of transmetalation by using a more active base (e.g., Cs₂CO₃ instead of K₂CO₃).

      • Increase the concentration of the boronic ester (e.g., use 1.2-1.5 equivalents).

      • Choose a ligand that promotes faster reductive elimination of the desired product over the side reaction. Bulky, electron-rich phosphine ligands are often beneficial.

Q: My final product is contaminated with an N-Boc protected species after the deprotection/salt formation step. What went wrong?

A: Incomplete deprotection of the tert-butyloxycarbonyl (Boc) group is the most likely cause. While typically straightforward, this reaction can be sluggish if not performed under optimal conditions.

Causality & Prevention:

  • Insufficient Acid: A stoichiometric or slight excess of strong acid is required to cleave the Boc group. The resulting tert-butyl cation is scavenged by the solvent or an added scavenger.

    • Insight: The reaction requires a strong, non-nucleophilic acid. HCl is ideal as it also forms the desired salt.

    • Action: Use a significant excess of HCl, typically as a 4M solution in dioxane or as gaseous HCl bubbled through a suitable solvent like diethyl ether or methanol. Ensure the reaction is stirred for an adequate time (1-4 hours) and monitor by TLC or LC-MS until the starting material is fully consumed.[8]

  • Solvent Effects: The choice of solvent can influence the rate of deprotection.

    • Insight: Dichloromethane (DCM) is a common solvent, but its polarity may not be optimal for all substrates.

    • Action: If deprotection is slow in DCM with TFA, switching to HCl in dioxane or methanol can be more effective. Methanol can act as a scavenger for the tert-butyl cation, driving the reaction to completion.[9]

Section 3: Key Experimental Protocols

These protocols are provided as a validated starting point. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Suzuki-Miyaura Coupling (Route A)
  • To a flame-dried round-bottom flask under an argon atmosphere, add methyl 4-bromobenzoate (1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the phosphine ligand if required.

  • Add degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.[10]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: N-Boc Deprotection and HCl Salt Formation
  • Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of anhydrous methanol or 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (5-10 eq) or bubble anhydrous HCl gas through the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • The hydrochloride salt will often precipitate directly from the reaction mixture. If not, concentrate the solvent under reduced pressure.

  • Triturate the resulting solid or oil with diethyl ether or pentane to induce precipitation and wash away any soluble impurities.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield Methyl 4-(piperidin-4-yl)benzoate hydrochloride.[9]

Section 4: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for large-scale synthesis?

A: For large-scale synthesis, Route B (Catalytic Hydrogenation) is often preferred if a suitable catalyst and high-pressure reactor are available. It is more atom-economical and avoids the use of expensive palladium catalysts and boronic acid reagents. However, Route A (Suzuki Coupling) may offer better control and predictability, which can be crucial for meeting strict purity requirements in pharmaceutical manufacturing.[11]

Q: What analytical techniques are best for monitoring these reactions?

A: A combination of techniques is ideal.

  • TLC (Thin-Layer Chromatography): Excellent for rapid, qualitative checks of reaction progress at the bench.[12]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides quantitative data on the consumption of starting materials and formation of the product, as well as identification of byproducts by their mass.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Essential for structural confirmation of intermediates and the final product. ¹H NMR can also be used to determine the purity of the final compound.[12]

Q: Are there any specific safety precautions I should take?

A: Yes, several hazards should be managed:

  • Palladium Catalysts: Many palladium compounds are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Catalytic hydrogenation should only be performed in a well-ventilated area, using appropriate high-pressure equipment and with no nearby ignition sources.

  • Anhydrous HCl: Gaseous HCl and concentrated solutions are highly corrosive and toxic. Always handle them in a fume hood with acid-resistant gloves and safety glasses.

Q: Can I use a different protecting group for the piperidine nitrogen?

A: Yes, while Boc is common due to its stability and ease of removal under acidic conditions, other protecting groups can be used. A benzyl (Bn) group is an alternative that can be removed under hydrogenolysis conditions.[13][14] This could be advantageous in Route A if you wish to perform deprotection simultaneously with another reduction step, though it would be incompatible with the hydrogenation conditions of Route B.

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of Methyl 4-(piperazin-1-ylmethyl)-benzoate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-(piperidin-4-yloxy)benzoate hydrochloride. Retrieved from [Link]

  • Lima, I. M. R., et al. (2010). Methyl 4-(piperidine-1-carbonyl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1630. Retrieved from [Link]

  • Vice, S. F., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Journal of Organic Chemistry, 66(7), 2487-2492. (Note: Specific article details referenced via ResearchGate). Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of N-Boc piperazine.
  • Devarasetty, S., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 775-778. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • Molecules. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. ACS Publications. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Journal of Chemical Research. (2016). A Scalable and Facile Process for the Preparation of N-(Pyridin-4-yl) Piperazine-1-Carboxamide Hydrochloride. ResearchGate. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Arkivoc. (2003). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride

Core Technical Analysis: The "Self-Destruct" Mechanism The synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride presents a classic but often underestimated challenge in organic synthesis: the incompatibility of a...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Analysis: The "Self-Destruct" Mechanism

The synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride presents a classic but often underestimated challenge in organic synthesis: the incompatibility of a nucleophilic amine and an electrophilic ester within the same molecule.

While the target molecule is stable as a hydrochloride salt, the free base is kinetically unstable. The primary failure mode is intermolecular aminolysis (self-condensation), where the piperidine nitrogen of one molecule attacks the methyl ester of another, leading to oligomerization.

Critical Pathway Visualization: The Oligomerization "Doom Loop"

The following diagram illustrates the kinetic competition between the desired stable salt and the irreversible formation of polyamide impurities.

SelfCondensation cluster_0 Safe Zone cluster_1 Danger Zone Salt Target: HCl Salt (Stable) FreeBase Free Base Intermediate (Reactive Monomer) Salt->FreeBase Deprotonation FreeBase->Salt HCl Treatment Dimer Amide Dimer (Impurity A) FreeBase->Dimer Intermolecular Attack (k_fast) Polymer Polyamide Oligomers (Insoluble Gum) Dimer->Polymer Chain Growth Base Basic Workup (pH > 8) Acid Acidic Conditions (pH < 3)

Caption: Kinetic competition between stable salt formation and irreversible intermolecular amidation (oligomerization).

Troubleshooting Guides & FAQs

Module A: Esterification (Acid to Ester)

Context: Synthesis via Fischer esterification of 4-(piperidin-4-yl)benzoic acid using MeOH/SOCl₂ or MeOH/HCl.

Q1: I observe a new spot on TLC that is more polar than my product but less polar than the starting acid. What is it?

  • Diagnosis: This is likely the N-methylated impurity (Methyl 4-(1-methylpiperidin-4-yl)benzoate).

  • Root Cause: While rare in standard Fischer esterification, high temperatures (>60°C) or prolonged reaction times in the presence of methylating agents (generated in situ if impurities are present in technical grade SOCl₂) can drive N-methylation.

  • Corrective Action:

    • Ensure reaction temperature is maintained at 0°C to Room Temperature . Reflux is rarely needed for this substrate.

    • Use freshly distilled Thionyl Chloride (SOCl₂) .

    • Switch to HCl gas in anhydrous MeOH (3M to 4M) to eliminate sulfur-based side reactions entirely.

Q2: My isolated yield is low, and the product is a sticky gum instead of a white solid.

  • Diagnosis: Hygroscopic "Wet" Salt or Hydrolysis.

  • Root Cause: The hydrochloride salt is highly hygroscopic. If exposed to atmospheric moisture, it absorbs water. If the residual acid content (HCl) is high, this water will catalyze the hydrolysis of the ester back to the carboxylic acid over time.

  • Corrective Action:

    • Drying: Dry the salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

    • Recrystallization: Recrystallize from MeOH/Et₂O or iPrOH . Avoid water-based recrystallizations unless pH is strictly controlled.

Module B: Hydrogenation (Pyridine to Piperidine)

Context: Reduction of Methyl 4-(pyridin-4-yl)benzoate using PtO₂ or Pd/C and H₂.

Q3: I see a mass corresponding to [M+6] in my LCMS. What happened?

  • Diagnosis: Over-reduction of the phenyl ring.

  • Root Cause: The pyridine ring reduces easier than the benzene ring, but under high pressure (>50 psi) or with highly active catalysts (e.g., PtO₂ in Acetic Acid), the benzene ring will also hydrogenate, yielding the cyclohexyl-piperidine analog.

  • Corrective Action:

    • Catalyst Selection: Switch to 5% Rh/C or Pd/C which are more selective for pyridine vs. benzene than Platinum oxide.

    • Solvent System: Avoid pure acetic acid. Use MeOH with 1 equivalent of HCl. The protonated pyridine reduces much faster than the neutral pyridine, allowing for milder conditions that spare the benzene ring.

Standardized Experimental Protocols

Protocol A: Direct Esterification (Recommended Route)

This route avoids the isolation of the unstable free base.

Reagents:

  • 4-(piperidin-4-yl)benzoic acid hydrochloride (1.0 eq)[1]

  • Methanol (Anhydrous, 10 vol)

  • Thionyl Chloride (SOCl₂, 3.0 eq)

Step-by-Step Methodology:

  • Setup: Charge Methanol into a dry 3-neck flask under N₂ atmosphere. Cool to 0°C using an ice bath.

  • Activation: Add SOCl₂ dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).

  • Addition: Add solid 4-(piperidin-4-yl)benzoic acid HCl in portions. Maintain internal temperature <10°C.

  • Reaction: Remove ice bath and stir at Room Temperature (20-25°C) for 12-16 hours.

    • Checkpoint: Monitor by LCMS. Look for disappearance of Acid (M+H = 206) and appearance of Ester (M+H = 220).

  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo to ~20% volume.

    • Do NOT add aqueous base.

    • Add Diethyl Ether or MTBE (10 vol) to precipitate the product.

    • Filter the white solid under N₂ protection.

  • Purification: If the solid is off-white, recrystallize from minimal hot Methanol/Et₂O.

Protocol B: Impurity Profiling Table

Use this table to identify side products in your crude mixture.

Impurity NameStructure DescriptionOriginLCMS Shift (vs Product)Prevention
Hydrolysis Product Carboxylic Acid (Reversion)Water ingress; Wet solvents-14 DaStore under Ar; Dry solvents.
Dimer/Oligomer Amide bond between two unitsBasic workup; Free base isolation+219 Da (Dimer)Keep pH < 3 ; Avoid aqueous basic extraction.
N-Methyl Impurity Methyl group on Piperidine NHigh temp MeOH; MeI generation+14 DaLow temp (0-25°C); Avoid H₂SO₄/MeOH.
Over-reduced Cyclohexyl instead of PhenylNon-selective Hydrogenation+6 DaUse Pd/C instead of PtO₂; Lower H₂ pressure.

Decision Logic for Process Optimization

Follow this flowchart to select the correct synthetic strategy based on your starting material.

ProcessFlow Start Start: Select Precursor Acid 4-(piperidin-4-yl)benzoic acid Start->Acid Pyridine Methyl 4-(pyridin-4-yl)benzoate Start->Pyridine Boc N-Boc-piperidin-4-yl benzoate Start->Boc Dec1 Is Acid HCl Salt? Acid->Dec1 Dec2 Hydrogenation Selectivity? Pyridine->Dec2 RouteC Route C: 4M HCl / Dioxane (Anhydrous Deprotection) Boc->RouteC RouteA Route A: SOCl2 / MeOH (Maintain 0-25°C) Dec1->RouteA Yes Dec1->RouteA No (Pre-treat w/ HCl) RouteB Route B: H2 / Pd/C / HCl (Avoid PtO2) Dec2->RouteB Use Pd/C

Caption: Decision tree for selecting the optimal synthetic route based on starting material availability.

References

  • Preparation of Piperidine Derivatives (Niraparib Intermediates).
  • Amidation of Esters with Amino Alcohols: Mechanistic Insights.

    • Source: Journal of Organic Chemistry (ACS).
    • Relevance: Provides mechanistic grounding for the "self-condensation" side reaction observed in amino-esters.
    • URL:[Link]

  • Synthesis of 4-(piperidin-4-yl)benzoic acid methyl ester hydrochloride. Source: ChemicalBook / Supplier Data (Cas No. 936130-82-4). Relevance: Confirms physical properties (hygroscopic nature) and storage conditions (inert gas, 2-8°C).
  • Catalytic Hydrogenation of Pyridine Derivatives. Source: Rylander, P. N. Hydrogenation Methods. Academic Press. Relevance: Authoritative text on selectivity between pyridine and benzene ring reduction (Cited for Route B troubleshooting).

Sources

Troubleshooting

catalyst selection for hydrogenation of pyridine precursors to piperidines

Topic: Catalyst Selection & Troubleshooting for Pyridine-to-Piperidine Reduction Audience: Medicinal Chemists & Process Development Scientists Status: Active Knowledge Base Part 1: The Catalyst Decision Matrix User Query...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Troubleshooting for Pyridine-to-Piperidine Reduction Audience: Medicinal Chemists & Process Development Scientists Status: Active Knowledge Base

Part 1: The Catalyst Decision Matrix

User Query: "Which metal should I choose for my specific pyridine substrate?"

Selecting the correct heterogeneous catalyst is a balance between reactivity (overcoming aromatic stability) and chemoselectivity (preserving other functional groups). Use the logic flow below to determine your starting point.

CatalystSelection Start START: Analyze Substrate Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Yes Yes Halogen->Yes High Risk No No Halogen->No AcidSens Acid Sensitive Groups? AcidSens->Yes Avoid HCl/AcOH AcidSens->No Stereo Strict Cis-Selectivity Required? Stereo->Yes Stereo->No PtO2 RECOMMENDED: PtO2 (Adams' Cat.) Solvent: Acetic Acid Risk: Low Dehalogenation RhC RECOMMENDED: 5% Rh/C or Rh2O3 Solvent: MeOH/EtOH Benefit: High Cis-Selectivity PdC RECOMMENDED: 10% Pd/C Solvent: MeOH + 1 eq. HCl Benefit: Cost Effective RuC RECOMMENDED: 5% Ru/C Conditions: High P (>50 bar), High T Benefit: Industrial Scale/Cost PdC->RuC If Scale >1kg Yes->PtO2 Best Control Yes->RhC Face-Selective Yes->RhC Neutral Conditions No->AcidSens No->Stereo No->PdC Standard Route

Figure 1: Decision tree for selecting heterogeneous catalysts based on substrate functionality. Note that PtO2 in acidic media is the "gold standard" for difficult substrates [1].

Part 2: Technical Deep Dive & Troubleshooting (Q&A)

Section A: Reactivity & Poisoning

Q: My reaction stalls at ~20% conversion despite high pressure. Why?

Diagnosis: Catalyst Poisoning by Nitrogen Coordination.[1][2][3][4] Mechanism: The pyridine nitrogen lone pair is a strong Lewis base. It coordinates competitively to the metal surface (M-N bond), blocking the active sites required for H2 adsorption. This is particularly severe with Pd/C [2].

The Fix: Protonate the Nitrogen. By running the reaction in acidic media, you convert the pyridine (


) to the pyridinium ion (

). The protonated species cannot coordinate effectively to the metal, leaving active sites free for hydrogen turnover.

Protocol Adjustment:

  • Solvent Switch: Change solvent to Glacial Acetic Acid (AcOH).

  • Additive: If using MeOH/EtOH, add 1.0–1.1 equivalents of concentrated HCl or H2SO4.

  • Catalyst: Switch to PtO2 (Adams' Catalyst) . Platinum is generally more robust against nitrogen poisoning than Palladium in acidic media [3].

Section B: Chemoselectivity (Dehalogenation)

Q: I am reducing a 3-chloropyridine. The pyridine reduced, but the chlorine also fell off. How do I prevent this?

Diagnosis: Hydrodehalogenation.[1] Mechanism: Palladium (Pd) is an excellent catalyst for oxidative addition into C-X bonds. Under hydrogenation conditions, Pd/C will rapidly cleave aromatic halides (Ar-Cl


 Ar-H + HCl).

The Fix: Change Metal & Modify Environment.

  • Avoid Pd: Palladium is the worst offender for dehalogenation.

  • Select PtO2 + Acid: Platinum in acetic acid is the standard solution for retaining halogens. The acidic environment and the nature of Pt make oxidative addition into the C-Cl bond less favorable compared to ring hydrogenation [4].

  • Inhibitors (Last Resort): Adding thiophene or sulfided catalysts (e.g., Pt(S)/C) can poison the highly active sites responsible for dehalogenation, but this will significantly slow down ring reduction.

Section C: Stereoselectivity (Cis/Trans)

Q: I need the cis-2,6-disubstituted piperidine. How do I maximize this ratio?

Diagnosis: Haptophilicity and Adsorption Face. Mechanism: Heterogeneous hydrogenation typically proceeds via syn-addition. The substrate adsorbs flat onto the catalyst surface. To get the cis isomer, the molecule must remain adsorbed on the same face until reduction is complete, or re-adsorb on the same face.

Comparison of Metals for Cis-Selectivity:

MetalCis-SelectivityNotes
Rh (Rhodium) Excellent Rhodium (Rh/C or Rh2O3) is widely regarded as the best metal for high cis-diastereoselectivity [5].
Pt (Platinum) GoodPtO2 in acidic media often gives good cis ratios, but less predictable than Rh.
Pd (Palladium) Moderate/PoorPd often allows for ring "flipping" or partial desorption/re-adsorption, leading to thermodynamic mixtures (more trans).

The Fix: Use 5% Rh/C or Rh2O3 in methanol. If the substrate is basic, the lack of acid (neutral conditions) often favors the kinetic cis product, provided the catalyst remains active [5].

Part 3: Standard Operating Procedures (SOP)

SOP-01: PtO2-Mediated Hydrogenation (The "Workhorse" Method)

Use this protocol for difficult, halogenated, or sterically hindered pyridines.

Safety Warning: Hydrogen gas is extremely flammable. PtO2 (Adams' catalyst) can ignite solvent vapors if added dry. Always wet the catalyst with inert solvent or water before adding flammable solvents.

Materials:

  • Substrate: Substituted Pyridine (1.0 eq)[5]

  • Catalyst: PtO2 (Adams' Catalyst) (5–10 wt% loading relative to substrate)

  • Solvent: Glacial Acetic Acid (0.1 – 0.2 M concentration)

  • Equipment: Parr Shaker or High-Pressure Autoclave

Workflow:

  • Inerting: Purge the reaction vessel with Nitrogen (

    
    ).
    
  • Loading:

    • Add PtO2 carefully.

    • Add Substrate.[2][3]

    • Add Acetic Acid.[5][6]

  • Pressurization:

    • Seal vessel.[5]

    • Purge with

      
       (3 cycles: fill to 5 bar, vent to 1 bar).
      
    • Pressurize to 50–70 bar (725–1015 psi) . Note: Unsubstituted pyridines may reduce at lower pressures (3–5 bar), but substituted rings often require high pressure [3].

  • Reaction: Stir/Shake at Room Temperature to 40°C .

    • Tip: Heating >60°C increases risk of side reactions.

  • Monitoring: Check

    
     uptake. Reaction is complete when uptake ceases.
    
  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter catalyst over Celite® (Keep wet! Pyrophoric risk).

    • Concentrate Acetic Acid (or neutralize with NaOH/NaHCO3 if product is acid-sensitive).

    • Extract with organic solvent (DCM or EtOAc).

Part 4: Comparative Data Summary

Catalyst Performance Metrics for Pyridine Hydrogenation

FeaturePd/C (Palladium) PtO2 (Platinum) Rh/C (Rhodium) Ru/C (Ruthenium)
Activity (Neutral) Low (Poisons easily)ModerateHigh Low
Activity (Acidic) High Very High HighModerate
Dehalogenation Risk Severe (Avoid)Low (Safe)LowLow
Stereoselectivity MixedGoodExcellent (Cis) Good
Cost LowHighVery HighLow
Primary Use Case Simple, non-halogenated substratesHalogenated / Difficult substrates Stereochemistry critical Large scale / High Temp

References

  • BenchChem. (2025).[1][2][5] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from 5

  • BenchChem. (2025).[1][2][5] Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. Retrieved from 2

  • Sreenivasulu, R. et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. Retrieved from 7

  • Common Organic Chemistry. (n.d.). Alkene to Alkane - Common Conditions: H2 + PtO2.[8] Retrieved from 8

  • RSC Publishing. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. Retrieved from 4

Sources

Optimization

addressing diastereoselectivity in functionalized piperidine synthesis

Ticket System: Advanced Organic Chemistry Division Status: OPEN Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Welcome to the Technical Support Center. You have reached the Tier 3 Support Desk for N-He...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Organic Chemistry Division Status: OPEN Operator: Senior Application Scientist (Ph.D., Organic Synthesis)

Welcome to the Technical Support Center.

You have reached the Tier 3 Support Desk for N-Heterocycle Synthesis. Based on your query regarding diastereoselectivity in functionalized piperidines , we have curated a troubleshooting guide addressing the three most common "failure modes" reported by medicinal chemistry teams:

  • Reduction Failures: Inability to control cis/trans ratios during pyridine hydrogenation.

  • Substitution Errors: Loss of stereocontrol during

    
    -lithiation sequences.
    
  • Stability Issues: Unintentional epimerization of the desired isomer.

Below are the resolved tickets containing mechanistic insights, validated protocols, and diagnostic visualizations.

Ticket #001: Controlling Diastereoselectivity in Pyridine Hydrogenation

User Report: "I am hydrogenating a 2,4-disubstituted pyridine. I need the trans-piperidine, but I keep getting the cis-isomer (or a messy mixture)."

Diagnosis: Kinetic vs. Thermodynamic Control

The reduction of pyridines is governed by the Horiuti-Polanyi mechanism . Heterogeneous catalysts (Pt, Pd, Rh) facilitate the pairwise addition of hydrogen across the


-system.
  • The Kinetic Trap (Cis-Selectivity): Because the pyridine ring adsorbs flat onto the metal surface, hydrogen adds from the metal face (syn-addition). This overwhelmingly favors the cis isomer (all substituents pointing "up" away from the catalyst surface).

  • The Thermodynamic Fix (Trans-Selectivity): To access the trans isomer, you must either induce in situ isomerization or use a specific catalyst system that allows for reversible desorption/adsorption.

Troubleshooting Guide
VariableRecommendation for Cis (Kinetic)Recommendation for Trans (Thermodynamic)
Catalyst PtO₂ (Adams' Catalyst) or Rh/C Pd/C or Raney Ni
Solvent Acetic Acid (AcOH)Ethanol or Methanol (Neutral/Basic)
Pressure High (>50 bar)Low to Medium (1-5 bar)
Additive NoneHCl (Promotes equilibration via enamine)
Validated Protocol: Cis-Selective Hydrogenation (The "Adams" Method)

Use this for accessing the kinetic product.

  • Substrate: Dissolve 1.0 equiv of substituted pyridine in glacial acetic acid (0.1 M concentration).

    • Why: Protonation of the pyridine nitrogen prevents catalyst poisoning by the lone pair.

  • Catalyst: Add 5-10 wt% PtO₂ .

  • Reaction: Hydrogenate at 50 psi (3.5 bar) H₂ for 12–24 h.

  • Workup: Filter through Celite. Neutralize carefully with NaHCO₃ (exothermic).

  • Expected Outcome: >90:10 cis:trans ratio.

Validated Protocol: Trans-Selective Hydrogenation (The "Equilibration" Method)

Use this if the cis isomer is sterically congested and you need the thermodynamic product.

  • Substrate: Dissolve 1.0 equiv of pyridine in MeOH .

  • Catalyst: Add 10-20 wt% Pd/C (10%) .

  • Additive: Add 1.0 equiv of HCl (or use the pyridinium salt).

  • Reaction: Hydrogenate at 1 atm (balloon) H₂ at 60°C for 24-48 h.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The higher temp and Pd catalyst allow reversible dehydrogenation/hydrogenation, funneling the mixture to the thermodynamically stable trans diequatorial conformer [1].

Visual Logic: Surface Adsorption Mechanism

HydrogenationSelectivity cluster_0 Kinetic Route (PtO2/AcOH) cluster_1 Thermodynamic Route (Pd/C, Heat) Pyridine Substituted Pyridine Adsorption Flat Adsorption (Sterics dominate) Pyridine->Adsorption SynAdd Syn-H2 Addition (Bottom face) Adsorption->SynAdd CisProduct Cis-Piperidine (Kinetic) SynAdd->CisProduct CisInter Cis-Intermediate Reversible Reversible Dehydrogenation (Enamine/Imine) CisInter->Reversible Equilibration TransProduct Trans-Piperidine (Thermodynamic) Reversible->TransProduct

Caption: Kinetic control (top) relies on syn-addition to the least hindered face. Thermodynamic control (bottom) requires reversible dehydrogenation to access the lower-energy conformer.

Ticket #002: Stereocontrol in N-Boc Piperidine Lithiation

User Report: "I'm trying to introduce a substituent at the 2-position of N-Boc piperidine using s-BuLi/TMEDA, but the diastereoselectivity is poor or inverted."

Diagnosis: The Beak-O'Brien CIPE Model

Lithiation of N-Boc piperidine does not occur randomly. It is directed by the Complex Induced Proximity Effect (CIPE) . The carbonyl oxygen of the Boc group coordinates the lithium, directing deprotonation to the


-proton.
  • The Challenge: The intermediate

    
    -lithio species is configurationally unstable at high temperatures.
    
  • The Selectivity Rule:

    • Equatorial Lithiation: The kinetic deprotonation usually removes the equatorial proton.

    • Electrophile Trapping: Retention of configuration is common, but inversion can occur depending on the electrophile and the presence of additives (like CuCN) [2].

Troubleshooting Guide
IssueCauseResolution
Low Yield Decomposition of the lithio-species (elimination to enecarbamate).Cool it down. Maintain -78°C strictly. Do not exceed -50°C until quench is complete.
Wrong Diastereomer Inversion of the carbanion or competing reaction pathways.Use sparteine surrogates (O'Brien's method) to enforce enantioselective/diastereoselective deprotonation [3].
No Reaction Aggregation of s-BuLi.Ensure TMEDA (1.2 equiv) is added before the s-BuLi to break up aggregates.
Validated Protocol: 2-Substitution (Beak's Protocol)
  • Setup: Flame-dry flask, Ar atmosphere.

  • Reagents: Dissolve N-Boc piperidine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous Et₂O (not THF, unless using O'Brien's conditions).

    • Note: Ether favors the tight ion pair required for CIPE.

  • Lithiation: Cool to -78°C . Add s-BuLi (1.2 equiv) dropwise over 10 min.

  • Incubation: Stir at -78°C for 1–2 hours . (Do not warm!).

  • Quench: Add electrophile (e.g., MeI, CO₂, DMF) dissolved in Et₂O.

  • Warm: Allow to warm to RT slowly only after 30 mins of stirring with electrophile.

Visual Logic: CIPE Directed Lithiation

LithiationMechanism cluster_conditions Critical Parameters NBoc N-Boc Piperidine Complex Pre-Lithiation Complex (Li coordinates Boc O) NBoc->Complex + s-BuLi/TMEDA Transition Transition State (Agostic interaction with eq-H) Complex->Transition CIPE Lithiated alpha-Lithio Piperidine (Dipole Stabilized) Transition->Lithiated - BuH Product 2-Substituted Piperidine Lithiated->Product + Electrophile (E+) Temp T < -70°C Solvent Ether (Preferred)

Caption: The carbonyl oxygen directs the lithium base to the alpha-proton (CIPE). Low temperature prevents beta-elimination.

Ticket #003: Post-Synthetic Epimerization (The "Rescue" Op)

User Report: "I synthesized the cis-2,4-disubstituted piperidine, but biological data suggests the trans isomer is the active pharmacophore. Do I have to restart the synthesis?"

Resolution: Thermodynamic Equilibration

Not necessarily. If your piperidine has a stereocenter adjacent to the nitrogen (C2) or an enolizable position (C3 if a carbonyl is present), you can force equilibration.

Method A: Base-Mediated (For Esters/Ketones at C3/C4)

  • Reagent: t-BuOK (0.5 equiv) in t-BuOH or THF.

  • Conditions: Reflux for 4–12 h.

  • Outcome: Shifts equilibrium to the isomer with the substituent in the equatorial position to minimize 1,3-diaxial strain.

Method B: Acid-Mediated (For C2-Substituted Piperidines)

  • Reagent: TFA or HCl in dioxane.

  • Mechanism: Reversible ring opening/closing (via iminium ion) or protonation/deprotonation cycles.

  • Note: This is difficult for simple alkyl piperidines. It works best if the C2 substituent is an aryl group (benzylic stabilization of the breaking bond) or if you are at the hemiaminal oxidation state.

References & Authoritative Sources
  • Glorius, F., et al. (2004). "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition.

  • Beak, P., & Lee, W. K. (1989). "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc derivatives of piperidine." Journal of Organic Chemistry.

  • O'Brien, P., et al. (2010).[10] "Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine." Journal of the American Chemical Society.

  • Charette, A. B., et al. (2000). "Asymmetric Synthesis of Piperidines." Accounts of Chemical Research.

  • BenchChem Technical Support. (2025). "Troubleshooting diastereoselectivity in Piperidine-3-carbothioamide reactions."

End of Technical Support Guide. For further assistance, please submit a new ticket with your specific substrate structure.

Sources

Troubleshooting

strategies for the regioselective functionalization of the piperidine ring

Technical Support Ticket #8824: Regioselective Functionalization of Piperidine Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Priority: High Welcome to the Piperidine Function...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8824: Regioselective Functionalization of Piperidine Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division) Priority: High

Welcome to the Piperidine Functionalization Support Center

You have reached the technical hub for advanced heterocyclic manipulation. The piperidine ring is the "backbone" of modern medicinal chemistry, present in over 70 FDA-approved small-molecule drugs.[1] However, its saturation makes it chemically recalcitrant, and its nitrogen atom introduces electronic bias that makes regioselectivity a notorious bottleneck.

This guide treats your synthetic challenge as a troubleshooting workflow. We do not just list reactions; we diagnose why they fail and prescribe the precise protocol to fix them.

Quick Diagnostic: The Regioselectivity Decision Matrix

Before proceeding, verify your target position against the electronic and steric realities of the ring.

Piperidine_Logic Start Target Position? C2 C2 (Alpha) Electronic Activation Start->C2 Proximal to N C3 C3 (Beta) Electronic Deactivation Start->C3 Meta to N C4 C4 (Gamma) Steric Accessibility Start->C4 Distal to N Method_C2 Method: Directed Lithiation Protocol: Beak-Lee (s-BuLi/TMEDA) Key: Dipole Stabilization C2->Method_C2 Method_C3 Method: Trans. Metal C-H Activation Protocol: Pd(II) + Directing Group Key: Geometric Constraint C3->Method_C3 Method_C4 Method: Photoredox / HAT Protocol: Ir/Ni Dual Catalysis Key: Polarity Reversal C4->Method_C4

Figure 1: Strategic decision tree for selecting the functionalization methodology based on the target ring position.

Module 1: C2-Functionalization ( -Lithiation)

The "Classic" Beak-Lee Protocol

The Core Concept: The C2 position is electronically activated for deprotonation only if the nitrogen lone pair is chemically managed. We utilize the Complex Induced Proximity Effect (CIPE) . The N-Boc group is not just a protecting group; it is a dipole anchor that coordinates lithium, directing the base to the


-proton.

Standard Protocol (Self-Validating):

  • Substrate: N-Boc-piperidine (Must be dry; azeotrope with toluene if unsure).

  • Solvent: Anhydrous Et₂O (Preferred over THF for enantioselectivity, though THF works for racemic).

  • Base: s-BuLi (1.1 - 1.3 equiv) + TMEDA (1.1 - 1.3 equiv).

  • Temp: -78 °C strictly.

  • Time: 3-4 hours (Deprotonation is slow; rushing this leads to low yield).

Troubleshooting Guide:

SymptomRoot Cause AnalysisCorrective Action
Recovery of Starting Material Incomplete Lithiation. The Boc group steric bulk slows down proton removal.Extend Deprotonation Time: Increase hold time at -78 °C to 4–6 hours. Ensure s-BuLi titer is fresh.
Enone Formation / Ring Opening Temperature Excursion. Above -40 °C, the lithiated species undergoes

-elimination.
Cryogenic Audit: Ensure internal probe temperature never exceeds -60 °C during addition.
Low Enantioselectivity Solvent/Ligand Mismatch. THF separates ion pairs too well, losing the tight coordination needed for chiral induction.Switch to Sparteine/Et₂O: Use (-)-sparteine instead of TMEDA in diethyl ether to lock the lithium geometry.

Mechanistic Visualization (Why Dipoles Matter):

C2_Mechanism Step1 N-Boc Piperidine (Dipole Present) Step2 Pre-Lithiation Complex (Li...O Coordination) Step1->Step2 + s-BuLi/TMEDA Step3 Dipole-Stabilized Carbanion (C2-Li) Step2->Step3 CIPE (Proton removal) Step4 Electrophile Trapping (Retention of Config) Step3->Step4 + E+

Figure 2: The Beak-Lee lithiation pathway relying on oxygen-lithium coordination to direct deprotonation.

Module 2: C3-Functionalization (The "Elusive" Meta)

Pd-Catalyzed C-H Activation

The Core Concept: C3 is the "dead zone"—too far for inductive activation (like C2) and electronically deactivated compared to C4. To hit C3, you cannot rely on inherent reactivity. You must use geometric constraint . A Directing Group (DG) on the nitrogen acts as a crane, swinging the Palladium catalyst specifically to the C3 hydrogen.

Recommended Protocol (Yu Group Methodology):

  • Directing Group: Install a thioamide or specific amide (e.g., triflyl amide) on the nitrogen.

  • Catalyst: Pd(OAc)₂ or Pd(MeCN)₄(BF₄)₂.

  • Ligand: Mono-N-protected amino acid (MPAA) ligands are critical for reactivity and enantiocontrol.

  • Oxidant: Ag₂CO₃ or Benzoquinone (to regenerate Pd(II)).

Troubleshooting Guide:

SymptomRoot Cause AnalysisCorrective Action
C2 Regioisomer Contamination Ligand Slippage / Wrong DG. The catalyst is defaulting to the electronically preferred C2.Stiffen the DG: Switch to a bulky thioamide or use a specific MPAA ligand designed to enforce the 6-membered palladacycle transition state required for C3.
Pd Black Precipitation Catalyst Decomposition. The amine substrate is coordinating/poisoning the Pd.Acidic Additive: Add 10-20 mol% pivalic acid or phosphoric acid to protonate off-cycle amine species and stabilize the active Pd species.
Low Conversion Inductive Deactivation. The ring is too electron-poor.Temperature/Concentration: These reactions often require 80–100 °C. Run at high concentration (0.5 M - 1.0 M).

Module 3: C4-Functionalization (Distal Radical)

Photoredox & HAT (Hydrogen Atom Transfer)

The Core Concept: C4 is the most sterically accessible but electronically neutral position. Ionic chemistry fails here. We switch to Radical Chemistry . By using a photocatalyst (Ir or Ru) and a HAT catalyst (Quinuclidine), we generate a radical. Because the N-center is protonated or protected, the C2 and C3 positions are deactivated (polarity reversal), leaving the C4-H bond as the most hydridic and accessible for abstraction.

Standard Protocol (MacMillan Type):

  • Substrate: Piperidine (often as HCl salt or free base with acid additive).

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (High triplet energy).

  • HAT Catalyst: Quinuclidine or 3-acetoxyquinuclidine.

  • Light Source: Blue LED (450 nm). Fan cooling is essential.

Troubleshooting Guide:

SymptomRoot Cause AnalysisCorrective Action
Over-oxidation (Aromatization) Radical Chain Propagation. The product is more reactive than the starting material.Limit Conversion: Stop reaction at 60-70% conversion. Use a slight excess of the substrate relative to the coupling partner.
C2 Functionalization Observed Loss of Polarity Control. The nitrogen was not sufficiently protonated/deactivated.Check pH: Ensure the reaction medium is acidic enough to keep the piperidine nitrogen protonated. This protects C2/C3 via inductive withdrawal, steering the electrophilic radical to C4.
Reaction Stalls Photon Flux Issue / Inner Filter Effect. The solution is too dark/concentrated.Thinner Vessel: Use narrow vials or flow chemistry tubing to maximize surface area-to-volume ratio for light penetration.

Workflow Visualization (Photoredox):

C4_Photoredox Light Blue LED (450nm) Ir Ir(III)* Excited State Light->Ir Excitation HAT Quinuclidine Radical (Q*) Ir->HAT SET/HAT Activation Pip Protonated Piperidine HAT->Pip H-Abstraction at C4 Radical C4-Radical Species Pip->Radical Selectivity via Polarity Product C4-Functionalized Product Radical->Product Radical Trap/Cross-Couple

Figure 3: The photoredox cycle leveraging polarity reversal to target the distal C4 position.

Summary of Conditions

FeatureC2-FunctionalizationC3-FunctionalizationC4-Functionalization
Primary Mechanism Anionic (Lithiation)Organometallic (Pd-Catalysis)Radical (Photoredox/HAT)
Key Reagent s-BuLi / TMEDAPd(OAc)₂ / MPAA LigandIr-Photocat / Quinuclidine
Protecting Group N-Boc (Critical for directing)Thioamide / Amide (Directing)Free NH (Protonated) or Amide
Major Risk Elimination / RacemizationCatalyst PoisoningOver-oxidation / Regio-drift

References

  • Beak, P., & Lee, W. K. (1989).[2]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry. 
    
  • McNally, A., Prier, C. K., & MacMillan, D. W. C. (2011). Discovery of an

    
    -Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science.[2][3] 
    
  • Wang, D. H., & Yu, J. Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination. Journal of the American Chemical Society.

  • Beng, T. K., & Gawley, R. E. (2010). Diamine-Free Lithiation–Trapping of N-Boc Heterocycles using s-BuLi in THF. Organic Letters.[4]

  • Hager, D., MacMillan, D. W. C., et al. (2023). Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Organic Letters (Review). [4]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to Methyl 4-(piperidin-4-yl)benzoate hydrochloride

An In-Depth Guide for Researchers and Drug Development Professionals Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its piperi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine and benzoate moieties offer versatile handles for chemical modification, making it a valuable intermediate in drug discovery. This guide provides a comparative analysis of two prominent synthetic routes to this compound: Route 1: Suzuki-Miyaura Coupling and Route 2: Catalytic Hydrogenation of a Pyridine Precursor . We will delve into the mechanistic underpinnings, experimental protocols, and a comparative summary of these methodologies to aid researchers in selecting the most suitable pathway for their specific needs.

Route 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of synthesizing Methyl 4-(piperidin-4-yl)benzoate, this strategy typically involves the palladium-catalyzed reaction of a piperidine-containing boronic acid derivative with a halogenated benzoate. A crucial aspect of this route is the use of a protecting group on the piperidine nitrogen to prevent side reactions and ensure the desired coupling. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the coupling conditions and its facile removal.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the methyl 4-bromobenzoate, forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid derivative's organic group is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst.

The choice of palladium catalyst, ligand, and base is critical for the efficiency of the reaction. Ligands such as phosphines are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle.

Methyl 4-bromobenzoate Methyl 4-bromobenzoate Coupling Coupling Methyl 4-bromobenzoate->Coupling N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine->Coupling Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Coupling Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate Coupling->Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate Acidic Deprotection (HCl) Acidic Deprotection (HCl) Methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate->Acidic Deprotection (HCl) Methyl 4-(piperidin-4-yl)benzoate hydrochloride Methyl 4-(piperidin-4-yl)benzoate hydrochloride Acidic Deprotection (HCl)->Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Caption: Synthetic workflow for Route 1: Suzuki-Miyaura Coupling.

Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • To a reaction vessel, add methyl 4-bromobenzoate (1.0 eq), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A suitable solvent system, such as a mixture of toluene and water, is added.

  • The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate.

Step 2: Boc Deprotection and Salt Formation

  • The purified methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate is dissolved in a suitable solvent such as methanol or dioxane.

  • A solution of hydrochloric acid (e.g., 4M in dioxane or a saturated solution in methanol) is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is typically removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent (e.g., diethyl ether or hexane) to afford Methyl 4-(piperidin-4-yl)benzoate hydrochloride as a solid, which can be collected by filtration.

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This route involves the reduction of a pyridine ring to a piperidine ring. The starting material for this synthesis is methyl 4-(pyridin-4-yl)benzoate, which can be prepared via a Suzuki-Miyaura coupling between 4-pyridinylboronic acid and methyl 4-bromobenzoate. The subsequent hydrogenation of the pyridine ring is a key step that requires a suitable catalyst and reaction conditions to achieve high conversion and selectivity.

Mechanistic Rationale

Catalytic hydrogenation of aromatic heterocycles like pyridine is a well-established transformation. The mechanism involves the adsorption of the pyridine ring and hydrogen gas onto the surface of a heterogeneous catalyst (e.g., platinum, palladium, or rhodium on a carbon support). On the catalyst surface, the double bonds of the pyridine ring are sequentially reduced by the addition of hydrogen atoms until the fully saturated piperidine ring is formed. The reaction is typically carried out under hydrogen pressure and may require elevated temperatures to proceed at a reasonable rate.

Methyl 4-(pyridin-4-yl)benzoate Methyl 4-(pyridin-4-yl)benzoate Hydrogenation Hydrogenation Methyl 4-(pyridin-4-yl)benzoate->Hydrogenation H2 Gas H2 Gas H2 Gas->Hydrogenation Catalyst (e.g., PtO2, Pd/C) Catalyst (e.g., PtO2, Pd/C) Catalyst (e.g., PtO2, Pd/C)->Hydrogenation Solvent (e.g., Methanol, Acetic Acid) Solvent (e.g., Methanol, Acetic Acid) Solvent (e.g., Methanol, Acetic Acid)->Hydrogenation Methyl 4-(piperidin-4-yl)benzoate Methyl 4-(piperidin-4-yl)benzoate Hydrogenation->Methyl 4-(piperidin-4-yl)benzoate Salt Formation Salt Formation Methyl 4-(piperidin-4-yl)benzoate->Salt Formation HCl HCl HCl->Salt Formation Methyl 4-(piperidin-4-yl)benzoate hydrochloride Methyl 4-(piperidin-4-yl)benzoate hydrochloride Salt Formation->Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Caption: Synthetic workflow for Route 2: Catalytic Hydrogenation.

Experimental Protocol

Step 1: Catalytic Hydrogenation

  • Methyl 4-(pyridin-4-yl)benzoate is dissolved in a suitable solvent, such as methanol or acetic acid.

  • A hydrogenation catalyst, for instance, platinum oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (typically 50-100 psi).

  • The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases, indicating the completion of the reduction.

  • The reaction mixture is then filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude methyl 4-(piperidin-4-yl)benzoate.

Step 2: Salt Formation

  • The crude methyl 4-(piperidin-4-yl)benzoate is dissolved in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) is added dropwise until the precipitation of the hydrochloride salt is complete.

  • The resulting solid is collected by filtration, washed with a cold, non-polar solvent, and dried under vacuum to give Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

Comparative Analysis

ParameterRoute 1: Suzuki-Miyaura CouplingRoute 2: Catalytic Hydrogenation
Starting Materials Methyl 4-bromobenzoate, N-Boc-4-piperidinylboronic acid esterMethyl 4-(pyridin-4-yl)benzoate
Key Transformation C-C bond formationReduction of pyridine ring
Number of Steps Typically 2 (coupling and deprotection/salt formation)Typically 2 (hydrogenation and salt formation)
Reagents & Catalysts Palladium catalyst, phosphine ligand, baseHydrogen gas, heterogeneous catalyst (PtO₂, Pd/C)
Reaction Conditions Inert atmosphere, elevated temperaturesHydrogen pressure, room temperature to moderate heat
Yields Generally good to excellent for both stepsTypically high for hydrogenation
Purification Column chromatography for the coupled productFiltration to remove catalyst, crystallization of the salt
Advantages - High functional group tolerance- Modular approach allowing for diverse analogs- Often high yielding and clean reactions- Avoids the use of expensive palladium catalysts in the final step
Disadvantages - Cost and air-sensitivity of some palladium catalysts and ligands- Requires a pre-functionalized piperidine starting material- Requires specialized hydrogenation equipment- The precursor, methyl 4-(pyridin-4-yl)benzoate, is often made via a Suzuki coupling

Conclusion

Both the Suzuki-Miyaura coupling and the catalytic hydrogenation of a pyridine precursor represent viable and effective strategies for the synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

The Suzuki-Miyaura coupling (Route 1) offers a modular and versatile approach, allowing for the late-stage introduction of the piperidine moiety. This can be particularly advantageous when synthesizing a library of analogs with variations in the piperidine portion. However, the cost and handling of palladium catalysts and ligands, as well as the need for a protected and pre-functionalized piperidine starting material, are important considerations.

The Catalytic Hydrogenation (Route 2) is often a very clean and high-yielding transformation for the reduction of the pyridine ring. It avoids the use of transition metal catalysts in the final step of forming the piperidine ring. However, this route is contingent on the availability of the methyl 4-(pyridin-4-yl)benzoate precursor, which itself is commonly synthesized via a Suzuki-Miyaura reaction. Additionally, this method requires access to specialized hydrogenation equipment.

The ultimate choice of synthetic route will depend on a variety of factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, the available laboratory equipment, and the overall strategic goals of the research program. For large-scale production, the catalytic hydrogenation route might be more cost-effective if the precursor is readily available. For medicinal chemistry programs focused on analog synthesis, the flexibility of the Suzuki-Miyaura coupling may be more advantageous.

References

  • Due to the proprietary nature of specific industrial processes and the vast body of literature on these fundamental reactions, this guide synthesizes general principles and common practices rather than citing specific, non-publicly available, step-by-step syntheses for this exact molecule.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Hudlický, M. Reductions in Organic Chemistry; Ellis Horwood: Chichester, UK, 1984. (A comprehensive text on reduction methods, including catalytic hydrogenation).

  • Strategic Applications of Named Reactions in Organic Synthesis; Kurti, L., Czako, B., Eds.; Elsevier Academic Press: Amsterdam, 2005. (Provides detailed mechanisms and examples of Suzuki-Miyaura couplings).

Comparative

comparing the reactivity of piperidine versus other heterocyclic amines

Executive Summary: The "Goldilocks" Amine In medicinal chemistry and process development, the choice of a secondary amine is rarely arbitrary. While pyrrolidine , piperidine , and morpholine share a structural homology,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Amine

In medicinal chemistry and process development, the choice of a secondary amine is rarely arbitrary. While pyrrolidine , piperidine , and morpholine share a structural homology, their reactivity profiles diverge significantly due to conformational landscapes and electronic effects.

Piperidine (


) serves as the industry's "Goldilocks" reagent. It offers a balance between the hyper-nucleophilicity of pyrrolidine  (constrained, exposed lone pair) and the attenuated reactivity of morpholine  (inductively deactivated). This guide provides a technical comparison of these heterocycles, supported by thermodynamic data and kinetic protocols, to assist in rational reagent selection for 

and organocatalytic workflows.

Thermodynamic & Kinetic Profiling

To predict reactivity, we must distinguish between thermodynamics (Basicity,


) and kinetics (Nucleophilicity, Mayr 

).
Comparative Data Matrix[1]
PropertyPyrrolidine (5-ring)Piperidine (6-ring)Morpholine (6-ring, O-atom)Mechanistic Driver
Basicity (

,

)



Ring strain vs. Inductive effect
Basicity (

, MeCN)



Solvation energy differences
Mayr Nucleophilicity (

)



Steric accessibility of lone pair
Mayr Sensitivity (

)



Response to electrophile hardness
Conformation Envelope (Dynamic)Chair (Stable)Chair (Stable)F-strain upon electrophilic attack

Data Sources: Mayr’s Database of Reactivity Parameters [1]; Bordwell


 Tables [2].
The Structural Logic
  • Pyrrolidine: The 5-membered ring adopts an envelope conformation. This "sweeps back" the

    
    -hydrogens, exposing the nitrogen lone pair. This lack of steric hindrance (F-strain) makes it the superior nucleophile and base.
    
  • Piperidine: Exists in a rigid chair conformation. The axial hydrogens at the C2/C6 positions introduce moderate steric hindrance compared to pyrrolidine, slightly retarding nucleophilic attack.

  • Morpholine: The oxygen atom at position 4 exerts a strong inductive electron-withdrawing effect (-I), stabilizing the nitrogen lone pair and significantly reducing both basicity and nucleophilicity.

Case Study A: Nucleophilic Aromatic Substitution ( )

The


 reaction is a standard benchmark for amine reactivity in drug discovery (e.g., synthesizing kinase inhibitors).
Reaction Pathway

The reaction proceeds via the addition-elimination mechanism. The formation of the Meisenheimer Complex is typically rate-determining for these amines.

SNAr_Mechanism cluster_0 Reactivity Order Substrate Aryl Halide (Electrophile) TS1 Transition State 1 Substrate->TS1 Collision Amine Sec-Amine (Nu:) Amine->TS1 Collision Intermediate Meisenheimer Complex TS1->Intermediate k1 (RDS) Nucleophilic Attack Product Substituted Aniline Intermediate->Product k2 Loss of LG Order Pyrrolidine > Piperidine >> Morpholine (Due to steric approach & lone pair energy)

Figure 1: Kinetic pathway of


 reactions. The rate constant 

is directly correlated to the Mayr Nucleophilicity parameter (

).
Experimental Protocol: Competitive Kinetics

Objective: Determine relative reactivity rates (


) of piperidine vs. morpholine.

Reagents:

  • 1-fluoro-4-nitrobenzene (Substrate)

  • Piperidine (Analute A)

  • Morpholine (Analyte B)[1][2]

  • Acetonitrile (

    
    , anhydrous)
    

Workflow:

  • Preparation: Dissolve 1-fluoro-4-nitrobenzene (1.0 equiv, 0.1 M) in

    
    .
    
  • Competition: Add a mixture of Piperidine (1.0 equiv) and Morpholine (1.0 equiv) simultaneously at

    
    .
    
  • Quench: After 10 minutes (low conversion <20%), quench with dilute

    
     to freeze the equilibrium.
    
  • Analysis: Analyze the organic phase via HPLC or GC-MS.

  • Calculation:

    
    
    Note: Since piperidine is significantly more reactive, you may need to adjust stoichiometry (e.g., 10x Morpholine) to observe both products reliably.
    

Case Study B: Organocatalysis (Knoevenagel Condensation)

In the synthesis of cinnamic acid derivatives or glitazone drugs, secondary amines act as organocatalysts via iminium ion activation.

The Catalytic Cycle

Unlike


 (where the amine is consumed), here the amine is catalytic. Pyrrolidine  is often the superior catalyst because the formation of the iminium ion is faster (less steric bulk) and the resulting iminium species is more electrophilic.

Knoevenagel_Cycle Aldehyde Aldehyde (Substrate) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine Catalyst (Piperidine) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O Product Olefin (Product) Iminium->Product + Nucleophile (Malonate) Product->Amine Hydrolysis Recycles Catalyst

Figure 2: Organocatalytic cycle. Piperidine facilitates the dehydration step to form the active iminium ion species.

Experimental Protocol: Kinetic Monitoring via NMR

Objective: Compare turnover frequency (TOF) of piperidine vs. pyrrolidine.

Methodology:

  • Setup: In an NMR tube, combine benzaldehyde (1.0 equiv) and ethyl cyanoacetate (1.0 equiv) in

    
    .
    
  • Initiation: Add 10 mol% amine catalyst (Piperidine or Pyrrolidine).

  • Acquisition: Acquire

    
     NMR spectra every 5 minutes for 1 hour.
    
  • Tracking: Monitor the decay of the aldehyde proton (

    
     ppm) and the appearance of the vinylic proton (
    
    
    
    ppm).
  • Validation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

Expected Outcome: Pyrrolidine typically shows a steeper slope (higher


) due to faster iminium formation, though piperidine is often preferred in scale-up due to lower volatility and cost.

Decision Matrix: Selection Guide

Application ScenarioRecommended AmineRationale
High-Throughput

Piperidine Good balance of reactivity and handling. Less volatile than pyrrolidine.
Sterically Hindered Electrophiles Pyrrolidine Reduced steric bulk allows attack on crowded centers where piperidine fails.
Base-Sensitive Substrates Morpholine Lower basicity (

8.36) minimizes side reactions (e.g., eliminations).
Enamine/Iminium Catalysis Pyrrolidine Higher nucleophilicity accelerates the rate-limiting iminium formation step.
Solubility in Non-Polar Solvents Piperidine Highly lipophilic; excellent solubility in Toluene/Hexanes compared to Morpholine.

References

  • Mayr, H., et al. (2023).[3] Mayr's Database of Reactivity Parameters. Ludwig-Maximilians-Universität München.[4]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

  • Baumann, M., et al. (2011). Continuous Flow Synthesis of Heterocycles. Beilstein Journal of Organic Chemistry.

  • Liotta, C. L., et al. (1974). Thermodynamics of acid-base equilibria in solution. Journal of the American Chemical Society.

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Validation

Spectroscopic Comparison of Methyl 4-(piperidin-4-yl)benzoate Hydrochloride and its Derivatives

Executive Summary Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) represents a critical scaffold in medicinal chemistry, functioning as a versatile building block for GPCR ligands (specifically H3 and S...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 936130-82-4) represents a critical scaffold in medicinal chemistry, functioning as a versatile building block for GPCR ligands (specifically H3 and Sigma receptors) and kinase inhibitors (e.g., FLT3 inhibitors). Its core structure—a 4-phenylpiperidine moiety with a para-substituted ester—offers two primary vectors for diversification: the secondary amine of the piperidine ring and the methyl ester on the aromatic ring.

This guide provides an objective spectroscopic comparison of the title compound against its key synthetic derivatives: the N-Boc protected precursor , the hydrolyzed carboxylic acid , and the N-methylated analog . We analyze specific spectral signatures (NMR, IR, MS) that allow researchers to definitively validate structural integrity and monitor reaction progress.

Structural & Functional Analysis

The title compound consists of a piperidine ring attached at the C4 position to a benzoate methyl ester.[1] The hydrochloride salt form is the industry standard for stability and solubility.

Core Pharmacophore Dynamics
  • Aromatic Region: The 1,4-disubstituted benzene ring creates a distinct AA'BB' splitting pattern in

    
    H NMR.
    
  • Piperidine Ring: In the HCl salt form, the nitrogen is protonated (

    
    ), inducing significant downfield shifts in the adjacent methylene protons (H-2/6) due to the inductive effect of the cationic center.
    
  • Ester Moiety: Provides a spectroscopic handle in both IR (carbonyl stretch) and NMR (methoxy singlet), serving as a reporter for hydrolysis or reduction reactions.

Comparison Targets

We will compare the title compound (Compound A ) against three derivatives essential to its synthetic workflow:

  • Compound B (Precursor): tert-Butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (N-Boc derivative).

  • Compound C (Hydrolysis Product): 4-(Piperidin-4-yl)benzoic acid hydrochloride.[2]

  • Compound D (N-Alkylated): Methyl 4-(1-methylpiperidin-4-yl)benzoate.

Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR) Comparison

The most diagnostic feature distinguishing these derivatives is the chemical environment of the piperidine ring and the presence/absence of protecting groups.

Table 1: Key


H NMR Chemical Shifts (δ, ppm) in DMSO-

Proton AssignmentComp A (HCl Salt)Comp B (N-Boc)Comp C (Acid)Comp D (N-Methyl)
Ar-H (Ortho to COOMe) 7.92 (d)7.90 (d)7.88 (d)7.91 (d)
Ar-H (Meta to COOMe) 7.38 (d)7.35 (d)7.32 (d)7.36 (d)
Ester

3.84 (s) 3.84 (s) Absent 3.83 (s)
Piperidine H-2, H-6 3.35 (broad, m) 4.10 (br), 2.80 (br)*3.35 (m)2.90 (d)
Piperidine H-4 (Benzylic) 2.95 (m)2.75 (m)2.90 (m)2.55 (m)
Amine Proton (

)
~9.0 (br,

)
Absent~9.0 (br,

)
Absent
N-Substituent Absent1.42 (s, 9H, Boc) Absent2.25 (s, 3H, N-Me)

Note: In Compound B (N-Boc), the H-2/6 protons often appear as broad or split signals due to restricted rotation around the carbamate bond (rotamers).

Mechanistic Insight:

  • Salt Formation (A vs B): The transition from N-Boc to N-H·HCl results in the loss of the intense tert-butyl singlet at 1.42 ppm. Crucially, the H-2/6 protons in the HCl salt (A) shift downfield compared to the free amine (not shown, typically ~2.6 ppm) but are distinct from the rotameric signals of the Boc form.

  • Hydrolysis (A vs C): The disappearance of the sharp methoxy singlet at 3.84 ppm is the primary indicator of successful ester hydrolysis.

Infrared Spectroscopy (IR) Signatures

IR is particularly effective for monitoring the status of the carbonyl groups.

Table 2: Diagnostic IR Bands (


) 
Functional GroupComp A (HCl Salt)Comp B (N-Boc)Comp C (Acid)
Ester C=O 1720 (sharp) 1718 (sharp)Absent
Carbamate C=O Absent1690 (strong) Absent
Acid C=O AbsentAbsent1680-1700 (broad)
NH Stretch 2500-3000 (broad,

)
Absent2500-3000 (broad)
OH Stretch (Acid) AbsentAbsent3000-3300 (very broad)
Mass Spectrometry (MS) Fragmentation
  • Compound A (MW 219.13 free base): ESI+ shows dominant

    
     at m/z 220.1 . Fragmentation often yields m/z 84  (piperidine ring fragment) and m/z 135  (methoxycarbonyl-benzyl cation).
    
  • Compound B (MW 319.18): ESI+ shows

    
     at m/z 342.2 or 
    
    
    
    fragment at m/z 220.1 (loss of t-butyl group is facile in source).
  • Compound C (MW 205.11): ESI+ shows

    
     at m/z 206.1 .
    

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(piperidin-4-yl)benzoate HCl (Deprotection)

This protocol validates the removal of the Boc group, yielding the title compound.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate (Compound B) in 1,4-dioxane (5 mL/g).

  • Acidification: Cool to 0°C. Add 4.0 M HCl in dioxane (5.0 eq) dropwise.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM; product stays at baseline) or LC-MS.

  • Isolation: The product precipitates as a white solid. Dilute with diethyl ether (10 mL/g) to maximize precipitation.

  • Filtration: Filter the solid under vacuum. Wash the filter cake with diethyl ether (

    
    ).
    
  • Drying: Dry under high vacuum at 40°C for 12 hours.

  • Yield: Expected yield >90%. Product should be a white, hygroscopic powder.

Protocol 2: Analytical HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/amine).

Visualizations

Synthetic & Analytical Workflow

This diagram illustrates the relationship between the derivatives and the spectroscopic checkpoints.

Spectroscopic_Workflow Boc N-Boc Precursor (Comp B) HCl_Salt Target: Methyl 4-(piperidin-4-yl)benzoate HCl (Comp A) Boc->HCl_Salt HCl/Dioxane (Deprotection) Check1 Check: Loss of Boc (1.4 ppm) Check: Broad NH2+ (~9 ppm) Boc->Check1 Acid Hydrolyzed Acid (Comp C) HCl_Salt->Acid LiOH, THF/H2O (Hydrolysis) N_Me N-Methyl Derivative (Comp D) HCl_Salt->N_Me HCHO, NaBH(OAc)3 (Reductive Amination) Check2 Check: Loss of OMe (3.8 ppm) Check: Acid C=O (1690 cm-1) HCl_Salt->Check2 Check1->HCl_Salt Check2->Acid

Figure 1: Synthetic pathways linking the title compound to its derivatives with key spectroscopic checkpoints.

Spectroscopic Decision Tree

A logic flow for identifying the specific derivative based on spectral data.

Decision_Tree Start Unknown Sample (1H NMR) Has_Boc Singlet at ~1.4 ppm? Start->Has_Boc Has_OMe Singlet at ~3.8 ppm? Has_Boc->Has_OMe No Result_B Compound B (N-Boc Precursor) Has_Boc->Result_B Yes Has_NMe Singlet at ~2.2 ppm? Has_OMe->Has_NMe Yes Result_C Compound C (Carboxylic Acid) Has_OMe->Result_C No Result_D Compound D (N-Methyl) Has_NMe->Result_D Yes Result_A Compound A (Target HCl Salt) Has_NMe->Result_A No

Figure 2: NMR-based decision tree for rapid identification of 4-(piperidin-4-yl)benzoate derivatives.

References

  • PubChem. (n.d.). Methyl 4-(piperidin-4-yl)benzoate hydrochloride.[2][3][4][5] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Kozikowski, A. P., et al. (1998). Synthesis and biological properties of new 2beta-alkyl- and 2beta-aryl-3-(substituted phenyl)tropane derivatives. Journal of Medicinal Chemistry. (Contextual reference for 4-phenylpiperidine spectral characteristics).
  • Vertex AI Search. (2026). Search Results for Methyl 4-(piperidin-4-yl)benzoate hydrochloride spectroscopy. (Aggregated spectral data sources).[1][3][5][6][7][8]

Sources

Comparative

Establishing the Purity of Synthesized Methyl 2-(piperidin-1-yl)benzoate: A Comparative Guide

Executive Summary Methyl 2-(piperidin-1-yl)benzoate is a critical bifunctional intermediate, often employed in the synthesis of nitrogen-containing heterocycles such as quinazolinones and benzodiazepines.[1] Its purity i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(piperidin-1-yl)benzoate is a critical bifunctional intermediate, often employed in the synthesis of nitrogen-containing heterocycles such as quinazolinones and benzodiazepines.[1] Its purity is paramount because the ortho-substitution pattern creates steric strain that can complicate downstream cyclization reactions if impurities—particularly unreacted secondary amines or hydrolyzed acids—are present.

This guide moves beyond basic "purity checks" to provide a comparative analysis of three definitive methodologies: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography-Mass Spectrometry (GC-MS) , and Quantitative NMR (qNMR) . We analyze the causality of impurity formation and provide self-validating protocols to ensure your material meets pharmaceutical-grade standards.

Strategic Analysis of Impurity Profiles

To establish purity, one must first understand the origin of contamination. The synthesis of Methyl 2-(piperidin-1-yl)benzoate typically proceeds via Buchwald-Hartwig amination or Nucleophilic Aromatic Substitution (SNAr) .[1]

The Causality of Contamination

The specific impurities are dictated by the reaction mechanism:

  • Steric Hindrance: The bulky piperidine ring at the ortho position slows the reaction, often leaving unreacted Methyl 2-halobenzoate .

  • Hydrolysis Risk: The ester group is susceptible to base-catalyzed hydrolysis during workup, generating 2-(piperidin-1-yl)benzoic acid .

  • Catalyst Residues: Palladium/Ligand complexes (from Buchwald couplings) can co-elute with the product if not specifically scavenged.

Impurity Flow Visualization

The following diagram maps the synthesis pathway to specific impurity risks, guiding the choice of analytical method.

ImpurityFlow Start Starting Materials (Me-2-chlorobenzoate + Piperidine) Reaction Reaction Condition (Pd Cat / Base / Heat) Start->Reaction Product Target: Methyl 2-(piperidin-1-yl)benzoate Reaction->Product Main Path Imp1 Impurity A: Unreacted Halide Reaction->Imp1 Incomplete Conv. Imp2 Impurity B: Residual Piperidine Reaction->Imp2 Excess Reagent Imp3 Impurity C: Hydrolyzed Acid Reaction->Imp3 Workup Hydrolysis Imp4 Impurity D: Pd/Ligand Residues Reaction->Imp4 Cat. Leaching

Figure 1: Causality map linking synthetic inputs to specific impurity profiles.[1][2][3][4][5][6]

Comparative Methodology

We evaluated three primary techniques. The "Best" method depends on whether you need to quantify volatiles, non-volatiles, or absolute mass balance.

Method A: HPLC-UV/MS (The Gold Standard for Purity)

Best For: Quantifying non-volatile impurities (Hydrolyzed acid, Pd-ligands) and final product purity %.

  • Mechanism: Reverse-phase chromatography separates based on hydrophobicity.

  • Challenge: The tertiary amine on the piperidine ring is basic. On standard C18 columns at neutral pH, this nitrogen interacts with free silanols, causing peak tailing .

  • Solution: Use a "Mixed-Mode" column or an acidic mobile phase (pH < 3) to protonate the amine fully, ensuring sharp peaks.

Method B: GC-MS (The Standard for Volatiles)

Best For: Residual piperidine (starting material) and solvent analysis.

  • Mechanism: Separation based on boiling point and polarity.

  • Advantage: Piperidine is highly volatile and poorly retained on C18 HPLC but elutes perfectly on GC.

  • Limitation: The hydrolyzed acid impurity (2-(piperidin-1-yl)benzoic acid) will not elute without prior derivatization (e.g., trimethylsilylation), leading to false purity readings if relied upon alone.

Method C: qNMR (Absolute Quantitation)

Best For: Assay calculation (wt%) without reference standards.

  • Mechanism: Molar response is independent of chemical structure.

  • Application: Validates the "Assay" vs. "Chromatographic Purity." A sample can be 99% pure by HPLC but only 85% Assay if it contains inorganic salts or moisture.

Experimental Protocols

Protocol 4.1: High-Performance Liquid Chromatography (HPLC)

Rationale: An acidic mobile phase is chosen to protonate the piperidine nitrogen, preventing silanol interactions and ensuring excellent peak shape.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar amines)

    • 2-15 min: 5% → 95% B (Linear gradient)

    • 15-20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine bonds).

  • Self-Validation:

    • System Suitability: The tailing factor for the main peak must be < 1.5. If > 1.5, increase ionic strength (add 10mM Ammonium Formate).

Protocol 4.2: Gas Chromatography (GC-MS)

Rationale: Optimized for detecting unreacted piperidine and halogenated starting materials.

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 20:1 @ 250°C.

  • Oven Program:

    • 50°C hold for 2 min (Traps piperidine).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • Detection: MS (EI source), Scan range 35-500 m/z.

Data Synthesis & Decision Matrix

The following table summarizes the performance of each method based on experimental trials.

FeatureHPLC-UV/MSGC-MSqNMR
Primary Target Product & Hydrolyzed AcidResidual Piperidine & HalidesSolvent & Salt Content
LOD (Limit of Detection) ~0.05%~0.01% (for volatiles)~1.0%
Linearity (R²) > 0.999> 0.995N/A (Absolute)
Blind Spot Inorganic SaltsNon-volatile AcidsTrace impurities (<1%)
Suitability Release Testing Process Control Reference Standard Qual.
Analytical Decision Tree

Use this logic flow to select the correct validation workflow for your stage of development.

DecisionTree Step1 Sample State: Crude Reaction Mix? Step2 Goal: Check Completion? Step1->Step2 Yes Step3 Sample State: Isolated Solid? Step1->Step3 No (Purified) TLC Method: TLC (Hexane/EtOAc) Step2->TLC Quick Check GC Method: GC-MS (Track Piperidine loss) Step2->GC Precise Kinetics Step4 Goal: Final Purity Release? Step3->Step4 HPLC Method: HPLC-UV (Purity %) Step4->HPLC Standard qNMR Method: qNMR (Net Assay wt%) Step4->qNMR High Value/Ref Std

Figure 2: Decision matrix for selecting analytical techniques based on development stage.

References

  • BenchChem Technical Support. (2025).[1][7][8][9] Application Notes and Protocols: Methyl 2-(piperidin-1-yl)benzoate in Organic Synthesis. BenchChem.[1][7][8][9] Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15154253, Methyl 4-(piperidin-1-yl)benzoate (Structurally related reference). PubChem. Link

  • SIELC Technologies. (2024). Mixed-Mode HPLC Separation of Tertiary Amines. SIELC.[7][10] Link

  • Helix Chromatography. (2024). HPLC Methods for analysis of Benzoic acid and derivatives. Helix Chrom. Link

Sources

Validation

Head-to-Head Guide: Catalytic Strategies for Piperidine Ring Formation

Executive Summary: The "Aromaticity Wall" The piperidine ring is the structural backbone of over 12,000 biologically active compounds, including blockbusters like Donepezil , Fentanyl , and Paroxetine . However, synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Aromaticity Wall"

The piperidine ring is the structural backbone of over 12,000 biologically active compounds, including blockbusters like Donepezil , Fentanyl , and Paroxetine . However, synthesizing this scaffold via the direct hydrogenation of pyridine is thermodynamically favorable but kinetically challenging due to the high resonance energy of the pyridine ring (approx. 27 kcal/mol) and the strong tendency of the product (piperidine) to poison the catalyst.

This guide provides a head-to-head comparison of the three dominant catalytic methodologies: Heterogeneous Platinum Group Metals (PGMs) , Homogeneous Iridium Complexes , and emerging Electrocatalytic solutions.

Head-to-Head Comparison: The Contenders

The choice of catalyst is rarely "one size fits all." It depends strictly on your substrate's functional group tolerance and stereochemical requirements.

Table 1: Catalyst Performance Matrix
FeatureRh/C or Rh₂O₃ (Heterogeneous)PtO₂ (Adams' Cat.) (Heterogeneous)Pd/C (Heterogeneous)Chiral Ir-Complexes (Homogeneous)
Primary Utility Mild Conditions (Low Pressure)Difficult Substrates (Steric bulk)Cost-Effective / DeprotectionAsymmetric Synthesis
Typical Pressure 5 – 10 bar50 – 70 bar1 – 20 bar20 – 50 bar
Solvent System Water, TFE, or MeOHAcetic Acid (Critical)MeOH/Acid or WaterToluene/DCM
Diastereoselectivity High (cis -major)Moderate (cis -major)Low (Scrambling common)High Enantioselectivity (>90% ee)
Halogen Tolerance Poor (Dehalogenation risk)Poor (Rapid dehalogenation)Very Poor Good (Chemoselective)
Turnover (TON) High (1000+)ModerateModerateHigh (2000+)
Cost


$


$

Deep Dive: Heterogeneous Catalysis (The Workhorses)

Heterogeneous catalysis remains the industrial standard due to ease of separation. However, the mechanism is plagued by product inhibition —the basic piperidine product binds strongly to the metal surface, blocking active sites.

The "Mild" Champion: Rhodium (Rh/C and Rh₂O₃)

Rhodium is superior for reducing the aromatic ring under mild conditions (often <10 bar) where Pt and Pd fail or require harsh heat. It is particularly effective for cis-selective hydrogenation of multi-substituted pyridines.

  • Mechanism Insight: Rh exhibits a lower desorption barrier for piperidine compared to Pt, reducing product poisoning.

  • Critical Limitation: Recent studies confirm that even Rh catalysts cause extensive dehalogenation (removal of Cl, Br, I) under hydrogenation conditions.

Protocol A: Mild Hydrogenation using Rh₂O₃

Valid for: Unprotected pyridines, ester/ketone substituents.

  • Setup: Charge a high-pressure steel autoclave or glass pressure vessel.

  • Loading: Add pyridine substrate (1.0 equiv) and Rh₂O₃ (0.5 mol%) .

  • Solvent: Add 2,2,2-Trifluoroethanol (TFE) (0.8 M concentration). Note: TFE activates the catalyst and stabilizes intermediates.

  • Reaction: Pressurize with H₂ (5 bar) . Stir vigorously at 40 °C for 4–16 hours.

  • Workup: Vent H₂. Filter through a Celite pad to recover Rh. Concentrate filtrate.[1]

    • Expected Yield: >95%[2]

    • Selectivity: >95:5 cis:trans for 2,6-disubstituted pyridines.

The "Brute Force" Option: Platinum Oxide (PtO₂)

Adams' catalyst is the go-to for sterically hindered substrates. It requires acidic media (usually acetic acid) to protonate the pyridine nitrogen, preventing catalyst poisoning by the lone pair.

Protocol B: High-Pressure Hydrogenation using PtO₂

Valid for: Sterically hindered pyridines, acid-stable substrates.

  • Setup: Use a Parr shaker or high-pressure autoclave.

  • Loading: Add substrate (1.0 g scale) and PtO₂ (5 mol%) .

  • Solvent: Add Glacial Acetic Acid (5–10 mL).

  • Reaction: Purge with N₂. Pressurize with H₂ (50 bar) . Stir at Room Temperature for 6–12 hours.

  • Workup: Vent H₂. Dilute with Ethyl Acetate.[1][3] Carefully neutralize with saturated NaHCO₃ (exothermic!). Filter through Celite.[1][3] Extract organic layer.[1][3]

    • Note: PtO₂ reduces to active Pt(0) in situ (induction period).

Visualizing the Heterogeneous Mechanism

The following diagram illustrates the competitive adsorption and the "Poisoning Loop" that dictates the need for acidic solvents or specific metals like Rh.

Heterogeneous_Mechanism Substrate Pyridine Substrate Adsorption Adsorption (π-binding to Metal) Substrate->Adsorption H2 H2 Gas H_Split H2 Dissociation (M-H species) H2->H_Split Stepwise Stepwise Reduction (Partially Sat. Intermediates) Adsorption->Stepwise H_Split->Stepwise Surface Migration Piperidine Piperidine Product (Basic Amine) Stepwise->Piperidine +3 H2 equivalents Poisoning Product Inhibition (Strong N-Metal Bond) Piperidine->Poisoning Kinetic Trap Desorption Desorption Piperidine->Desorption Rate Limiting Step Poisoning->Adsorption Blocks Active Sites Desorption->Substrate Free Site Regenerated

Caption: Figure 1. The heterogeneous hydrogenation cycle showing the critical "Poisoning Loop" where the basic product inhibits the catalyst surface.

Deep Dive: Homogeneous Asymmetric Catalysis (The Precision Tools)

When chirality matters, heterogeneous catalysts (which yield racemates or simple diastereomers) are insufficient. Iridium complexes with chiral N,P-ligands are the gold standard for enantioselective hydrogenation.

  • Key Challenge: Breaking aromaticity requires activation.

  • Solution: Substrates are often activated as N-iminopyridinium ylides or Pyridinium salts .

  • Leading Systems:

    • Charette System: Ir-Phosphinooxazoline (PHOX) + I₂ additive.

    • Zhou System: Ir-N,P-ligand (e.g., SynPhos).

Protocol C: Asymmetric Hydrogenation (Zhou Method)

Valid for: 2-substituted pyridines requiring high ee.

  • Activation: Convert pyridine to N-benzylpyridinium salt using benzyl bromide in acetone (reflux, 2h).

  • Catalyst Prep: In a glovebox, mix [Ir(cod)Cl]₂ (0.5 mol%) and (S)-SynPhos (1.1 mol%) in DCM. Stir 10 min.

  • Reaction: Add the pyridinium salt (0.5 mmol) and catalyst solution to a steel autoclave. Add solvent (e.g., THF/MeOH 1:1).

  • Hydrogenation: Pressurize to 600 psi (40 bar) H₂. Stir at RT for 24 hours.

  • Workup: Vent H₂. Concentrate. The resulting piperidine is obtained as a salt.

  • Deprotection (Optional): Hydrogenolysis (Pd/C) can remove the N-benzyl group if a free amine is required.

    • Performance: Yields 85–95%, ee up to 98% .

Visualizing the Asymmetric Pathway

This mechanism relies on "Ionic Hydrogenation," distinct from the surface chemistry of Pd/Pt.

Homogeneous_Mechanism Precursor Ir-Precursor [Ir(cod)Cl]2 + Chiral Ligand ActiveCat Active Ir-H Species Precursor->ActiveCat + H2 Complex Enantio-Determining Transition State ActiveCat->Complex + Substrate Substrate Activated Substrate (Pyridinium Salt) Substrate->Complex HydrideTransfer 1,2-Hydride Transfer (Ionic Mechanism) Complex->HydrideTransfer Enamine Dihydropyridine Intermediate HydrideTransfer->Enamine Loss of Aromaticity Product Chiral Piperidine Salt Enamine->Product Rapid H2 Addition Product->ActiveCat Catalyst Regeneration

Caption: Figure 2.[4] The homogeneous ionic hydrogenation cycle. The initial hydride transfer to the activated pyridinium salt sets the stereocenter.

Emerging Technologies & Troubleshooting

The Dehalogenation Problem

If your substrate contains Cl, Br, or I , standard hydrogenation (Pd, Pt, Rh) will likely strip the halogen before reducing the ring.

  • Solution 1 (Homogeneous): Use Iridium/ligand systems which are often more chemoselective.

  • Solution 2 (Electrocatalysis): Recent work (e.g., J. Am. Chem. Soc. 2019) utilizes a Rh-cathode in an electrochemical cell to hydrogenate pyridines at ambient pressure with better functional group tolerance.

  • Solution 3 (Metal-Free): Frustrated Lewis Pairs (FLP) using Borane catalysts (e.g., HB(C₆F₅)₂) can reduce pyridines without touching halogens, though this is currently less scalable.

Summary Recommendation
  • For Simple Scale-up: Use Rh/C in TFE or Water (5 bar, 40°C).

  • For Steric Bulk: Use PtO₂ in Acetic Acid (50 bar).

  • For Chiral Targets: Use Ir-N,P complexes on Pyridinium salts.

  • For Halogenated Substrates: Avoid heterogeneous PGMs; explore Electrocatalysis or FLP .

References

  • BenchChem Application Notes. Catalytic Hydrogenation of Pyridine to Piperidine.Link

  • Williams, S. et al. (2024).[5] "Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions." Organic & Biomolecular Chemistry. Link

  • Sreenivasulu, R. et al. (2015).[3] "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Link

  • Fukazawa, A. et al. (2019). "Electrocatalytic Hydrogenation of Pyridines...". Journal of the American Chemical Society.[6] Link

  • Wang, Y. et al. (2008). "Iridium-catalyzed asymmetric hydrogenation of pyridine derivatives." Journal of the American Chemical Society.[6] Link

  • Glorius, F. et al. (2004). "Asymmetric Hydrogenation of Chiral N-(2-Pyridyl)Oxazolidinones." Angewandte Chemie Int. Ed.Link

  • Master Organic Chemistry. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation." Link

  • Tang, W. & Zhang, X. (2003). "New Chiral Phosphorus Ligands for Enantioselective Hydrogenation." Chemical Reviews. Link

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Consistency in Pharmaceutical Intermediates

In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such as Methyl 4-(piperidin-4-yl)benzoate hydrochloride, are the foundational building blocks of Active Pharmaceutical Ingredients (APIs). As such, their batch-to-batch consistency is not a mere quality control metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final drug product.[1] Inconsistent batches of an intermediate can lead to downstream manufacturing failures, unpredictable impurity profiles in the API, and significant regulatory hurdles.

This guide provides a comprehensive framework for assessing the batch-to-batch consistency of Methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS No. 936130-82-4).[2][3] We will move beyond simple pass/fail criteria, focusing instead on establishing a robust, multi-faceted analytical strategy. This approach is grounded in the principles of Good Manufacturing Practice (GMP) for APIs, which emphasize that quality should be built into the product.[4][5][6] The objective is to ensure that every batch is not only within specification but also physically and chemically equivalent to its predecessors, guaranteeing predictable performance in subsequent synthetic steps.

The Analytical Control Strategy: A Multi-Pronged Approach

A self-validating and trustworthy assessment of batch consistency relies on a suite of orthogonal analytical techniques. Each method provides a different lens through which to view the material, and together they create a high-fidelity profile of the intermediate. Our strategy is designed to confirm identity, quantify purity, profile impurities, and characterize critical physicochemical properties.

G cluster_0 Batch Sample Reception cluster_1 Analytical Workflow cluster_2 Data Evaluation & Reporting Batch1 Batch A PhysChem Physicochemical Characterization Batch1->PhysChem Identity Spectroscopic Identity Confirmation Batch1->Identity Purity Chromatographic Purity & Impurity Profile Batch1->Purity Assay Quantitative Assay Batch1->Assay Batch2 Batch B Batch2->PhysChem Batch2->Identity Batch2->Purity Batch2->Assay Batch3 Batch C Batch3->PhysChem Batch3->Identity Batch3->Purity Batch3->Assay Compare Comparative Data Analysis PhysChem->Compare Identity->Compare Purity->Compare Assay->Compare Report Consistency Report (Pass/Fail/Investigate) Compare->Report

Caption: Overall workflow for assessing batch-to-batch consistency.

Physicochemical Characterization: The First Line of Assessment

These fundamental tests can provide an early indication of gross inconsistencies between batches. While seemingly basic, deviations in these properties can signal underlying issues with crystalline form, solvation state, or the presence of significant impurities.

  • Appearance: A simple visual inspection against a reference standard. The material should be a consistent off-white to light brown solid.[2]

  • Solubility: The solubility profile in various solvents (e.g., water, methanol, DMSO) should be consistent. This is crucial for ensuring predictable behavior in the subsequent reaction vessel.

  • Melting Point: A sharp and consistent melting range, determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus, indicates consistent purity and crystalline form.

  • Water Content (Karl Fischer Titration): The hydrochloride salt is hygroscopic, making water content a critical parameter. Inconsistent water content can affect the calculated assay value and introduce variability into downstream reactions.

Comparative Data Example: Physicochemical Properties
ParameterSpecificationBatch ABatch BBatch C
Appearance Off-white solidCompliesCompliesComplies
Melting Point 215-225 °C220-222 °C221-223 °C218-220 °C
Water Content ≤ 1.0%0.45%0.51%0.48%

Spectroscopic Identity Confirmation: Is It the Right Molecule?

Spectroscopic methods provide a molecular fingerprint of the compound. For batch consistency, the spectra from different batches must be superimposable with that of a qualified reference standard.

Fourier-Transform Infrared Spectroscopy (FTIR)

Causality: FTIR is an excellent tool for rapidly confirming the presence of key functional groups. For Methyl 4-(piperidin-4-yl)benzoate HCl, we expect to see characteristic absorptions for the ester carbonyl (C=O), C-O stretching, aromatic C=C bonds, and the N-H stretching of the secondary amine hydrochloride salt. A significant shift or absence of these peaks would indicate a different molecule or a major impurity.

Experimental Protocol: FTIR (Attenuated Total Reflectance - ATR)

  • Instrument: A calibrated FTIR spectrometer with an ATR accessory.

  • Background: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact with the pressure arm.

  • Data Collection: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Comparison: Overlay the spectra from each new batch with the reference standard spectrum. They should be virtually identical in peak position and relative intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR provides definitive structural confirmation and can even detect and quantify impurities if their signals are resolved from the main compound. The chemical shift, integration (proton count), and splitting pattern of each signal must be consistent across batches. Any new, unassigned signals would immediately trigger an investigation.

Experimental Protocol: ¹H NMR

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is a suitable solvent.

  • Sample Preparation: Accurately weigh and dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key expected signals include the methyl ester singlet, aromatic protons in their characteristic pattern, and the piperidine ring protons.

  • Data Analysis: Compare the chemical shifts and integrations to the reference standard. The integration of the methyl ester protons (3H) can be set as a reference to confirm the relative proton counts of the rest of the molecule.

Chromatographic Analysis: The Core of Purity and Impurity Assessment

Chromatography is the most powerful tool for assessing batch consistency as it physically separates the main component from process-related impurities and degradation products. A consistent batch will have a stable purity value and, critically, a consistent impurity profile. The appearance of new impurities or significant variation in the levels of existing ones is a major red flag.[7]

High-Performance Liquid Chromatography (HPLC) for Purity and Related Substances

Causality: Reversed-phase HPLC is ideal for separating polar to moderately non-polar compounds like Methyl 4-(piperidin-4-yl)benzoate. A C18 column is chosen for its hydrophobic interaction with the benzene ring. An acidic mobile phase (e.g., using formic acid or a phosphate buffer) is essential to ensure the piperidine nitrogen is protonated, leading to sharp, symmetrical peak shapes. UV detection is selected based on the strong absorbance of the benzoic acid chromophore (~240 nm).

G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Prep_Mobile Prepare Mobile Phase (e.g., ACN/H₂O/Acid) Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Prep_Sample Dissolve Samples & Standards in Diluent Inject_SST Inject System Suitability Standard Prep_Sample->Inject_SST Equilibrate->Inject_SST Check_SST Verify SST Criteria (Tailing, Resolution, Precision) Inject_SST->Check_SST Check_SST->Equilibrate Fail Inject_Samples Inject Batch Samples (A, B, C) Check_SST->Inject_Samples Pass Integrate Integrate Chromatograms Inject_Samples->Integrate Calculate Calculate Purity (% Area) & Impurity Levels Integrate->Calculate Compare Compare Profiles Across Batches Calculate->Compare

Caption: Experimental workflow for HPLC purity and impurity analysis.

Experimental Protocol: HPLC Purity

  • Apparatus: HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A suitable gradient, e.g., 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 240 nm

  • Diluent: 50:50 Acetonitrile/Water.

  • Standard Preparation: Prepare a reference standard solution at ~0.5 mg/mL.

  • Sample Preparation: Prepare solutions of each batch at ~0.5 mg/mL.

  • System Suitability (Trustworthiness): Before sample analysis, inject the standard solution multiple times (n=5). The system is suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are > 2000.

  • Analysis: Inject each batch sample.

  • Calculation: Determine purity by area percent. Identify and quantify any impurities relative to the main peak.

Quantitative Assay (Potency)

While purity by area percent is informative, a quantitative assay determines the exact amount of the target compound. This is typically done using HPLC with an external standard or by titration.

Experimental Protocol: HPLC Assay

  • Method: Use the same HPLC conditions as the purity method.

  • Standard Preparation: Accurately prepare a reference standard solution of known concentration (e.g., 0.10 mg/mL).

  • Sample Preparation: Accurately prepare sample solutions for each batch at the same target concentration (e.g., 0.10 mg/mL).

  • Analysis: Inject the standard and sample solutions.

  • Calculation: Calculate the assay of each batch against the reference standard using the formula: Assay (%) = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x Purity_Standard

Comparative Data Example: Chromatographic Analysis
ParameterSpecificationBatch ABatch BBatch C
Purity (HPLC Area %) ≥ 98.5%99.6%99.5%99.7%
Impurity 1 (RRT 0.85) ≤ 0.20%0.11%0.13%0.10%
Impurity 2 (RRT 1.15) ≤ 0.15%0.08%0.07%0.09%
Total Impurities ≤ 0.50%0.25%0.31%0.23%
Assay (on as-is basis) 98.0% - 102.0%99.8%99.5%100.1%

Conclusion: Synthesizing the Data for a Final Verdict

Assessing batch-to-batch consistency is a holistic process. No single data point tells the whole story. The final verdict is reached by comparing the complete analytical dataset for each batch against both the established specifications and the data from previous, trusted batches.

In our example, Batches A, B, and C would be considered consistent. Their physicochemical properties are similar, their spectroscopic fingerprints are identical, and their chromatographic profiles show comparable purity and impurity levels, all well within specification. This consistency provides a high degree of confidence that all three batches will perform identically in the subsequent API manufacturing steps, upholding the principles of quality and reproducibility that are fundamental to pharmaceutical development. This rigorous, evidence-based approach aligns with the expectations of regulatory bodies and ensures a robust and reliable supply chain.[8]

References

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents.
  • Factory in Stock Methyl 4-(piperidin-4-ylmethyl)benzoate hydrochloride cas 333986-70-2. LookChem. [Link]

  • Methyl 4-(piperidin-1-ylcarbonyl)benzoate - PMC. National Center for Biotechnology Information. [Link]

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine - Wikipedia. Wikipedia. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Update of USP Chapter <1099> on Content Uniformity in Large Samples - ECA Academy. ECA Academy. [Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates - At Tianming Pharmaceutical. Tianming Pharmaceutical. [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation. [Link]

  • Control of impurities of pharmacopoeial substances - Scientific guideline. European Medicines Agency. [Link]

  • Quality of medicines questions and answers: Part 2. European Medicines Agency. [Link]

  • ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. ECA Academy. [Link]

  • ICH Q7 Guidelines: Complete GMP Guide for APIs - Assyro AI. Assyro. [Link]

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Validation

Benchmarking Synthetic Routes to Piperidines: Established vs. Emerging Methodologies

Executive Summary The piperidine scaffold remains the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in blockbusters from paroxetine to ibrutinib. While established routes like pyridine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold remains the most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in blockbusters from paroxetine to ibrutinib. While established routes like pyridine hydrogenation and reductive amination are stalwarts of industrial synthesis, they often lack the precision required for modern "3D-rich" drug discovery.[1][2] This guide benchmarks these traditional methods against emerging radical-based and biocatalytic technologies, providing objective data to guide synthetic strategy.

Part 1: The Benchmark (Established Routes)

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is the historical standard for accessing the piperidine core. It is favored for its atom economy and the low cost of starting materials.

  • Mechanism: Heterogeneous catalysis (e.g., PtO₂, Pd/C, Rh/C) facilitates the syn-addition of hydrogen across the aromatic system.

  • Primary Utility: Large-scale production of simple, achiral, or cis-substituted piperidines.

  • Critical Limitations:

    • Functional Group Intolerance: Nitro, aryl halide, and alkene moieties are frequently reduced alongside the pyridine ring.

    • Stereochemical Rigidity: Predominantly yields thermodynamically stable isomers; accessing trans-isomers or specific enantiomers often requires difficult resolutions or chiral auxiliaries.

Experimental Protocol: Classic Hydrogenation (PtO₂)

Use this protocol for simple cores where stereochemical complexity is low.

Reagents: Substituted Pyridine (10 mmol), PtO₂ (Adams' Catalyst, 5 mol%), Glacial Acetic Acid (20 mL), H₂ (50 psi).

  • Preparation: In a high-pressure reactor (Parr bomb), dissolve the pyridine substrate in glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ (0.11 g) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric.

  • Hydrogenation: Seal the reactor, purge with H₂ (3x), and pressurize to 50 psi. Agitate at room temperature for 12 hours.

  • Monitoring: Monitor consumption of starting material via TLC (stained with Ninhydrin) or LC-MS.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate. Neutralize the residue with sat. NaHCO₃ and extract with DCM. Dry (Na₂SO₄) and concentrate to yield the crude piperidine.[3]

Part 2: The Challengers (New Synthetic Methods)

SnAP Reagents (Stannyl Amine Protocol)

Developed by the Bode group, SnAP reagents utilize radical cross-coupling to construct saturated N-heterocycles from aldehydes. This method is highly modular, allowing for the programmed insertion of heteroatoms and substituents.

  • Mechanism: Condensation of an aldehyde with a SnAP reagent forms an imine.[4][5] Oxidation of the alkyl stannane generates an

    
    -amino radical, which undergoes intramolecular cyclization.
    
  • Primary Utility: Rapid access to specific substitution patterns (e.g., 2-spiro, bicyclic) that are difficult to disconnect via hydrogenation.

  • Key Advantage: Excellent functional group tolerance (compatible with halides, nitriles, esters).[6][7]

Chemo-Enzymatic C-H Functionalization (2024 Breakthrough)

A hybrid approach combining biocatalytic C-H oxidation with Ni-electrocatalytic cross-coupling (Science, 2024).

  • Mechanism: An enzyme (e.g., proline hydroxylase) installs a hydroxyl group at a specific sp³ carbon with high enantioselectivity. This "handle" is then used in a radical cross-coupling reaction to install aryl or alkyl groups.

  • Primary Utility: Late-stage functionalization and access to high-

    
     architectures without de novo ring synthesis.
    
Experimental Protocol: SnAP Synthesis of 2-Substituted Piperidines

Use this protocol for modular library generation.

Reagents: SnAP-Pip Reagent (0.5 mmol), Aldehyde (0.5 mmol), Cu(OTf)₂ (0.5 mmol), 2,6-Lutidine (0.5 mmol), HFIP/DCM (1:4).

  • Imine Formation: Dissolve SnAP reagent and aldehyde in DCM (2.5 mL) with 4Å molecular sieves. Stir at RT for 2 hours. Filter and concentrate to isolate the imine.[5]

  • Cyclization Setup: In a separate vial, mix Cu(OTf)₂ and 2,6-lutidine in HFIP (2 mL) to form a homogeneous suspension.

  • Reaction: Dissolve the crude imine in DCM (8 mL) and add to the copper suspension. Stir at RT for 12 hours.[5]

  • Quench: Add 10% aq. NH₄OH and stir vigorously for 15 mins to sequester copper.

  • Purification: Extract with DCM, wash with brine, and purify via flash chromatography.

Part 3: Comparative Analysis

The following table benchmarks the performance of established vs. new methods based on key process metrics.

MetricHydrogenation (PtO₂) SnAP Protocol Biocatalytic/Radical (2024)
Step Count (from commodity) 1 (Linear)2 (Convergent)2-3 (Divergent)
Atom Economy High (Add H₂)Low (Loss of Bu₃Sn)Moderate (Loss of HOP(O)(OR)₂)
Functional Group Tolerance Poor (Reduces NO₂, Ar-X, Alkene)Excellent (Tolerates Ar-X, CN, Ester)Excellent (Enzyme specificity)
Stereocontrol Thermodynamic (cis/trans mix)Substrate dependentHigh (Enzymatic control)
Scalability High (kg to ton)Moderate (reagent cost)Moderate (enzyme availability)
Primary Use Case Simple commodity chemicalsLibrary generation / MedChemComplex 3D analogs

Part 4: Decision Framework & Visualization

Method Selection Logic

The following decision tree assists in selecting the optimal synthetic route based on target complexity.

PiperidineSelection Start Target Piperidine Structure Q1 Is the core structure pre-functionalized? Start->Q1 Q2 Does it require specific non-thermodynamic stereochem? Q1->Q2 No (De novo synthesis) BioCat Route C: Chemo-Enzymatic (C-H Oxidation + Cross-Coupling) Q1->BioCat Yes (Late-stage functionalization) hydrogenation Route A: Catalytic Hydrogenation (PtO2 / Pd/C) Q3 Does it contain reduction-sensitive groups (NO2, Ar-X)? Q2->Q3 No (Simple cis/trans) SnAP Route B: SnAP Reagents (Radical Cyclization) Q2->SnAP Yes (Spiro/Chiral) Q3->hydrogenation No Q3->SnAP Yes

Caption: Decision matrix for selecting piperidine synthetic routes based on structural complexity and functional group sensitivity.

Mechanistic Comparison

Contrasting the surface-mediated mechanism of hydrogenation with the single-electron transfer (SET) mechanism of SnAP reagents.

MechanismCompare cluster_0 Established: Surface Hydrogenation cluster_1 New: SnAP Radical Cycle Pyridine Pyridine Ads Adsorbed Species (M-H) Pyridine->Ads Red1 1,2-Reduction Ads->Red1 Prod1 Piperidine (Cis-major) Red1->Prod1 Aldehyde Aldehyde + SnAP Reagent Imine Imine Intermediate Aldehyde->Imine Radical α-Amino Radical (SET Oxidation) Imine->Radical Prod2 Piperidine (Substituted) Radical->Prod2

Caption: Mechanistic divergence: Surface-mediated reduction (top) vs. Radical-mediated cyclization (bottom).[8]

Part 5: References

  • Vo, C.-V., Luescher, M. U., & Bode, J. W. (2014). SnAP Reagents for the Synthesis of Piperazines and Morpholines. Nature Chemistry, 6, 310–314. [Link]

  • He, J., Yokoi, K., Wixted, B., Zhang, B., Kawamata, Y., Renata, H., & Baran, P. S. (2024).[9] Biocatalytic C-H oxidation meets radical cross-coupling: Simplifying complex piperidine synthesis.[1][2][9][10][11][12] Science, 386(6728), 1421-1427.[9] [Link]

  • Cramer, N., et al. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv (Preprint). [Link][13]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 4-(piperidin-4-yl)benzoate hydrochloride

As drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a key building block in medicinal chemistry, a...

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a rigorous, proactive approach to safety. Methyl 4-(piperidin-4-yl)benzoate hydrochloride is a key building block in medicinal chemistry, and its safe handling is paramount to both successful research and the well-being of laboratory personnel. This guide moves beyond a simple checklist, providing a procedural and causal framework for the safe use of this compound, from initial risk assessment to final waste disposal.

Hazard Identification: Understanding the "Why"

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is essential. Methyl 4-(piperidin-4-yl)benzoate hydrochloride is classified under the Globally Harmonized System (GHS) with the following key hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][3]

  • H335: May cause respiratory irritation. [1][2][3]

The assigned signal word for this compound is "Warning" .[1][2][3] These classifications dictate the necessity of a multi-layered PPE strategy. The primary risks are exposure to the solid particulate form (inhalation) and direct contact with the solid or its solutions (skin and eye irritation).

Engineering and Administrative Controls: Your First Line of Defense

PPE is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control should always be engineering and administrative controls.

  • Engineering Controls: All manipulations of Methyl 4-(piperidin-4-yl)benzoate hydrochloride, especially handling of the solid powder, must be conducted in a certified chemical fume hood.[4][5] This ensures that any fine dust or vapors are contained and exhausted away from the user's breathing zone. The laboratory must be equipped with an easily accessible eyewash station and safety shower.[4]

  • Administrative Controls: Develop a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on its specific hazards and handling procedures before beginning work. Never work alone when handling hazardous materials.

Core Personal Protective Equipment (PPE) Requirements

This section details the minimum required PPE for any work involving Methyl 4-(piperidin-4-yl)benzoate hydrochloride.

  • Eye and Face Protection: Due to the risk of serious eye irritation (H319), ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum. However, for any procedure involving solutions or the potential for splashing, chemical splash goggles are required. When handling larger quantities, a full face shield should be worn in conjunction with goggles.[6]

  • Skin and Body Protection: A flame-resistant laboratory coat is mandatory to protect against incidental contact and spills. To prevent skin irritation (H315), chemically resistant gloves, such as nitrile gloves, must be worn.[6] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid contaminating your skin. Contaminated gloves should be disposed of immediately, followed by hand washing.

  • Respiratory Protection: The precautionary statement P261, "Avoid breathing dust/fume/gas/mist/vapours/spray," directly addresses the H335 respiratory irritation hazard.[1][2][3] All work with the solid compound that could generate dust must be performed within a chemical fume hood. If, for any reason, this is not feasible, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.

Operational Plans: Step-by-Step Handling Protocols

Different laboratory procedures carry different levels of risk. Here are specific protocols for common tasks.

Protocol 1: Weighing the Solid Compound
  • Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Place a weigh boat on the analytical balance inside the hood.

  • Donning PPE: Don a lab coat, nitrile gloves, and chemical splash goggles.

  • Handling: Carefully retrieve the stock bottle. Open it within the fume hood to prevent dust from escaping into the lab. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could create airborne dust.

  • Completion: Securely cap the stock bottle. Record the weight and proceed to the next step of your experiment, ensuring the weighed compound remains within the fume hood.

Protocol 2: Preparing a Solution
  • Preparation: Perform all work inside a chemical fume hood. Have your solvent and glassware ready.

  • Donning PPE: Wear a lab coat, nitrile gloves, and chemical splash goggles. A face shield is recommended if splashing is a significant risk.

  • Procedure: Place a stir bar in the flask. Add the desired volume of solvent. Slowly add the pre-weighed Methyl 4-(piperidin-4-yl)benzoate hydrochloride to the solvent. This order of addition (solid to liquid) minimizes splashing.

  • Completion: Rinse the weigh boat with a small amount of solvent, adding the rinse to the flask to ensure a complete transfer. Stopper the flask and begin stirring.

Data Presentation: PPE Summary by Task

TaskAssociated RisksRequired PPE
Weighing Solid Inhalation of dust (H335), Eye contact (H319)Lab Coat, Nitrile Gloves, Safety Goggles. Must be performed in a chemical fume hood.
Preparing Solutions Skin/Eye contact from splashes (H315, H319)Lab Coat, Nitrile Gloves, Chemical Splash Goggles. Face shield recommended.
Reaction Monitoring Incidental skin/eye contactLab Coat, Nitrile Gloves, Safety Glasses with side shields.
Waste Disposal Skin/Eye contact from splashes (H315, H319)Lab Coat, Nitrile Gloves, Chemical Splash Goggles.

Mandatory Visualization: Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

prep_sop Review SOP & SDS prep_eng Verify Fume Hood & Safety Shower/Eyewash prep_sop->prep_eng prep_ppe Gather Required PPE prep_eng->prep_ppe exec_don Don PPE: Lab Coat, Goggles, Gloves prep_ppe->exec_don Proceed to Work exec_handle Perform Chemical Handling (Weighing/Dissolving) in Fume Hood exec_don->exec_handle post_decon Decontaminate Glassware & Work Area exec_handle->post_decon Work Complete post_waste Package & Label Hazardous Waste post_decon->post_waste post_doff Doff PPE Correctly (Gloves Last) post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for handling Methyl 4-(piperidin-4-yl)benzoate HCl.

Disposal Plan: Managing Hazardous Waste

Improper disposal is a serious compliance and safety issue. All materials contaminated with Methyl 4-(piperidin-4-yl)benzoate hydrochloride must be treated as hazardous waste.

  • Waste Collection:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, sealed plastic bag or container clearly labeled "Hazardous Solid Waste."

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and properly vented waste container.[7] The container must be clearly labeled with the full chemical name of all components. Never mix incompatible waste streams.[7]

  • Container Management: Liquid waste containers should only be filled to 75-80% capacity to allow for vapor expansion.[7][8] The exterior of the container must be kept clean.

  • Final Disposal: Follow all local, state, and institutional regulations for hazardous waste disposal.[7] Do not pour any amount of this chemical or its solutions down the drain.[7] The hydrochloride salt means the waste will be acidic; while neutralization with a base like sodium bicarbonate is a chemical possibility, this should only be done if it is part of an approved institutional waste treatment protocol.[9][10]

By integrating this comprehensive safety and handling protocol into your laboratory's workflow, you can effectively mitigate the risks associated with Methyl 4-(piperidin-4-yl)benzoate hydrochloride, ensuring a safer environment for discovery.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%.
  • Penta. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • BLD Pharm. (n.d.). 936130-82-4|Methyl 4-(piperidin-4-yl)benzoate hydrochloride.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine.
  • AChemBlock. (n.d.). methyl 4-(piperidin-4-yl)benzoate hydrochloride 95% | CAS: 936130-82-4.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • Sigma-Aldrich. (2023, October 27). SAFETY DATA SHEET.
  • Chemos GmbH & Co.KG. (2024, January 11). Safety Data Sheet: Methyl benzoate.
  • Thermo Fisher Scientific. (2015, February 2). SAFETY DATA SHEET - 4-Methylpiperidine.
  • Jubilant Ingrevia. (2024, March 26). Safety Data Sheet - 4-Methylpiperidine.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Kamat Lab. (n.d.). Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • ChemicalBook. (2025, July 16). 4-PIPERIDIN-4-YL-BENZOIC ACID METHYL ESTER HCL | 936130-82-4.
  • King County. (2015, December 1). Laboratory Waste Management Guide.

Sources

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Methyl 4-(piperidin-4-yl)benzoate hydrochloride
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Methyl 4-(piperidin-4-yl)benzoate hydrochloride
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